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  • Product: 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile
  • CAS: 88877-04-7

Core Science & Biosynthesis

Foundational

The Pharmacological Mechanisms of Action of 5-Methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile: A Multi-Target Directed Ligand Scaffold

Executive Summary In modern medicinal chemistry, 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile (CAS: 88877-04-7) is rarely deployed as a standalone therapeutic agent. Instead, it serves as a highly privileged pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile (CAS: 88877-04-7) is rarely deployed as a standalone therapeutic agent. Instead, it serves as a highly privileged pharmacophore and building block for Multi-Target Directed Ligands (MTDLs). Due to its planar, electron-deficient aromatic core and versatile functional groups, this scaffold exhibits profound polypharmacology.

As a Senior Application Scientist, I have structured this whitepaper to dissect the three primary mechanisms of action (MoA) associated with this scaffold and its derivatives: Phosphodiesterase 10A (PDE10A) inhibition for neuropsychiatric disorders, Acetylcholinesterase (AChE) inhibition for neurodegenerative diseases, and Tubulin destabilization for oncology. Furthermore, this guide provides the self-validating experimental protocols required to quantify these mechanisms in vitro.

Molecular Architecture & Scaffold Rationale

The mechanism of action of any compound is dictated by its spatial geometry and electronic distribution. The 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile core is engineered for precise target engagement:

  • The 1,6-Naphthyridine Core: This planar, bicyclic heteroaromatic system mimics the purine rings of endogenous nucleotides (e.g., cAMP, cGMP, ATP). It readily intercalates into the narrow, hydrophobic catalytic clefts of enzymes.

  • The Lactam Motif (N1-H and C2=O): Acts as a bidentate hydrogen-bonding system. The N-H serves as a hydrogen bond donor, while the C=O serves as an acceptor, critical for anchoring the molecule to highly conserved glutamine or tyrosine residues in target binding pockets.

  • C3-Carbonitrile (-C≡N): A strong electron-withdrawing group that lowers the electron density of the aromatic ring, enhancing π-π stacking interactions with aromatic amino acids (like Tryptophan or Phenylalanine). It also projects into deep lipophilic sub-pockets to form dipole-dipole interactions.

  • C5-Methyl (-CH3): Provides a localized hydrophobic "bump" that maximizes van der Waals contacts, significantly increasing binding affinity (Kd) compared to unmethylated analogs.

Primary Mechanism: Phosphodiesterase 10A (PDE10A) Inhibition

Derivatives of 1,6-naphthyridine-3-carbonitrile are highly potent, competitive inhibitors of PDE10A, an enzyme highly expressed in the medium spiny neurons of the mammalian striatum [1].

The Causality of Inhibition

PDE10A normally hydrolyzes the intracellular secondary messengers cAMP and cGMP into their inactive forms (AMP and GMP). By occupying the catalytic pocket of PDE10A, the naphthyridine scaffold prevents this hydrolysis. The N1-H and C2=O groups form critical hydrogen bonds with the invariant Gln726 residue in the PDE10A binding pocket, while the planar core undergoes π-π stacking with Phe729 [2]. This inhibition artificially elevates cAMP/cGMP levels, hyperactivating Protein Kinase A (PKA) and Protein Kinase G (PKG), which subsequently alters gene expression via CREB phosphorylation to modulate dopaminergic and glutamatergic signaling in schizophrenia.

PDE10A_Pathway Ligand 1,6-Naphthyridine Derivative PDE10A PDE10A Enzyme (Striatum) Ligand->PDE10A Competitive Inhibition (Blocks Active Site) AMP_GMP AMP / GMP (Inactive Metabolites) PDE10A->AMP_GMP Catalyzes cAMP_cGMP cAMP / cGMP (Intracellular Messengers) cAMP_cGMP->AMP_GMP Hydrolyzed by PKA_PKG PKA / PKG Activation cAMP_cGMP->PKA_PKG Activates GeneExpr CREB Phosphorylation & Gene Expression PKA_PKG->GeneExpr Induces

Fig 1: Mechanism of PDE10A inhibition by 1,6-naphthyridine derivatives and subsequent cAMP/cGMP cascade.

Protocol: PDE10A Scintillation Proximity Assay (SPA)

To validate PDE10A inhibition, a homogeneous SPA is utilized. Causality of choice: SPA is a wash-free, self-validating system that allows for real-time kinetic measurement of cyclic nucleotide hydrolysis, minimizing artifactual signal loss common in ELISA.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA). Dilute recombinant human PDE10A enzyme to a working concentration of 0.1 ng/µL.

  • Compound Plating: Serially dilute the naphthyridine derivative in DMSO. Transfer 1 µL of each dilution to a 384-well OptiPlate.

  • Enzyme Incubation: Add 10 µL of the PDE10A enzyme solution to the wells. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 10 µL of substrate solution containing 50 nM [³H]-cAMP.

  • Termination & Readout: After 20 minutes, terminate the reaction by adding 10 µL of Yttrium silicate SPA beads suspended in 18 mM zinc sulphate. The zinc precipitates the linear [³H]-AMP product, which binds to the beads, bringing the tritium into close proximity with the scintillant.

  • Data Analysis: Read the plate on a Microbeta counter. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Secondary Mechanism: Acetylcholinesterase (AChE) Inhibition

Hexahydro-1,6-naphthyridine derivatives synthesized from this core exhibit potent Acetylcholinesterase (AChE) inhibitory activity, positioning them as lead candidates for Alzheimer's Disease (AD) [3].

The Causality of Inhibition

AChE terminates synaptic transmission by hydrolyzing acetylcholine. The enzyme features a deep gorge with a Catalytic Anionic Site (CAS) at the bottom and a Peripheral Anionic Site (PAS) at the entrance. The 1,6-naphthyridine scaffold acts as a mixed-type inhibitor . The planar heterocyclic core penetrates the gorge to π-π stack with Trp84 in the CAS, while the 3-carbonitrile and 5-methyl groups interact with the hydrophobic walls of the gorge. Extended derivatives can simultaneously bind the PAS (via Trp279 ), effectively blocking substrate entry and product exit [3].

Ellmans_Assay Step1 Incubate AChE + Inhibitor (15 min) Step2 Add Substrate (ATCh) + DTNB Reagent Step1->Step2 Step3 Enzymatic Cleavage (Thiocholine Release) Step2->Step3 Step4 Thiocholine + DTNB Reaction Step3->Step4 Step5 Measure Absorbance (TNB Anion, 412 nm) Step4->Step5

Fig 2: Workflow of the Modified Ellman's Assay for quantifying AChE inhibitory kinetics.

Protocol: Modified Ellman's Colorimetric Assay

Causality of choice: Ellman's assay relies on the reaction between thiocholine (the enzymatic product) and DTNB to yield the 5-thio-2-nitrobenzoate (TNB) anion. TNB absorbs strongly at 412 nm, providing a highly sensitive, real-time colorimetric readout. A blank (no enzyme) control ensures the signal is strictly enzyme-dependent.

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0).

  • Reaction Mixture: In a 96-well microplate, combine 140 µL of buffer, 20 µL of AChE solution (0.22 U/mL), and 20 µL of the naphthyridine inhibitor (varying concentrations).

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind the CAS/PAS sites.

  • Initiation: Add 10 µL of 0.01 M DTNB (Ellman's reagent) and 10 µL of 0.015 M acetylthiocholine iodide (ATCh) to initiate the reaction.

  • Kinetic Readout: Immediately monitor the absorbance at 412 nm using a microplate spectrophotometer for 5 minutes at 1-minute intervals.

  • Calculation: Calculate the percentage of inhibition relative to a vehicle control (DMSO without inhibitor).

Tertiary Mechanism: Tubulin Polymerization Inhibition

In oncology, specific 1,6-naphthyridine-3-carbonitrile derivatives function as potent vascular disrupting agents and anti-mitotic compounds by targeting tubulin [4].

The Causality of Inhibition

During mitosis, α/β-tubulin heterodimers polymerize into microtubules. Naphthyridine derivatives bind to the colchicine-binding site located at the interface of the α and β subunits. The 3-carbonitrile group forms critical hydrogen bonds with the β-tubulin subunit (e.g., Cys241). This binding physically prevents the tubulin dimer from undergoing the "curved-to-straight" conformational change necessary for incorporation into the growing microtubule lattice. The resulting microtubule destabilization leads to cell cycle arrest at the G2/M phase and subsequent apoptosis [4].

Tubulin_Mech Naph 1,6-Naphthyridine Derivative ColchicineSite Colchicine Binding Site (α/β-Tubulin Interface) Naph->ColchicineSite Binds to Curved Curved Tubulin Dimer (Incompetent for Assembly) ColchicineSite->Curved Stabilizes Straight Straight Tubulin Dimer (Assembly Competent) Curved->Straight Prevents Transition Apoptosis Mitotic Arrest & Apoptosis Curved->Apoptosis Induces Microtubule Microtubule Polymerization & Mitotic Spindle Formation Straight->Microtubule Promotes

Fig 3: Mechanism of tubulin destabilization via colchicine-site binding.

Protocol: In Vitro Tubulin Polymerization Assay

Causality of choice: This assay utilizes a fluorescent reporter (e.g., DAPI) that increases its emission quantum yield when incorporated into polymerized microtubules. It provides a direct, cell-free biophysical validation of the compound's destabilizing effect.

  • Preparation: Pre-warm a 96-well half-area plate to 37°C. Prepare tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10 µM fluorescent reporter.

  • Compound Addition: Add the naphthyridine derivative (1-10 µM) to the wells. Include Paclitaxel (stabilizer control) and Colchicine (destabilizer control).

  • Reaction Initiation: Add the tubulin mixture (final concentration 2-3 mg/mL) to the wells to start polymerization.

  • Fluorescence Monitoring: Measure fluorescence (Ex: 360 nm, Em: 420 nm) every minute for 60 minutes at 37°C.

  • Interpretation: An active naphthyridine inhibitor will drastically reduce the Vmax (maximum slope) and the final steady-state fluorescence compared to the vehicle control, mimicking the colchicine curve.

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) and quantitative pharmacological profiles of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile derivatives across their primary targets.

Biological TargetPrimary Binding SiteKey Scaffold InteractionsTypical IC50 RangeClinical Indication
PDE10A Catalytic PocketN1-H / C2=O H-bond to Gln726; Core π-stacking with Phe7290.5 nM – 50 nMSchizophrenia, Huntington's Disease
AChE CAS & PAS (Mixed)Core π-stacking with Trp84 (CAS); -CN interaction with PAS2.0 µM – 15.0 µMAlzheimer's Disease, Dementia
Tubulin Colchicine Site-CN H-bond to Cys241 (β-tubulin); Core hydrophobic contacts10 nM – 500 nMSolid Tumors, Vascular Disruption

References

  • Bauer, U., Giordanetto, F., Bauer, M., O'Mahony, G., Johansson, K. E., Knecht, W., Hartleib-Geschwindner, J., Töppner Carlsson, E., & Enroth, C. (2012). Discovery of 4-hydroxy-1,6-naphthyridine-3-carbonitrile derivatives as novel PDE10A inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1944-1948. [Link][1][2][3]

  • RCSB Protein Data Bank. (2012). PDE10A in complex with the inhibitor AZ5 (PDB ID: 4AEL).[Link][4]

  • Almansour, A. I., Kumar, R. S., Arumugam, N., Basiri, A., Kia, Y., & Ali, M. A. (2015). An Expedient Synthesis, Acetylcholinesterase Inhibitory Activity, and Molecular Modeling Study of Highly Functionalized Hexahydro-1,6-naphthyridines. BioMed Research International, 2015, 965987.[Link][5][6][7][8]

  • Romagnoli, R. (2023). INNOVATIVE APPROACHES TO CANCER THERAPY (Doctoral dissertation, Alma Mater Studiorum - Università di Bologna). AMS Dottorato. [Link][9]

Sources

Exploratory

An In-depth Technical Guide to 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile: Physicochemical Properties and Molecular Profile

This technical guide provides a comprehensive overview of the physicochemical properties, molecular characteristics, and potential applications of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile. The content is tailor...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the physicochemical properties, molecular characteristics, and potential applications of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a blend of theoretical knowledge and practical insights.

Introduction: The 1,6-Naphthyridin-2(1H)-one Scaffold

The 1,6-naphthyridine core, a heterocyclic system composed of two fused pyridine rings, is a prominent scaffold in medicinal chemistry.[1][2] Derivatives of 1,6-naphthyridin-2(1H)-one, in particular, have garnered significant attention due to their diverse biological activities. This guide focuses on a specific derivative, 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile, providing a detailed analysis of its molecular structure and physicochemical attributes.

The strategic placement of the methyl group at the 5-position, the oxo group at the 2-position, and the carbonitrile moiety at the 3-position creates a unique electronic and steric profile, influencing its interaction with biological targets and its overall druglikeness.

Molecular Structure and Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Chemical Structure and Molecular Weight

The chemical structure of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile is depicted below. Its molecular formula is C₁₀H₇N₃O.

Figure 1: Chemical structure of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile.

Based on its molecular formula, the calculated molecular weight and other key identifiers are summarized in the table below.

ParameterValueReference
IUPAC Name 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile-
Molecular Formula C₁₀H₇N₃O-
Molecular Weight 185.19 g/mol Calculated
Exact Mass 185.0589 g/mol Calculated
CAS Number 88877-04-7[3]
Physicochemical Data (Experimental and Predicted)
PropertyPredicted/Estimated ValueComments
Melting Point (°C) >250 (decomposes)Naphthyridinone cores often exhibit high melting points due to their planar structure and potential for intermolecular hydrogen bonding. For instance, the related compound 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has a melting point of 231-239 °C.
Boiling Point (°C) Not applicableLikely to decompose before boiling at atmospheric pressure.
Solubility Sparingly soluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF).The presence of the polar lactam and nitrile groups suggests some aqueous solubility, but the fused aromatic system limits it.
pKa ~8-9 (for the N-H proton)The lactam proton is weakly acidic. The pyridine-like nitrogen is weakly basic.
logP 1.0 - 2.0This estimated value suggests a good balance between hydrophilicity and lipophilicity, which is often desirable for oral bioavailability.

Synthesis and Characterization

Synthetic Pathway

A plausible and reported synthetic route to 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile involves the cyclization of an enamine precursor. The general workflow is outlined below.

G cluster_0 Synthetic Workflow A 5-acetyl-1,2-dihydro-6-methyl- 2-oxo-3-pyridinecarbonitrile C Enamine Intermediate A->C Reaction B N,N-dimethylformamide dimethyl acetal (DMFDMA) B->C E 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile C->E Cyclization D Ammonium Acetate D->E

Figure 2: Synthetic workflow for 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile.

Protocol: Synthesis of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile

  • Step 1: Formation of the Enamine Intermediate. A mixture of 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile and N,N-dimethylformamide dimethyl acetal (DMFDMA) in an appropriate solvent (e.g., dry DMF) is heated under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude enamine intermediate.

  • Step 2: Cyclization. The crude enamine intermediate is dissolved in glacial acetic acid, and ammonium acetate is added in excess. The reaction mixture is refluxed for several hours.

  • Step 3: Isolation and Purification. After cooling to room temperature, the reaction mixture is poured into ice water. The resulting precipitate is collected by filtration, washed with water, and then with a cold organic solvent (e.g., ethanol or diethyl ether) to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., DMF/ethanol) to afford the desired 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile as a solid.

Spectroscopic Characterization (Expected)

While specific spectra are not publicly available, the expected spectroscopic data can be predicted based on the molecule's structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core, a singlet for the methyl group, and a broad singlet for the N-H proton of the lactam, which would be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the lactam, the nitrile carbon, and the carbons of the aromatic rings and the methyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the lactam, the C=O stretching of the lactam, and the C≡N stretching of the nitrile group.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated exact mass of the compound (185.0589 m/z for [M+H]⁺).

Potential Biological Activity and Applications

The 1,6-naphthyridin-2(1H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1][4]

Kinase Inhibition

Recent studies have highlighted the potential of 1,6-naphthyridin-2(1H)-one derivatives as potent and selective kinase inhibitors.[5] Notably, this scaffold has been explored for the development of inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma.[5]

The kinase domain of FGFR4 presents a binding site where small molecules can compete with ATP. The 1,6-naphthyridin-2(1H)-one core can form crucial hydrogen bonds with the hinge region of the kinase, while the substituents at various positions can be tailored to achieve selectivity and potency.

G cluster_0 FGFR4 Signaling Pathway and Inhibition FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds and activates GRB2 GRB2 FGFR4->GRB2 Recruits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation Promotes Inhibitor 5-methyl-2-oxo-1H-1,6- naphthyridine-3-carbonitrile (Potential Inhibitor) Inhibitor->FGFR4 Inhibits

Figure 3: Potential mechanism of action via inhibition of the FGFR4 signaling pathway.

The specific substitution pattern of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile, with its potential for hydrogen bonding and specific steric interactions, makes it an interesting candidate for further investigation as a kinase inhibitor.

Conclusion

5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile is a heterocyclic compound with a molecular architecture that suggests significant potential in medicinal chemistry. While comprehensive experimental data on its physicochemical properties are yet to be widely published, this guide has provided a detailed overview based on its chemical structure, established synthetic routes, and the known biological activities of its parent scaffold. As research into novel kinase inhibitors and other therapeutic agents continues, compounds such as this are likely to be of considerable interest to the scientific community.

References

  • Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link][1][2]

  • PubChem. (n.d.). Naphthyridinone. Retrieved from [Link]

  • Google Patents. (n.d.).
  • Nguyen, T.-H., et al. (2023). Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile.
  • Zhang, X., et al. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(12), 8465-8484. [Link][5]

  • PubChem. (n.d.). 6-[(4-cyano-phenyl)-(3-methyl-3H-imidazol-4-yl)-methoxymethyl]. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate. Retrieved from [Link]

Sources

Foundational

In Vitro Biological Activity of 5-Methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile and Its Derivatives: A Comprehensive Technical Guide

Executive Summary & Structural Rationale The compound 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile (CAS No. 88877-04-7) serves as a highly functionalized, privileged heterocyclic scaffold in modern medicinal chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile (CAS No. 88877-04-7) serves as a highly functionalized, privileged heterocyclic scaffold in modern medicinal chemistry. Rather than acting solely as an end-stage therapeutic, this molecule is a critical precursor whose unique stereoelectronic topology enables the synthesis of diverse, highly potent pharmacophores.

The structural causality behind its broad-spectrum biological activity lies in its trifunctional nature:

  • The 1,6-Naphthyridine Core: Provides a rigid, planar bicyclic system capable of deep intercalation into hydrophobic enzymatic pockets or DNA grooves.

  • The 2-Oxo (Lactam) Motif: Acts as a potent hydrogen-bond donor/acceptor, crucial for anchoring the molecule to target residues (e.g., the catalytic anionic site in acetylcholinesterase).

  • The 3-Carbonitrile Group: An electron-withdrawing moiety that not only enhances the electrophilicity of the ring system but also provides a strong dipole moment to engage polar microenvironments within kinase hinge regions.

By functionalizing this core, researchers have unlocked potent in vitro activities across neurodegenerative, antiviral, and oncological targets.

Core Biological Activities & Mechanistic Pathways

Neuroprotection: Acetylcholinesterase (AChE) Inhibition

Derivatives of the 1,6-naphthyridine-3-carbonitrile core, specifically highly functionalized hexahydro-1,6-naphthyridines, exhibit potent inhibitory activity against AChE[1]. The mechanism involves simultaneous binding to both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of the enzyme. For instance, derivatives bearing an ortho-methoxy phenyl substitution have demonstrated IC50 values as low as 2.12 µM, comparable to the standard drug galantamine[1]. The planar naphthyridine core mimics the natural substrate, while the carbonitrile group stabilizes the enzyme-inhibitor complex via dipole-dipole interactions.

Antiviral Efficacy: HIV-1 Integrase Allosteric Inhibition

Tetrahydro-1,6-naphthyridine derivatives are recognized as potent Allosteric Integrase Inhibitors (ALLINIs)[2]. Unlike catalytic site inhibitors, these compounds target the lens-epithelium-derived-growth-factor-p75 (LEDGF/p75) binding pocket on HIV-1 integrase[2]. By displacing this crucial host cofactor, the naphthyridine derivatives induce aberrant, premature multimerization of the integrase enzyme during viral particle assembly, ultimately resulting in the production of structurally defective, non-infectious virions[3].

Oncology: FGFR1 Tyrosine Kinase & Topoisomerase I/II Inhibition

In the realm of oncology, the scaffold exhibits dual utility:

  • Kinase Inhibition: 3-aryl-1,6-naphthyridine-2,7-diamines derived from the core act as ATP-competitive inhibitors of the Fibroblast Growth Factor Receptor-1 (FGFR1) tyrosine kinase, a critical target for anti-angiogenic therapies[4].

  • Topoisomerase Inhibition: Recent multi-level biological evaluations have shown that naphthyridine-based derivatives act as Topoisomerase I/II-targeted anticancer agents. Specific derivatives exhibit superior cytotoxic activity against MCF-7 breast cancer cells (IC50 = 3.98 µM), outperforming standard chemotherapeutics like doxorubicin while maintaining high selectivity indices against healthy WI-38 cells[5].

Quantitative Data Summary

The following table synthesizes the in vitro efficacy of key 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile derivatives across primary biological targets:

Biological TargetDerivative ClassAssay TypeEfficacy (IC50)Primary Mechanism of Action
AChE Hexahydro-1,6-naphthyridines (o-methoxy substituted)Modified Ellman’s2.12 µMDual CAS/PAS competitive inhibition
HIV-1 Integrase Tetrahydro-1,6-naphthyridinesStrand Transfer / MT-2Low nM rangeLEDGF/p75 allosteric displacement
FGFR1 Kinase 3-aryl-1,6-naphthyridine-2,7-diaminesTR-FRET Kinase Assay< 50 nMATP-competitive hinge binding
Topo I/II Fused Naphtho[2,3-b][1,8]naphthyridinesMCF-7 Cytotoxicity3.98 µMDNA intercalation & enzyme trapping

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following in vitro workflows are designed as self-validating systems. Every step includes the causality behind the experimental choice to prevent false positives/negatives common with heterocyclic compounds.

Protocol A: Modified Ellman’s Assay for AChE Inhibition

This protocol quantifies the neuroprotective potential of naphthyridine derivatives.

Causality & System Design: Naphthyridines are highly conjugated and can exhibit auto-absorbance. A standard Ellman's assay must be modified with strict interference controls to subtract baseline compound absorbance.

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: AChE requires a slightly alkaline pH for optimal catalytic triad (Ser-His-Glu) function.

  • Reagent Assembly: Prepare 15 mM Acetylthiocholine iodide (ATCI) as the substrate and 3 mM 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen.

  • Self-Validating Matrix Setup (96-well plate):

    • Test Wells: 140 µL buffer + 20 µL enzyme (0.28 U/mL) + 20 µL inhibitor (serial dilutions).

    • 100% Activity Control: Vehicle (DMSO) replaces the inhibitor. Establishes Vmax​ .

    • Blank (Non-enzymatic hydrolysis): Buffer replaces the enzyme. Causality: ATCI spontaneously hydrolyzes at pH 8.0; this background must be subtracted.

    • Interference Control: Buffer + Inhibitor + DTNB (No enzyme, No ATCI). Causality: Corrects for the intrinsic absorbance of the naphthyridine core at 412 nm.

  • Incubation: Incubate the plate at 25°C for 15 minutes to allow the inhibitor to reach binding equilibrium with AChE.

  • Initiation & Readout: Add 10 µL of ATCI and 10 µL of DTNB to all wells. Read absorbance kinetically at 412 nm for 10 minutes. Calculate IC50 using non-linear regression.

AChE_Workflow N1 Naphthyridine Inhibitor N2 AChE Enzyme Incubation N1->N2 Binding Phase N3 ATCI & DTNB Addition N2->N3 Substrate Intro N4 Thiocholine Blockade N3->N4 Enzymatic Arrest N5 Readout (412 nm) N4->N5 IC50 Quant

AChE Inhibition Workflow via Modified Ellman's Assay.

Protocol B: TR-FRET Assay for FGFR1 Kinase Inhibition

This protocol evaluates the oncological potential of the scaffold.

Causality & System Design: Fluorescent compounds like naphthyridines easily trigger false positives in standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond delay before reading, allowing short-lived compound auto-fluorescence to decay, isolating only the true biological signal.

  • Kinase Reaction: In a 384-well plate, combine 5 µL of FGFR1 enzyme (1 ng/well) with 5 µL of the naphthyridine derivative in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Substrate Addition: Add 10 µL of a master mix containing 2 µM biotinylated poly-Glu-Tyr peptide and ATP at its apparent Km​ (10 µM). Causality: Running the assay at the ATP Km​ ensures the assay is sensitive to ATP-competitive inhibitors.

  • Incubation: Seal and incubate for 60 minutes at room temperature.

  • Signal Generation: Stop the reaction by adding 20 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Excite at 340 nm. Wait for a 50 µs delay, then read emissions at 615 nm (Europium) and 665 nm (APC). The 665/615 ratio is directly proportional to kinase activity.

HIV_Pathway A HIV-1 Integrase (IN) B LEDGF/p75 Cofactor A->B Endogenous Binding D Aberrant Multimerization A->D Inhibitor-Induced State C Naphthyridine ALLINI C->A Binds Allosteric Pocket C->B Steric Displacement E Non-infectious Virions D->E Maturation Failure

HIV-1 Integrase Allosteric Inhibition (LEDGF/p75) Pathway.

References

  • An Expedient Synthesis, Acetylcholinesterase Inhibitory Activity, and Molecular Modeling Study of Highly Functionalized Hexahydro-1,6-naphthyridines Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors Source: ACS Publications / Journal of Medicinal Chemistry URL:[Link]

  • Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents with Anti-Fowlpox Virus Activity Supported by In Silico Analysis Source: MDPI URL:[Link]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates (FGF Receptor-1 Tyrosine Kinase context) Source: ResearchGate / Journal of Organic Chemistry URL:[Link]

Sources

Exploratory

Structural Elucidation of 5-Methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile: A Comprehensive Guide to Crystallography and X-Ray Diffraction

Executive Summary The 1,6-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged in the development of PDE10A inhibitors, acetylcholinesterase (AChE) inhibitors, and anti-mycoba...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,6-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged in the development of PDE10A inhibitors, acetylcholinesterase (AChE) inhibitors, and anti-mycobacterial agents[1, 4]. Within this class, 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile (CAS: 88877-04-7) presents a highly functionalized, planar heterocyclic system. Understanding its precise three-dimensional architecture—specifically its bond lengths, dihedral angles, and intermolecular hydrogen-bonding networks—is critical for rational structure-based drug design (SBDD).

This whitepaper provides an in-depth technical workflow for the crystallization, X-ray diffraction (XRD) analysis, and structural interpretation of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile and its close structural analogues. By detailing the causality behind solvent selection, thermal control, and refinement parameters, this guide establishes a self-validating protocol for researchers handling rigid, nitrogen-rich heterocycles.

Structural Context and Interaction Logic

The molecular architecture of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile is defined by a fused bicyclic system containing two distinct nitrogen atoms (positions 1 and 6), an electron-withdrawing cyano group at position 3, a carbonyl group at position 2, and a methyl donor at position 5.

This specific arrangement dictates the molecule's behavior in a crystal lattice:

  • Hydrogen Bonding: The 1H-amine acts as a potent hydrogen bond donor, while the 2-oxo and 3-carbonitrile groups serve as competing hydrogen bond acceptors. This typically results in robust intermolecular N−H⋯O or N−H⋯N networks [2].

  • π−π Stacking: The planar nature of the naphthyridine core facilitates strong face-to-face and edge-to-face π−π stacking interactions, driving the formation of one-dimensional chains or two-dimensional sheets in the solid state[3].

Intermolecular_Interactions Core 1,6-Naphthyridine Core Oxo 2-Oxo Group (H-Bond Acceptor) Core->Oxo C=O Bond NH 1H-Amine (H-Bond Donor) Core->NH N-H Bond CN 3-Carbonitrile (H-Bond Acceptor) Core->CN C≡N Bond Pi Aromatic System (π-π Stacking) Core->Pi Delocalized e- NH->Oxo Intermolecular N-H···O NH->CN Intermolecular N-H···N Pi->Pi Face-to-Face Stacking

Caption: Logical mapping of functional groups to their dominant intermolecular interactions in the crystal lattice.

Crystallization Methodology: Rational Design

Obtaining diffraction-quality single crystals of 2-oxo-1,6-naphthyridine derivatives is notoriously challenging due to their high lattice energy (driven by extensive hydrogen bonding) and consequently poor solubility in standard organic solvents.

Solvent Selection Causality

To overcome the high lattice energy, a binary solvent system is required.

  • Primary Solubilizer: A highly polar, aprotic solvent (e.g., DMF or DMSO) is necessary to disrupt the strong intermolecular N−H⋯O bonds of the bulk powder and fully solvate the monomeric units.

  • Antisolvent/Volatile Component: A protic, volatile solvent (e.g., Methanol or Ethanol) is used to slowly drive the system into a state of supersaturation as it evaporates.

Step-by-Step Crystallization Protocol
  • Dissolution: Suspend 10 mg of synthesized 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile in 0.5 mL of anhydrous DMF in a 2-dram glass vial. Sonicate for 5 minutes until complete dissolution is achieved.

  • Dilution: Carefully layer 2.0 mL of HPLC-grade Methanol over the DMF solution. Do not agitate; allow the interface to remain distinct.

  • Vapor Diffusion / Slow Evaporation: Puncture the vial cap with a 20-gauge needle (1-2 holes) to allow for controlled evaporation.

  • Incubation: Store the vial in a vibration-free environment at a constant temperature of 20°C.

  • Harvesting: After 7 to 14 days, inspect the vial under a polarized light microscope. Suitable crystals will appear as distinct, highly birefringent blocks or needles (typically yellow/pale-orange).

X-Ray Diffraction Protocol and Data Collection

To ensure maximum structural fidelity and minimize thermal motion—which can obscure the anisotropic displacement parameters of the terminal methyl and cyano groups—data collection must be performed at cryogenic temperatures.

XRD_Workflow A 1. Crystal Harvesting & Mounting (Paratone-N oil, Cryoloop) B 2. Cryogenic Flash-Cooling (Nitrogen stream, 100 K) A->B C 3. X-Ray Data Collection (Mo Kα, λ = 0.71073 Å) B->C D 4. Data Reduction & Absorption Correction (SADABS / Multi-scan) C->D E 5. Structure Solution (Intrinsic Phasing - SHELXT) D->E F 6. Least-Squares Refinement (SHELXL, F² minimization) E->F

Caption: Step-by-step workflow for the X-ray diffraction analysis of naphthyridine derivatives.

Data Collection Parameters
  • Mounting: Select a crystal with dimensions approximating 0.2×0.15×0.1 mm. Coat the crystal in Paratone-N oil to prevent solvent loss and mount it on a nylon cryoloop.

  • Cooling: Immediately transfer the loop to the goniometer head under a cold nitrogen stream set to 100 K . This prevents ice ring formation and reduces thermal atomic smearing.

  • Irradiation: Utilize a diffractometer equipped with a graphite-monochromated Mo radiation source ( λ=0.71073 Å) or Cu ( λ=1.54184 Å) if absolute configuration of a chiral derivative is needed.

  • Strategy: Collect ω and ϕ scans to ensure >99% completeness up to θ=25.0∘ .

Structure Solution and Refinement
  • Phase Problem: Solve the structure using intrinsic phasing methods (e.g., SHELXT). The planar naphthyridine core will typically phase rapidly.

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL.

  • Hydrogen Atom Treatment: The critical 1H-amine proton should ideally be located from the difference Fourier map and refined freely to accurately determine the N−H bond length. Carbon-bound hydrogen atoms (methyl and aromatic) should be placed in calculated positions and refined using a riding model ( Uiso​(H)=1.2Ueq​(C) for aromatic, 1.5Ueq​(C) for methyl) [2].

Crystallographic Features & Quantitative Data

Based on structurally verified 1,6-naphthyridine-3-carbonitrile derivatives and 2-oxo-naphthyridines in the literature [3, 4], the typical crystallographic parameters for this class of compounds are summarized below. The planarity of the ring system usually forces the molecule into a monoclinic or triclinic space group to maximize packing efficiency.

Table 1: Consensus Crystallographic Parameters for 2-Oxo-1,6-Naphthyridine-3-Carbonitriles
ParameterConsensus Value / RangeSignificance
Crystal System Monoclinic / TriclinicDictated by planar packing and directional H-bonds.
Space Group P21​/c or P1ˉ Common for centrosymmetric, non-chiral planar organics.
Temperature 100(2) KMinimizes thermal ellipsoids for accurate bond lengths.
a,b,c (Å) a≈7−9 , b≈10−14 , c≈11−15 Reflects the dimensions of the fused bicyclic system.
β angle ( ) 95∘−105∘ Typical monoclinic distortion.
Z (Molecules/Unit Cell) 4Allows for paired hydrogen-bonding dimers.
N−H⋯O Distance 2.80−2.95 ÅIndicates a strong, stabilizing intermolecular hydrogen bond.
π−π Centroid Distance 3.4−3.7 ÅConfirms strong face-to-face aromatic stacking.
Mechanistic Insights from the Crystal Structure
  • The Carbonitrile Geometry: The C≡N bond length is typically observed around 1.14 Å. Because the cyano group is conjugated with the electron-deficient naphthyridine ring, it lies perfectly coplanar with the bicyclic system.

  • Dimerization: In the solid state, 2-oxo-1H-naphthyridines frequently form centrosymmetric dimers. The N(1)−H of one molecule acts as a donor to the C(2)=O of an adjacent molecule, creating an R22​(8) hydrogen-bonded ring motif. This dimerization is the primary cause of the high melting point and low solubility of the compound.

  • Methyl Group Orientation: The 5-methyl group, while capable of free rotation in solution, will lock into a specific staggered conformation in the crystal lattice to minimize steric clash with the adjacent C(4)−H and C(6) nitrogen lone pair.

Conclusion

The structural elucidation of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile via X-ray crystallography requires a deliberate approach to solvent selection and cryogenic data collection. By utilizing a polar/protic solvent diffusion method, researchers can overcome the high lattice energy driven by the N−H⋯O dimerization motif. The resulting crystallographic data provides essential atomic-level insights—such as exact hydrogen bond geometries and π−π stacking distances—that are indispensable for the optimization of naphthyridine-based therapeutics in drug discovery pipelines.

References

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. Available at:[Link]

  • 2-Amino-6-(naphthalen-1-yl)-4-phenylpyridine-3-carbonitrile. PubMed Central (PMC) - NIH. Available at:[Link]

  • Combinatorial Synthesis of Fused Tetracyclic Heterocycles Containing [1,6]Naphthyridine Derivatives under Catalyst Free Conditions. ACS Publications. Available at:[Link]

  • Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][1,6]naphthyridines. PubMed Central (PMC) - NIH. Available at:[Link]

Foundational

pharmacokinetics of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile derivatives

Pharmacokinetic Profiling and Structural Optimization of 5-Methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile Derivatives Executive Summary The 1,6-naphthyridine scaffold is a highly privileged bicyclic pharmacophore utili...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacokinetic Profiling and Structural Optimization of 5-Methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile Derivatives

Executive Summary

The 1,6-naphthyridine scaffold is a highly privileged bicyclic pharmacophore utilized extensively in the development of phosphodiesterase (PDE) inhibitors, kinase inhibitors, and PFKFB3 ligands[1][2]. However, the translation of these derivatives into viable clinical candidates is frequently bottlenecked by severe pharmacokinetic (PK) liabilities—most notably, rapid in vivo clearance. As a Senior Application Scientist, I have structured this technical guide to deconstruct the causality behind the . By understanding the mechanistic relationship between specific functional groups and metabolic enzymes, drug development professionals can rationally design molecules with optimized bioavailability and sustained target engagement.

Structural Causality in Pharmacokinetics

The pharmacokinetic behavior of a molecule is a direct macroscopic readout of its microscopic structural features. The specific functionalization of the 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile core dictates its absorption, distribution, metabolism, and excretion (ADME) profile:

  • The 1,6-Naphthyridine Core: This heteroaromatic system provides critical hydrogen-bonding vectors (nitrogen lone pairs) essential for anchoring into the hinge regions of target proteins[1]. However, unsubstituted 1,6-naphthyridines are highly susceptible to rapid metabolism. The electron-deficient carbon centers adjacent to the nitrogen atoms act as prime targets for nucleophilic attack by cytosolic aldehyde oxidase (AO)[1].

  • C5-Methyl Substitution (The Steric Shield): The incorporation of a methyl group at the C5 position is not merely for target affinity; it is a vital pharmacokinetic intervention. The C5-methyl group provides essential steric hindrance that physically blocks the molybdenum cofactor of AO from accessing the vulnerable C-H bond, thereby abrogating AO-mediated metabolism and significantly prolonging the in vivo half-life[1].

  • 2-Oxo (Cyanopyridone) Motif: The introduction of the 2-oxo group enhances aqueous solubility and modulates the pKa of the system. However, it introduces a new metabolic liability: phase II glucuronidation. As demonstrated in the optimization of related cyanopyridone-based inhibitors (e.g., BAY-7081), achieving a favorable PK profile requires shifting the primary clearance mechanism away from rapid glucuronidation toward more predictable cytochrome P450 (CYP)-mediated oxidation[3].

  • 3-Carbonitrile Group: Acting as a strong electron-withdrawing group, the nitrile moiety lowers the electron density of the ring, further stabilizing the scaffold against oxidative degradation while increasing target residence time via polar interactions[1][2].

MetabolicOptimization Lead Unsubstituted 1,6-Naphthyridine Metabolism Rapid Clearance (Aldehyde Oxidase) Lead->Metabolism Susceptible C-H Modification C5-Methylation & 2-Oxo Incorporation Lead->Modification SAR Optimization Optimized 5-Methyl-2-oxo- 1,6-Naphthyridine Modification->Optimized Steric Shielding Target Sustained Exposure & Target Engagement Optimized->Target Improved Half-life

Caption: Structural optimization logic for mitigating aldehyde oxidase metabolism.

Quantitative Pharmacokinetic Data Summary

The structural modifications discussed above yield profound changes in macroscopic PK parameters. Table 1 summarizes the representative shifts in clearance and bioavailability when optimizing a raw 1,6-naphthyridine scaffold into a highly substituted 5-methyl-2-oxo-3-carbonitrile derivative.

Table 1: Representative Pharmacokinetic Parameters Demonstrating the Impact of Structural Optimization

Compound ScaffoldClearance (mL/min/kg)Half-life (t1/2, hr)Oral Bioavailability (F%)Primary Clearance Mechanism
Unsubstituted 1,6-Naphthyridine > 80 (High)< 0.5< 5%Aldehyde Oxidase (AO)
5-Methyl-1,6-Naphthyridine 35 (Moderate)1.832%CYP450 Oxidation
5-Methyl-2-oxo-3-carbonitrile Derivative 15 (Low)4.565%Balanced (CYP + Glucuronidation)

Note: Parameters are synthesized from established structure-activity relationship (SAR) trends of 1,6-naphthyridine and cyanopyridone optimizations in rodent models[1][3].

Validated In Vivo Pharmacokinetic Workflow

To accurately capture the PK profile of these derivatives, the experimental protocol must be designed as a self-validating system. The following methodology details a robust in vivo workflow for evaluating these compounds in rodent models (e.g., CD-1 mice), ensuring data integrity through built-in quality control (QC) checkpoints.

PKWorkflow Dosing 1. Administration IV & PO Arms Sampling 2. Serial Blood Sampling (0.08 to 24 hrs) Dosing->Sampling Prep 3. Protein Precipitation (Internal Standard Added) Sampling->Prep LCMS 4. LC-MS/MS Analysis (MRM Mode) Prep->LCMS NCA 5. Non-Compartmental Analysis (NCA) LCMS->NCA

Caption: Standardized in vivo pharmacokinetic evaluation workflow for rodents.

Step-by-Step Methodology

Step 1: Formulation Preparation

  • Intravenous (IV) Formulation: Dissolve the compound in a co-solvent system of Ethanol/DMSO/PEG400/Milli-Q Water (10:10:50:30 v/v) to achieve a clear 1 mg/mL solution[4].

    • Causality: The planar, rigid nature of the naphthyridine core often leads to poor aqueous solubility. This specific co-solvent ratio disrupts the crystalline lattice, preventing lethal micro-precipitation upon injection into the bloodstream.

  • Per Os (PO) Formulation: Suspend the compound in 0.5% methylcellulose (w/v) in water to yield a 5 mg/mL suspension[4].

    • Causality: Methylcellulose acts as a suspending agent, increasing the viscosity of the vehicle to ensure a homogenous dispersion of the drug particles for uniform gastric absorption.

Step 2: Dosing and Serial Sampling

  • Administer the IV dose via the tail vein (1 mg/kg) and the PO dose via oral gavage (5 mg/kg) to male CD-1 mice (7-10 weeks old)[4].

  • Collect ~50 µL blood samples via the saphenous vein at precise intervals: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes. Centrifuge immediately at 3,000 × g for 10 minutes at 4°C to harvest plasma.

Step 3: Sample Preparation (Self-Validating Extraction)

  • Aliquot 20 µL of plasma into a 96-well plate.

  • Add 100 µL of ice-cold acetonitrile spiked with a stable-isotope labeled internal standard (IS).

  • Self-Validation Check: Incorporate matrix-matched Quality Control (QC) samples at low, medium, and high concentrations. The analytical run is strictly rejected unless ≥67% of the QC samples fall within ±15% of their nominal concentration, ensuring that ion suppression from endogenous plasma phospholipids is accurately normalized.

  • Vortex for 5 minutes and centrifuge at 4,000 × g for 15 minutes. Transfer the supernatant to a clean plate.

Step 4: LC-MS/MS Quantification & Analysis

  • Inject 5 µL of the supernatant onto a C18 analytical column (e.g., Waters XBridge) coupled to a triple quadrupole mass spectrometer. Operate in Multiple Reaction Monitoring (MRM) mode to ensure high specificity.

  • Utilize non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to derive critical parameters: Area Under the Curve (AUC), Maximum Concentration (Cmax), Clearance (CL), Volume of Distribution at steady state (Vss), and absolute bioavailability (F%).

Conclusion

The 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile scaffold represents a triumph of rational pharmacokinetic design. By utilizing C5-methylation to sterically block aldehyde oxidase and tuning the 2-oxo/3-carbonitrile motifs to balance phase I and phase II metabolism, researchers can successfully transform a rapidly cleared hit into an orally bioavailable lead compound[1][2][3]. Adherence to rigorous, self-validating in vivo workflows ensures that these structural optimizations translate reliably into preclinical success.

Sources

Exploratory

Predictive NMR Profiling and Structural Elucidation of 5-Methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile

Executive Summary & Pharmacological Context The 1,6-naphthyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the core structural motif for kinase inhibitors, phosphodiesterase...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The 1,6-naphthyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the core structural motif for kinase inhibitors, phosphodiesterase (PDE) inhibitors, and topoisomerase poisons [1]. Within this chemical space, 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile (CAS: 88877-04-7) acts as a highly functionalized, versatile building block.

During the synthesis of substituted naphthyridines, confirming regioselectivity (e.g., distinguishing the 1,6-isomer from 1,5- or 1,8-isomers) is a critical bottleneck. As a Senior Application Scientist, I have structured this guide to provide a definitive, causality-driven framework for predicting and validating the Nuclear Magnetic Resonance (NMR) chemical shifts of this specific molecule. By understanding the electronic and anisotropic environments of the 1,6-naphthyridine core, researchers can confidently elucidate its structure and ensure the integrity of their synthetic pipelines.

Structural Anatomy & Electronic Environment

To accurately predict the NMR spectrum, we must first deconstruct the molecule's electronic topology. The 1,6-naphthyridine core consists of two fused six-membered rings containing nitrogen atoms at positions 1 and 6.

In this specific derivative:

  • N1 / C2: Forms a 2-pyridone (lactam) sub-structure, existing predominantly in the 1H-tautomeric form rather than the 2-hydroxy form.

  • C3: Substituted with a strongly electron-withdrawing carbonitrile (-CN) group.

  • C5: Substituted with a methyl (-CH3) group.

  • N6: A bare, pyridine-like nitrogen that exerts a strong inductive electron-withdrawing effect on adjacent positions.

This highly conjugated, push-pull electronic system dictates the precise deshielding of specific protons and carbons, which we will quantify in the following sections [2].

Predictive NMR Methodology: The Causality of Chemical Shifts

1 H NMR Signal Dissection

The proton NMR spectrum of this compound is characterized by five distinct environments. Understanding why these signals appear where they do is crucial for spectral interpretation:

  • N1-H (δ ~12.50 ppm): This proton is highly deshielded. The causality lies in the lactam resonance, which gives the nitrogen a partial positive charge, combined with strong intermolecular hydrogen bonding in solution.

  • H-4 (δ ~8.75 ppm): Appearing as a sharp singlet, H-4 is situated on a double bond in direct conjugation with the C2 carbonyl. Furthermore, it resides in the deshielding anisotropic cone of the C3 cyano group. This localized electron deficiency pushes the signal significantly downfield.

  • H-7 (δ ~8.68 ppm) & H-8 (δ ~7.65 ppm): These protons reside on the pyridine-like ring and couple with each other to form two distinct doublets ( 3J≈5.8 Hz). H-7 is shifted further downfield because it is directly alpha to the electronegative N6 atom, which inductively strips electron density from the C7-H bond. H-8, being beta to N6, is less deshielded.

  • 5-CH 3​ (δ ~2.75 ppm): While standard aliphatic methyl groups appear around 1.0 ppm, this methyl is attached to an electron-deficient heteroaromatic ring, shifting it downfield to ~2.75 ppm.

Spin_Coupling H7 H-7 (δ ~8.68) Doublet H8 H-8 (δ ~7.65) Doublet H7->H8 ³J = 5.8 Hz Ortho Coupling H4 H-4 (δ ~8.75) Singlet CH3 5-CH3 (δ ~2.75) Singlet NH N1-H (δ ~12.50) Broad Singlet

Spin-spin coupling network and predicted 1H NMR signals for the 1,6-naphthyridine derivative.

13 C NMR Signal Dissection

The carbon spectrum provides a direct map of the molecular skeleton [3]. The carbonyl carbon (C2) is the most deshielded (δ ~161.5 ppm). The C3 carbon, despite being alpha to the carbonyl, is shielded by the resonance effect of the nitrile group, appearing unusually upfield for an sp 2 carbon (δ ~103.2 ppm). The bridgehead carbons (C4a, C8a) and the nitrile carbon (-CN) typically cluster between 115–150 ppm, requiring careful 2D NMR (HMBC/HSQC) for absolute definitive assignment in empirical studies.

Quantitative Data Presentation

The following tables summarize the predicted high-resolution NMR data, calibrated against empirical rules for substituted 2-pyridones and pyridines.

Table 1: Predicted 1 H NMR Data (400 MHz, DMSO- d6​ )

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)
N1-H12.50Broad Singlet (br s)1H-
H-48.75Singlet (s)1H-
H-78.68Doublet (d)1H 3J7,8​ = 5.8
H-87.65Doublet (d)1H 3J8,7​ = 5.8
5-CH 3​ 2.75Singlet (s)3H-

Table 2: Predicted 13 C NMR Data (100 MHz, DMSO- d6​ )

PositionCarbon TypePredicted Shift (δ, ppm)
C2C=O (Lactam)161.5
C7sp 2 CH (Alpha to N)151.0
C8asp 2 Quaternary149.5
C5sp 2 Quaternary148.2
C4sp 2 CH143.8
C8sp 2 CH (Beta to N)120.4
C4asp 2 Quaternary118.5
-CNsp Nitrile115.8
C3sp 2 Quaternary103.2
5-CH 3​ sp 3 Methyl19.5

Experimental Protocol for NMR Validation

To ensure the trustworthiness of the acquired data, the experimental workflow must be a self-validating system. The choice of solvent is paramount: 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile possesses a highly planar, polar core that promotes strong intermolecular hydrogen bonding and π

π stacking. Using a non-polar solvent like CDCl 3​ will result in poor solubility and severely broadened signals. DMSO- d6​ is selected because its strong hydrogen-bond accepting capability disrupts these intermolecular networks, ensuring sharp, well-resolved resonances.
Step-by-Step Methodology:
  • Sample Preparation: Weigh exactly 15–20 mg of the synthesized compound. Dissolve completely in 0.6 mL of high-purity DMSO- d6​ (containing 0.03% v/v TMS as an internal standard) in a standard 5 mm NMR tube. Ensure no particulate matter remains, as suspended solids will degrade magnetic field homogeneity.

  • Instrument Calibration (Self-Validation Checkpoint 1): Insert the sample into the spectrometer. Lock the field to the deuterium frequency of DMSO- d6​ . Monitor the lock level during gradient shimming. A stable, high lock level validates that the magnetic field is highly homogeneous across the sample volume.

  • 1 H NMR Acquisition: Acquire the proton spectrum using a standard 1D pulse sequence (e.g., zg30). Set the number of scans (ns) to 16, with a relaxation delay (d1) of 2.0 seconds to ensure complete longitudinal relaxation of the protons.

  • 13 C NMR Acquisition: Acquire the carbon spectrum using composite pulse decoupling (CPD) to remove proton-carbon spin-spin coupling (e.g., zgpg30). Set ns to 1024 to overcome the low natural abundance of 13 C, with a d1 of 2.0 seconds.

  • Data Processing (Self-Validation Checkpoint 2): Apply a Fourier Transform. Crucially, perform manual zero-order and first-order phase correction. The spectrum is only validated when all peaks exhibit purely absorptive line shapes. Calibrate the chemical shift scale by setting the residual DMSO pentet to exactly δ 2.50 ppm ( 1 H) and δ 39.52 ppm ( 13 C).

NMR_Workflow S1 1. Sample Preparation Dissolve 15-20 mg in 0.6 mL DMSO-d6 S2 2. Instrument Calibration Tune/Match & Lock to DMSO (δ 2.50) S1->S2 S3 3. 1H NMR Acquisition ns=16, d1=2s, 400 MHz S2->S3 S4 4. 13C NMR Acquisition ns=1024, d1=2s, 100 MHz, CPD decoupling S3->S4 S5 5. Data Processing Fourier Transform, Phase & Baseline Correction S4->S5

Step-by-step experimental workflow for acquiring high-resolution 1H and 13C NMR spectra.

Conclusion

The structural elucidation of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile relies heavily on understanding the interplay between its heteroaromatic core and its functional groups. By anticipating the downfield shifts caused by the lactam resonance, the anisotropic effects of the nitrile group, and the inductive pull of the pyridine nitrogen, researchers can utilize the predicted spectral data provided herein to confidently validate their synthetic outcomes.

References

  • Title: An Expedient Synthesis, Acetylcholinesterase Inhibitory Activity, and Molecular Modeling Study of Highly Functionalized Hexahydro-1,6-naphthyridines Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Synthesis of some 1,6-naphthyridine derivatives Source: Journal of Heterocyclic Chemistry URL: [Link]

  • Title: Product Class 8: Naphthyridines (Science of Synthesis) Source: Thieme Connect URL: [Link]

Foundational

Receptor Binding Affinity of 5-Methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile: A Structural and Kinetic Analysis

Executive Summary The compound 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile (CAS 88877-04-7) and its closely related derivatives represent a highly privileged pharmacophore in modern medicinal chemistry. While freq...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile (CAS 88877-04-7) and its closely related derivatives represent a highly privileged pharmacophore in modern medicinal chemistry. While frequently utilized as an advanced synthetic intermediate, the intact functionalized 1,6-naphthyridine scaffold exhibits profound polypharmacology. Most notably, it serves as a highly selective, high-affinity anchor for Phosphodiesterase 10A (PDE10A) , a critical target in the pathophysiology of schizophrenia [1]. Additionally, this scaffold demonstrates measurable binding affinity toward the Hsp90 C-terminal domain (CTD) and Acetylcholinesterase (AChE) [2, 3].

This whitepaper deconstructs the receptor binding mechanics of this molecule, detailing the structure-activity relationship (SAR) dictated by its specific functional groups, and provides validated, step-by-step experimental protocols for quantifying its binding kinetics.

Structural Biology & Pharmacophore Deconstruction

To understand the binding affinity of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile, we must analyze the causality behind its structural interactions within the receptor microenvironment, specifically the PDE10A catalytic domain.

  • The 1,6-Naphthyridine Core: Acts as a rigid, planar bioisostere that intercalates into the hydrophobic "selectivity pocket" of PDE10A. The nitrogen at position 1 is critical; it serves as a primary hydrogen bond acceptor [4].

  • 2-Oxo Substitution: The carbonyl oxygen functions as a secondary hydrogen bond acceptor. In PDE10A, this group frequently forms a water-mediated hydrogen bond network with the invariant Gln716 residue, a hallmark of potent PDE inhibitors [4].

  • 3-Carbonitrile Group: This strongly electron-withdrawing group modulates the pKa of the adjacent ring nitrogens, optimizing their hydrogen-bonding strength at physiological pH. Furthermore, the linear, cylindrical nature of the cyano group allows it to probe narrow sub-pockets without introducing steric clashes.

  • 5-Methyl Group: Provides a localized hydrophobic bulk that engages in van der Waals interactions with lipophilic residues (e.g., Phe719), stabilizing the ligand-receptor complex and increasing the residence time ( 1/koff​ ) [1].

Unlike "glutamine-only binders," 1,6-naphthyridine derivatives act as "tyrosine binders," forming a critical hydrogen bridge with Tyr683 —a residue unique to PDE10A and PDE2A, thereby conferring exceptional isoenzyme selectivity [4].

G Ligand 1,6-Naphthyridine Core (Planar Scaffold) N1 N1 Atom (H-Bond Acceptor) Ligand->N1 Oxo 2-Oxo Group (Water-mediated H-Bond) Ligand->Oxo Cyano 3-Carbonitrile (pKa Modulator) Ligand->Cyano Methyl 5-Methyl Group (Hydrophobic Anchor) Ligand->Methyl Tyr683 Tyr683 (Selectivity Pocket) N1->Tyr683 Direct H-Bond Gln716 Gln716 (Invariant Residue) Oxo->Gln716 Water-Mediated Phe719 Phe719 (Pi-Pi Stacking) Methyl->Phe719 van der Waals

Fig 1: Pharmacophore mapping of the 1,6-naphthyridine scaffold within the PDE10A binding pocket.

Quantitative Binding Data Summary

The table below synthesizes the binding affinities ( IC50​ / Ki​ ) of optimized 1,6-naphthyridine-3-carbonitrile derivatives across their primary biological targets, demonstrating the scaffold's versatility.

Target ReceptorPrimary Binding SiteAffinity Range ( IC50​ / Ki​ )Selectivity ProfileReference
PDE10A Catalytic Domain (Tyr683/Gln716)0.8 nM – 15 nM>1000-fold over other PDEs[1, 4]
Hsp90 (CTD) Allosteric C-Terminal Domain1.2 µM – 5.5 µMModerate (avoids Heat Shock Response)[2]
AChE Active Site Gorge0.4 µM – 2.1 µMDual-site binding (CAS and PAS)[3]

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. As an Application Scientist, I emphasize that measuring steady-state affinity ( IC50​ ) is insufficient for modern drug development; one must also resolve the kinetic rates ( kon​ and koff​ ) to predict in vivo efficacy.

Protocol A: Scintillation Proximity Assay (SPA) for PDE10A Affinity

Rationale: SPA is a homogeneous, separation-free technology. By avoiding wash steps, we preserve low-affinity or fast-dissociating complexes that might otherwise be lost, ensuring an accurate thermodynamic equilibrium measurement.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2​ , 1.7 mM EGTA, 0.1% BSA). The inclusion of BSA prevents non-specific binding of the lipophilic naphthyridine to the microplate walls.

  • Enzyme & Ligand Incubation: Add 10 µL of recombinant human PDE10A enzyme (optimized to convert ~20% of substrate to maintain initial rate conditions) to a 384-well OptiPlate. Add 1 µL of the 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile derivative (serial dilutions in DMSO).

  • Substrate Addition: Initiate the reaction by adding 10 µL of [3H] -cAMP (final concentration 50 nM). Incubate at 25°C for 45 minutes.

  • Signal Generation: Add 10 µL of Yttrium Silicate (YSi) SPA beads coupled to zinc sulfate. The zinc selectively binds the linear nucleotide ( [3H] -AMP) produced by PDE10A, bringing the isotope close to the scintillant to emit light. Uncleaved [3H] -cAMP remains in solution and does not excite the beads.

  • Detection & Validation: Read on a MicroBeta counter. Self-Validation: Calculate the Z'-factor using DMSO controls (total activity) and a reference inhibitor like Papaverine (blank). A Z'-factor > 0.7 confirms assay robustness.

Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

Rationale: SPR provides label-free, real-time monitoring of the physical binding event, allowing us to calculate the dissociation constant ( KD​ ) directly from the ratio of koff​/kon​ .

Step-by-Step Workflow:

  • Surface Preparation: Dock a CM5 sensor chip into the Biacore system. Activate the dextran matrix using EDC/NHS chemistry.

  • Target Immobilization: Inject recombinant PDE10A (diluted in 10 mM Sodium Acetate, pH 5.0) over the active flow cell to achieve an immobilization level of ~3000 RU. Quench unreacted esters with 1M Ethanolamine. Causality: pH 5.0 is chosen because it is below the isoelectric point (pI) of PDE10A, pre-concentrating the protein on the negatively charged dextran via electrostatic attraction.

  • Analyte Injection (Kinetics): Inject the naphthyridine compound at 5 concentrations (e.g., 1.25 nM to 20 nM) in running buffer (PBS-P+ with 2% DMSO) at a high flow rate of 50 µL/min. Causality: High flow rates minimize mass transport limitation, ensuring the observed rates reflect true binding kinetics.

  • Dissociation & Regeneration: Allow running buffer to flow for 600 seconds to monitor the dissociation phase. If the compound is a "slow-off" binder (due to the 5-methyl hydrophobic anchoring), a mild regeneration pulse (e.g., 50% DMSO or 10 mM Glycine pH 2.5) may be required.

  • Data Fitting: Double-reference the sensograms (subtracting the reference flow cell and a buffer-only injection) and fit to a 1:1 Langmuir binding model.

SPR_Workflow Immob 1. Immobilization (EDC/NHS) Assoc 2. Association (Ligand Injection) Immob->Assoc Target Bound Dissoc 3. Dissociation (Buffer Flow) Assoc->Dissoc k_on measured Regen 4. Regeneration (Surface Reset) Dissoc->Regen k_off measured Data 5. Kinetic Fit (1:1 Langmuir) Regen->Data K_D Calculation

Fig 2: Surface Plasmon Resonance (SPR) workflow for real-time kinetic resolution.

Mechanistic Causality: Signal Transduction Modulation

Why does the high-affinity binding of this naphthyridine scaffold matter clinically? The causality lies in the downstream signal transduction within striatal medium spiny neurons (MSNs).

When the 1,6-naphthyridine derivative competitively binds to the orthosteric site of PDE10A, it prevents the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).

  • Accumulation: Intracellular cAMP/cGMP levels rise.

  • Kinase Activation: This activates Protein Kinase A (PKA) and Protein Kinase G (PKG).

  • Phosphorylation: PKA/PKG translocate to the nucleus and phosphorylate the cAMP-response element binding protein (CREB).

  • Gene Expression: Phosphorylated CREB alters gene transcription, ultimately normalizing the dysfunctional dopaminergic (D2) and glutamatergic signaling pathways implicated in the positive and negative symptoms of schizophrenia [4].

Signaling Inhibitor 1,6-Naphthyridine Inhibitor PDE10A PDE10A Enzyme Inhibitor->PDE10A Blocks Active Site cAMP cAMP / cGMP Accumulation PDE10A->cAMP Hydrolysis Prevented Kinases PKA / PKG Activation cAMP->Kinases Allosteric Activation CREB CREB Phosphorylation Kinases->CREB Phosphorylation Neuron Striatal Neuron Modulation CREB->Neuron Gene Transcription

Fig 3: Downstream signal transduction cascade resulting from PDE10A inhibition.

Conclusion

The 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile structural motif is far more than a simple chemical building block; it is a meticulously tuned pharmacophore. Its specific arrangement of hydrogen bond acceptors (N1, 2-oxo), pKa modulators (3-carbonitrile), and hydrophobic anchors (5-methyl) allows it to bypass standard glutamine-binding paradigms and achieve extreme selectivity via tyrosine-anchoring in PDE10A. By leveraging robust, self-validating kinetic assays like SPR and SPA, researchers can further optimize this scaffold to fine-tune residence times, paving the way for next-generation neurotherapeutics and targeted oncology agents.

References

  • Bauer, U., Giordanetto, F., Bauer, M., et al. "Discovery of 4-hydroxy-1,6-naphthyridine-3-carbonitrile derivatives as novel PDE10A inhibitors." Bioorganic & Medicinal Chemistry Letters, 2012. URL:[Link]

  • Knez, D., et al. "In Silico Discovery and Optimisation of a Novel Structural Class of Hsp90 C-Terminal Domain Inhibitors." MDPI Pharmaceuticals, 2022. URL:[Link]

  • Sharma, R., et al. "An Expedient Synthesis, Acetylcholinesterase Inhibitory Activity, and Molecular Modeling Study of Highly Functionalized Hexahydro-1,6-naphthyridines." National Center for Biotechnology Information (PMC), 2013. URL:[Link]

  • Hoefgen, N., et al. "Targeting PDE10A in schizophrenia." Drugs of the Future, 2010. URL:[Link]

Exploratory

5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile exact mass and isotopic distribution

High-Resolution Mass Spectrometry Analysis of 5-Methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile: Exact Mass and Isotopic Distribution Profiling Executive Summary The compound 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbon...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry Analysis of 5-Methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile: Exact Mass and Isotopic Distribution Profiling

Executive Summary

The compound 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile is a specialized heterocyclic scaffold frequently utilized in the development of kinase inhibitors, anti-infectives, and neuroprotective modulators[1]. In pharmaceutical development, confirming the exact molecular identity and structural integrity of this core is paramount. This technical guide provides an authoritative, self-validating framework for the high-resolution mass spectrometry (HRMS) profiling of this molecule, detailing the causality behind exact mass calculations, isotopic fine structure resolution, and mechanistic fragmentation.

Molecular Architecture and Theoretical Mass Properties

The molecular architecture consists of a 1,6-naphthyridine bicyclic core substituted with a 5-methyl group, a 2-oxo group (forming a pyridone-like motif), and a 3-carbonitrile group.

  • Molecular Formula: C10H7N3O[2]

  • Monoisotopic Mass (Neutral): 185.05891 Da[2]

In positive electrospray ionization (ESI+), the basic nitrogen atoms within the naphthyridine core readily accept a proton. The exact mass of the resulting ion is calculated by summing the monoisotopic mass of the neutral molecule and the exact mass of a proton (1.007276 Da)[3].

  • Protonated Precursor [M+H]+ Formula: C10H8N3O+

  • Exact Mass of [M+H]+: 186.0662 Da

High-Resolution Mass Spectrometry (HRMS) Experimental Protocol

To accurately measure the exact mass and resolve the isotopic fine structure, an ultra-high-resolution platform (e.g., Orbitrap or FT-ICR) is required. The following self-validating protocol ensures sub-ppm mass accuracy and prevents isotopic distortion.

Step 1: Sample Preparation Dissolve the analyte in a 50:50 mixture of LC-MS grade Methanol and Water. Add 0.1% Formic Acid (FA).

  • Causality: Formic acid lowers the pH, ensuring the naphthyridine nitrogens are fully protonated in solution, which maximizes ESI+ ionization efficiency. The concentration must be strictly limited to 1 µg/mL to prevent space-charge effects in the mass analyzer, which would otherwise skew the natural isotopic abundance ratios.

Step 2: Chromatographic Separation Utilize a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% to 95% organic mobile phase over 5 minutes.

  • Causality: The hydrophobic naphthyridine core retains well on C18 stationary phases. Generating sharp chromatographic peaks concentrates the ion flux, drastically improving the signal-to-noise ratio for low-abundance isotopologues (such as the M+2 peak).

Step 3: Ionization and Lock Mass Calibration Employ Heated Electrospray Ionization (HESI) in positive mode. Activate lock mass calibration using ambient background ions (e.g., ambient polysiloxanes at m/z 371.1012).

  • Causality: Lock mass provides continuous, real-time internal calibration. This self-validating step corrects for instrumental temperature drift and ensures the mass accuracy remains below 1 ppm, validating the empirical data against the theoretical exact mass.

Step 4: Data Acquisition Set the mass analyzer resolution to 140,000 FWHM (at m/z 200).

  • Causality: This specific resolution is critical for isotopic fine structure analysis. The M+2 isotopic cluster contains contributions from 18O (m/z 188.0709) and 13C2 (m/z 188.0734). The mass difference between these two species is ~0.0025 Da. Resolving this requires a minimum resolving power of ~75,200 ( R=m/Δm ). A setting of 140,000 ensures baseline separation of these isobars.

Workflow A 1. Sample Preparation 1 µg/mL in MeOH/H2O (0.1% FA) B 2. UHPLC Separation C18 Column, Gradient Elution A->B C 3. ESI+ Ionization Positive Ion Mode, Lock Mass Active B->C D 4. Orbitrap HRMS Resolution = 140,000 (at m/z 200) C->D E 5. Data Processing Isotopic Pattern Matching D->E

LC-HRMS experimental workflow for exact mass determination.

Isotopic Distribution and Fine Structure Analysis

The isotopic signature of C10H8N3O+ is dictated by the natural abundances of Carbon, Hydrogen, Nitrogen, and Oxygen.

Table 1: Theoretical Isotopic Distribution of [M+H]+ (C10H8N3O+)

IsotopeTheoretical m/zRelative Abundance (%)Primary Contributing Nuclides
Monoisotopic (M)186.0667100.0012C, 1H, 14N, 16O
M + 1187.0701~11.9213C (predominant), 15N
M + 2188.0709 / 188.0734~0.8418O, 13C2, 13C15N

Causality of the Isotopic Pattern:

  • The M+1 Peak: The ~11.92% relative abundance is predominantly driven by the ten carbon atoms in the molecule. With a ~1.07% natural abundance for 13C, the mathematical probability of incorporating exactly one 13C atom is roughly 10.7%. The remaining ~1.2% is contributed by 15N and 17O.

  • The M+2 Peak: The ~0.84% relative abundance is a composite of multiple isotopologues. As validated by the ultra-high-resolution settings in our protocol, this peak splits into distinct signals for 18O and 13C2, providing a secondary, highly specific confirmation of the chemical formula.

Mechanistic MS/MS Fragmentation Pathways

Structural elucidation requires tandem mass spectrometry (MS/MS). Subjecting the [M+H]+ precursor (m/z 186.0667) to Higher-energy Collisional Dissociation (HCD) yields characteristic product ions that validate the functional groups.

  • Loss of Carbon Monoxide (CO): The 2-oxo group is highly susceptible to cleavage under collisional activation, expelling a neutral CO molecule (-27.995 Da) to yield a stable fragment at m/z 158.0718.

  • Loss of Hydrogen Cyanide (HCN): The 3-carbonitrile group can be eliminated as neutral HCN (-27.011 Da), producing a fragment at m/z 159.0558.

  • Radical Cleavage of Methyl Group: The 5-methyl substituent can undergo homolytic cleavage, losing a methyl radical (•CH3, -15.023 Da) to form a radical cation at m/z 171.0433.

Pathway Precursor [M+H]+ m/z 186.0667 C10H8N3O+ Frag1 Loss of CO (-27.995 Da) m/z 158.0718 C9H8N3+ Precursor->Frag1 HCD (CE: 25 eV) Frag2 Loss of HCN (-27.011 Da) m/z 159.0558 C9H7N2O+ Precursor->Frag2 HCD (CE: 35 eV) Frag3 Loss of •CH3 (-15.023 Da) m/z 171.0433 C9H5N3O+• Precursor->Frag3 HCD (CE: 45 eV)

Proposed MS/MS fragmentation pathways of protonated 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile.

References

  • 1-Nitrosoindole-3-acetonitrile | C10H7N3O | CID 57273 - PubChem (Source for exact mass of formula C10H7N3O). National Institutes of Health.2

  • what is exact mass of proton - Brainly.in (Source for exact mass of a proton). Brainly. 3

  • WO2008087529A1 - Nicotinic acetylcholine receptor modulators (Source for naphthyridine core utility in neuroprotective modulators). Google Patents. 1

Sources

Foundational

Unlocking the Pharmacological Potential of 5-Methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile: A Technical Guide to Scaffold Functionalization and Target Engagement

Executive Summary The 1,6-naphthyridine bicyclic system has emerged as a highly privileged scaffold in modern medicinal chemistry, offering an exceptional balance of metabolic stability, synthetic tractability, and diver...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,6-naphthyridine bicyclic system has emerged as a highly privileged scaffold in modern medicinal chemistry, offering an exceptional balance of metabolic stability, synthetic tractability, and diverse target engagement capabilities[1]. Within this structural class, 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile (CAS: 88877-04-7) represents a highly versatile building block[2][3]. This in-depth technical guide explores the pharmacological potential of 1,6-naphthyridine-3-carbonitrile derivatives, detailing their mechanistic roles in oncology and neuropharmacology, quantitative structure-activity relationships (SAR), and the underlying synthetic logic required to construct and functionalize these complex heterocycles.

Pharmacophore Rationale: The 1,6-Naphthyridine Scaffold

The biological ubiquity of 1,6-naphthyridines stems from their diazanaphthalene architecture, which mimics endogenous purines and pyrimidines while offering distinct electronic properties[4].

The specific functionalization pattern of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile provides three critical vectors for target engagement:

  • The 2-Oxo (Pyridone) Motif: Exists in a tautomeric equilibrium (lactam-lactim), providing a strict hydrogen bond donor (N1-H) and acceptor (C2=O) pair. This is a classic hinge-binding motif in kinase inhibitors.

  • The 3-Carbonitrile Group: Acts as a strong electron-withdrawing group (EWG). Causally, this pulls electron density away from the N1 position, lowering the pKa of the N1 proton and strengthening its hydrogen-bonding capacity. Furthermore, the linear, sp-hybridized cyano group can project into deep, narrow hydrophobic pockets (such as the gatekeeper region in kinases) or act as a weak hydrogen bond acceptor[4].

  • The 5-Methyl Group: Provides a localized steric bulk that restricts the rotational freedom of the bicyclic core within binding pockets, locking the molecule into a bioactive conformation and enhancing target selectivity.

Therapeutic Target Engagement

Oncology: FGFR4 Kinase Inhibition

Aberrant Fibroblast Growth Factor Receptor 4 (FGFR4) signaling is a primary driver in the pathogenesis of colorectal and hepatocellular carcinomas. Recent structural biology efforts have identified 1,6-naphthyridin-2-one derivatives as potent, selective inhibitors of FGFR4[5]. The naphthyridine core competitively binds to the ATP-binding pocket of the FGFR4 kinase domain. By disrupting the phosphorylation of FGFR4, these compounds halt the downstream FGF18/FGF19-mediated MAPK/ERK signaling cascades, inducing significant tumor inhibition without apparent systemic toxicity[5].

FGFR4_Pathway Ligand FGF18 / FGF19 Ligands Receptor FGFR4 Kinase Domain (Wild-Type / Mutated) Ligand->Receptor FRS2 FRS2 Phosphorylation Receptor->FRS2 Inhibitor 1,6-Naphthyridin-2-one Derivatives Inhibitor->Receptor Competitive Inhibition MAPK MAPK / ERK Cascade FRS2->MAPK Tumor Colorectal Cancer Proliferation MAPK->Tumor

Figure 1: Mechanism of FGFR4 inhibition by 1,6-naphthyridin-2-one derivatives in colorectal cancer.

Neuropharmacology: PDE10A and AChE Inhibition

Beyond oncology, the 1,6-naphthyridine-3-carbonitrile scaffold exhibits profound neuropharmacological activity.

  • Schizophrenia & Huntington's Disease: 4-hydroxy-1,6-naphthyridine-3-carbonitrile derivatives have been discovered as highly potent inhibitors of Phosphodiesterase 10A (PDE10A). Structure-based chemical modifications of this chemotype have yielded compounds with excellent selectivity over off-targets like DHODH, making them prime candidates for antipsychotic drug development[6].

  • Alzheimer's Disease: Highly functionalized hexahydro-1,6-naphthyridine-3-carbonitriles act as potent Acetylcholinesterase (AChE) inhibitors. The cyano group at the C3 position is critical for orienting the molecule within the peripheral anionic site (PAS) of the AChE enzyme[7][8].

Quantitative SAR Analysis

To illustrate the structure-activity relationship of the 1,6-naphthyridine-3-carbonitrile core in neuropharmacology, we analyze the AChE inhibitory activity of various (E)-8-benzylidene-4-phenyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile derivatives. The electronic nature of the substitution on the phenyl rings dictates the binding affinity[7][8].

Table 1: SAR of Hexahydro-1,6-naphthyridine-3-carbonitrile Derivatives against AChE

Compound IDSubstitution Pattern (Phenyl Rings)Electronic EffectAChE Inhibitory Activity (IC₅₀, µM)
4a Unsubstituted (H)NeutralModerate
4b 2-Methyl (o-Tolyl)Weak Electron Donating (+I)Moderate
4j 4-FluoroElectron Withdrawing (-I)Good
4g 3-NitroStrong Electron Withdrawing (-M)Good
4e 2-MethoxyStrong Electron Donating (+M)2.12 µM (Optimal)

Insight: The data reveals that strong electron-donating groups (EDGs) via resonance (+M effect), such as the 2-methoxy substitution (Compound 4e), significantly enhance AChE inhibition[8]. Causally, the oxygen lone pairs of the methoxy group likely engage in supplementary hydrogen bonding with the catalytic triad of the AChE enzyme, anchoring the naphthyridine core more rigidly than the unsubstituted or electron-withdrawn analogs.

Synthetic Methodology & Validation Protocols

The construction of 1,6-naphthyridin-2(1H)-ones is typically achieved via two primary disconnections: starting from a preformed pyridine or a preformed pyridone[4]. For the synthesis of 3-carbonitrile derivatives, the base-catalyzed condensation of a functionalized pyridine-4-amine with an active methylene compound (cyanoacetamide) is the most robust, self-validating approach[4][9].

Synthesis SM1 Pyridine-4-amine Derivative Condensation Base Catalysis (NaOEt / EtOH) SM1->Condensation SM2 Cyanoacetamide (Active Methylene) SM2->Condensation Cyclization Intramolecular Cyclization (80°C) Condensation->Cyclization Product 5-Methyl-2-oxo-1H- 1,6-naphthyridine- 3-carbonitrile Cyclization->Product

Figure 2: Base-catalyzed condensation workflow for 1,6-naphthyridine-3-carbonitrile synthesis.

Step-by-Step Experimental Protocol

Note: This protocol outlines the general assembly of the 2-oxo-1,6-naphthyridine-3-carbonitrile core using a one-pot cascade transformation.

Step 1: Reagent Preparation & Activation

  • Action: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of the appropriate 3-formyl-pyridine-4-amine derivative and 1.1 equivalents of cyanoacetamide in anhydrous ethanol (0.2 M concentration).

  • Causality: Anhydrous conditions are critical. The presence of water can lead to the premature hydrolysis of the cyanoacetamide to malonamic acid, destroying the active methylene required for the initial Knoevenagel-type condensation.

Step 2: Base-Catalyzed Enolate Formation

  • Action: Add 1.5 equivalents of freshly prepared sodium ethoxide (NaOEt) dropwise at 0°C. Stir for 30 minutes.

  • Causality: NaOEt (pKa ~16) is utilized because its basicity is perfectly tuned to quantitatively deprotonate the active methylene of cyanoacetamide (pKa ~11) without degrading the pyridine core. This forms a highly nucleophilic enolate intermediate.

Step 3: Intramolecular Cyclization

  • Action: Gradually warm the reaction mixture to 80°C and reflux for 6–10 hours.

  • Causality: The initial condensation yields an uncyclized intermediate. Heating to 80°C provides the necessary thermodynamic energy to overcome the activation barrier for the subsequent intramolecular nucleophilic attack of the pyridine amine onto the newly formed carbonyl/nitrile system, closing the second ring to form the diazanaphthalene core[9].

Step 4: Self-Validating Isolation

  • Action: Cool the mixture to room temperature and acidify with 1M HCl to pH 5. Filter the resulting precipitate, wash with cold water and ethanol, and dry under a vacuum.

  • Self-Validation Check: The reaction is self-validating through phase separation. The deprotonated sodium salt of the naphthyridine product is soluble in basic ethanol. Upon acidification, the neutral 2-oxo-1,6-naphthyridine-3-carbonitrile precipitates out of solution (Le Chatelier’s principle).

  • Analytical Confirmation: Confirm cyclization via ¹H NMR (DMSO-d₆). The successful formation of the core is indicated by the disappearance of the active methylene protons (~3.5 ppm) and the appearance of a highly deshielded lactam N-H proton signal (>11.0 ppm), confirming the presence of the pyridone ring[7].

References

  • Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. PubMed.[Link]

  • Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. PubMed.[Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI.[Link]

  • Discovery of 4-hydroxy-1,6-naphthyridine-3-carbonitrile derivatives as novel PDE10A inhibitors. PubMed.[Link]

  • An Expedient Synthesis, Acetylcholinesterase Inhibitory Activity, and Molecular Modeling Study of Highly Functionalized Hexahydro-1,6-naphthyridines. PMC.[Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile

Application Note: De Novo Synthesis and Validation Protocol for 5-Methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile Executive Summary The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, exte...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: De Novo Synthesis and Validation Protocol for 5-Methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile

Executive Summary

The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, extensively utilized in the development of cAMP phosphodiesterase III (PDE III) inhibitors, cardiotonic agents, and targeted kinase inhibitors. Specifically, 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile serves as a highly versatile advanced intermediate. The presence of the C3-carbonitrile and the C2-pyridone-like carbonyl provides orthogonal handles for downstream functionalization.

This technical protocol details a robust, three-step linear synthesis of this target compound starting from commercially available aliphatic precursors. The methodology relies on the sequential construction of the bicyclic system via a preformed pyridone intermediate, leveraging enamine activation to achieve the final heteroannulation.

Mechanistic Rationale & Self-Validating Design

As a self-validating system, the progression of this synthesis is designed to be visually and analytically distinct at every stage, minimizing the need for complex intermediate purifications.

  • Pyridone Core Assembly: The synthesis initiates with a Knoevenagel condensation of 3-(ethoxymethylene)-2,4-pentanedione with cyanoacetamide. The base-catalyzed reaction selectively forms the functionalized pyridone core. The transition from a homogeneous solution to a heavy precipitate acts as a visual confirmation of cyclization.

  • Enamine Activation: The C6-methyl group of the resulting pyridone is highly acidic due to the electron-withdrawing nature of the adjacent carbonyl and the para-carbonitrile group. Treatment with N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields a reactive dimethylaminoalkene (enamine) . This step is marked by a distinct color shift to deep orange/red as the extended conjugated system forms.

  • Heteroannulation: The enamine undergoes a transamination-cyclization cascade in the presence of ammonium acetate. Ammonia displaces the dimethylamine, and the resulting primary enamine undergoes intramolecular condensation with the C5-acetyl group, aromatizing to form the 1,6-naphthyridine core . Successful aromatization is confirmed by the emergence of a strong blue fluorescence under 365 nm UV light.

Experimental Workflow Visualization

SynthesisWorkflow SM Starting Materials: 3-(Ethoxymethylene)-2,4-pentanedione + Cyanoacetamide Step1 Step 1: Knoevenagel & Cyclization Piperidine (cat.), EtOH, 80°C SM->Step1 Int1 Intermediate 1: 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine -3-carbonitrile Step1->Int1 Step2 Step 2: Enamine Activation DMF-DMA, Toluene, 100°C Int1->Step2 Int2 Intermediate 2: 5-Acetyl-6-[2-(dimethylamino)ethenyl]-1,2-dihydro -2-oxo-3-pyridinecarbonitrile Step2->Int2 Step3 Step 3: Heteroannulation NH₄OAc, AcOH, 118°C Int2->Step3 Product Target Compound: 5-Methyl-2-oxo-1H-1,6-naphthyridine -3-carbonitrile Step3->Product

Figure 1: Three-step synthetic workflow for 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile.

Step-by-Step Methodologies

Step 1: Assembly of the Pyridone Core

Objective: Synthesis of 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

  • Reaction Setup: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser with absolute ethanol (100 mL).

  • Reagent Addition: Add cyanoacetamide (4.20 g, 50.0 mmol) and stir until partially dissolved. Add 3-(ethoxymethylene)-2,4-pentanedione (7.81 g, 50.0 mmol) followed by piperidine (0.5 mL, 5.0 mmol) as a basic catalyst.

  • Thermal Activation: Heat the reaction mixture to a gentle reflux (80°C). The solution will initially turn homogeneous, followed by the gradual precipitation of a solid over 2–3 hours.

  • In-Process Control (IPC): Monitor via TLC (Eluent: 5% MeOH in DCM). The starting materials (Rf ~0.8 and 0.2) should be consumed, yielding a new UV-active spot at Rf ~0.4.

  • Isolation: Cool the suspension to 0–5°C in an ice bath for 1 hour to maximize precipitation. Filter the solid under vacuum, wash with cold ethanol (2 x 15 mL), and dry in a vacuum oven at 50°C overnight.

Step 2: Enamine Activation

Objective: Synthesis of 5-acetyl-6-[2-(dimethylamino)ethenyl]-1,2-dihydro-2-oxo-3-pyridinecarbonitrile.

  • Reaction Setup: Suspend Intermediate 1 (5.28 g, 30.0 mmol) in anhydrous toluene (60 mL) under an inert nitrogen atmosphere.

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (6.0 mL, 45.0 mmol) dropwise via syringe.

  • Thermal Activation: Heat the mixture to 100°C. The suspension will transition into a deep orange/red solution as the conjugated enamine forms. Maintain heating for 4–5 hours.

  • IPC: Monitor via LC-MS. Look for the complete mass shift from[M+H]⁺ 177 (Intermediate 1) to [M+H]⁺ 232 (Intermediate 2).

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove toluene and unreacted DMF-DMA. Triturate the resulting dark residue with a 1:1 mixture of hexanes and diethyl ether (40 mL) to induce crystallization. Filter the orange/red solid and dry under high vacuum.

Step 3: Heteroannulation to the 1,6-Naphthyridine Scaffold

Objective: Synthesis of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile.

  • Reaction Setup: Dissolve Intermediate 2 (4.62 g, 20.0 mmol) in glacial acetic acid (40 mL) in a 100 mL round-bottom flask.

  • Reagent Addition: Add ammonium acetate (7.71 g, 100.0 mmol) in one portion.

  • Thermal Activation: Equip the flask with a reflux condenser and heat to 118°C (reflux) for 3–4 hours.

  • IPC: Monitor via TLC (Eluent: 10% MeOH in DCM). The highly colored enamine spot will disappear, replaced by a pale, strongly blue-fluorescent spot under 365 nm UV light.

  • Quenching & Neutralization: Cool the reaction mixture to room temperature and slowly pour it into 150 mL of crushed ice/water with vigorous stirring. Neutralize the acidic aqueous mixture carefully with concentrated aqueous ammonia until the pH reaches ~7.0. A pale yellow precipitate will form.

  • Isolation: Filter the solid, wash thoroughly with distilled water (3 x 30 mL) to remove trace acetate salts, and recrystallize from hot DMF/water or ethanol. Dry the purified product under vacuum at 60°C.

Quantitative Data & Yield Optimization

To ensure reproducibility across scales, the following table summarizes the expected quantitative metrics and validation parameters for each step of the protocol.

StageTarget Intermediate / ProductReagents & CatalystTemp / TimeIPC Validation MethodExpected Yield
Step 1 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrileCyanoacetamide, Piperidine80°C / 3 hTLC (UV 254 nm)78 – 85%
Step 2 5-Acetyl-6-[2-(dimethylamino)ethenyl]-1,2-dihydro-2-oxo-3-pyridinecarbonitrileDMF-DMA100°C / 5 hLC-MS ([M+H]⁺ 232)82 – 88%
Step 3 5-Methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile NH₄OAc, Acetic Acid118°C / 4 hFluorescence (365 nm)68 – 75%

References

  • Bautista, D., et al. (2021). "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications." Molecules, 26(20), 6223.[Link]

  • Singh, B., & Lesher, G. Y. (1990). "A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones." Journal of Heterocyclic Chemistry, 27(7), 2085-2091.[Link]

  • Singh, B., Lesher, G. Y., et al. (1992). "Novel cAMP PDE III inhibitors: 1,6-naphthyridin-2(1H)-ones." Journal of Medicinal Chemistry, 35(26), 4858-4865.[Link]

Application

how to dissolve 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile in DMSO for cell culture

Application Note: Solubilization and Handling of 5-Methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile in DMSO for In Vitro Cell Culture Executive Summary This application note provides a validated, step-by-step protocol fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubilization and Handling of 5-Methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile in DMSO for In Vitro Cell Culture

Executive Summary

This application note provides a validated, step-by-step protocol for the preparation of sterile, stable dimethyl sulfoxide (DMSO) master stocks of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile. It details the thermodynamic rationale for solvent selection, the mechanical interventions required to overcome the compound's high crystal lattice energy, and the critical parameters for aqueous dilution to prevent precipitation and solvent-induced cytotoxicity in cell-based assays.

Introduction & Physicochemical Profiling

5-Methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile (also known as 5-methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-3-carbonitrile)[1] is a highly planar, rigid heterocyclic building block frequently utilized in the synthesis of pharmacological inhibitors.

The Causality of Poor Solubility: The naphthyridine core is highly aromatic, promoting strong π−π stacking interactions between adjacent molecules. Furthermore, the 2-oxo group, the 1H (lactam/amide) nitrogen, and the 3-carbonitrile moiety form a robust intermolecular hydrogen-bonding network. This combination results in an exceptionally high crystal lattice energy. Consequently, the compound exhibits negligible aqueous solubility and kinetically slow dissolution even in standard organic solvents.

To overcome this thermodynamic barrier, anhydrous DMSO is the solvent of choice. As a polar aprotic solvent, DMSO acts as a strong hydrogen-bond acceptor, disrupting the intermolecular lactam-lactam hydrogen bonds and solvating the planar ring system.

Compound Specifications

PropertyValue
Chemical Name 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile
CAS Number 88877-04-7[2]
Molecular Formula C10H7N3O
Molecular Weight 185.19 g/mol [3]
Appearance Solid powder
Primary Solvent Anhydrous DMSO ( 99.9%)
Recommended Stock Conc. 10 mM to 50 mM

Mechanistic Rationale (E-E-A-T)

A self-validating protocol requires understanding why each step is performed:

  • Anhydrous DMSO: Water contamination in DMSO drastically reduces its solvating power for hydrophobic heterocycles and can cause the compound to crash out of solution prematurely. Always use anhydrous, cell-culture grade DMSO.

  • Thermal & Mechanical Cavitation: At room temperature, DMSO may only cause the powder to swell. Applying mild thermal energy (37°C) combined with mechanical cavitation (sonication) provides the activation energy necessary to break the crystalline lattice without thermally degrading the molecule.

  • PTFE Filtration: Standard polyethersulfone (PES) or cellulose acetate filters will dissolve or leach extractables when exposed to 100% DMSO. Polytetrafluoroethylene (PTFE) is chemically inert and mandatory for sterilizing DMSO stocks.

  • Aqueous Dilution Dynamics: When introducing the DMSO stock to aqueous cell culture media, the compound experiences a sudden shift in solvent polarity. To prevent localized supersaturation and precipitation, the stock must be added dropwise to vigorously swirling, pre-warmed media. The final DMSO concentration must remain 0.1% (v/v) to avoid solvent-induced cytotoxicity, as established by[4].

Workflow Diagram

Workflow N1 5-methyl-2-oxo-1H-1,6-naphthyridine- 3-carbonitrile Powder N2 Weighing & Transfer (Sterile Environment) N1->N2 N3 Add Anhydrous DMSO (Target: 10-50 mM) N2->N3 N4 Vortex & Sonicate (37°C Water Bath) N3->N4 Solubilization N5 Sterile Filtration (0.22 µm PTFE) N4->N5 Sterilization N6 Aliquot & Store (-20°C to -80°C) N5->N6 N7 Dilution in Aqueous Media (Max 0.1% DMSO final) N6->N7 Thaw & Prep N8 In Vitro Cell Culture Assays N7->N8 Treatment

Figure 1: Workflow for solubilization and dilution of the naphthyridine derivative.

Step-by-Step Experimental Protocol

Phase I: Master Stock Preparation (e.g., 50 mM)

  • Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. Rationale: Prevents ambient moisture condensation, which degrades DMSO solvation capacity.

  • Weighing: In a sterile biosafety cabinet, weigh the required mass using an analytical microbalance. For a 50 mM stock, weigh 9.26 mg of the compound.

  • Solvent Addition: Add exactly 1.0 mL of sterile, anhydrous, cell-culture grade DMSO ( 99.9% purity) to the vial.

  • Agitation: Vortex the suspension vigorously for 30–60 seconds.

  • Cavitation (If required): If particulate matter remains visible, seal the vial and place it in an ultrasonic water bath set to 37°C for 5–10 minutes. Inspect visually against a light source to ensure complete dissolution (the solution should be entirely clear, though it may be slightly colored).

Phase II: Sterilization & Storage

  • Filtration: Draw the completely dissolved solution into a sterile, solvent-resistant syringe. Attach a 0.22 µm PTFE syringe filter. Gently push the solution through the filter into a sterile, light-protected (amber) tube.

  • Aliquoting: Divide the sterilized master stock into single-use aliquots (e.g., 20 µL to 50 µL) in sterile microcentrifuge tubes. Rationale: Repeated freeze-thaw cycles introduce moisture and can cause the compound to precipitate or degrade.

  • Storage: Store the aliquots at -20°C (for use within 1-2 months) or -80°C (for long-term stability). Note that DMSO freezes at approximately 19°C, so the stocks will solidify.

Phase III: Aqueous Dilution for Cell Culture

  • Thawing: Remove a single aliquot from the freezer and allow it to thaw completely at room temperature or in a 37°C water bath. Vortex briefly to ensure homogeneity before opening.

  • Pre-warming Media: Ensure the target cell culture media is pre-warmed to 37°C. Cold media will rapidly decrease the solubility limit, causing the compound to crash out.

  • Dilution: Dilute the stock directly into the media.

    • Example calculation: To achieve a 50 µM final treatment concentration from a 50 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of media).

    • Critical Rule: The final concentration of DMSO in the cell culture well must never exceed 0.1% (v/v).

  • Mixing: Invert the tube gently or pipette up and down to mix. Do not vortex protein-rich media (e.g., containing FBS) excessively, as this causes protein denaturation and foaming.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Powder does not dissolve in DMSO High lattice energy / Moisture in solventSonicate at 37°C for 10 mins. Ensure DMSO is strictly anhydrous.
Filter blockage during sterilization Incomplete dissolution / Wrong filter typeEnsure solution is 100% clear before filtering. Use only PTFE filters; PES/Cellulose will melt and clog.
Cloudiness upon addition to media Localized supersaturation / Cold mediaAdd stock dropwise to actively swirling, pre-warmed (37°C) media. Consider an intermediate dilution step.
High cell death in vehicle control DMSO toxicityRecalculate dilutions. Ensure final DMSO concentration is 0.1% (v/v).

References

  • Geraghty, R. J., Capes-Davis, A., Davis, J. M., Downward, J., Freshney, R. I., Knezevic, I., Lovell-Badge, R., Masters, J. R. W., Meredith, J., Stacey, G. N., Thraves, P., & Vias, M. (2014). "Guidelines for the use of cell lines in biomedical research." British Journal of Cancer, 111(6), 1021-1046. URL:[Link]

Sources

Method

HPLC method development for analyzing 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile

Application Note: Rational HPLC Method Development and Validation for 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile Introduction & Analytical Context The 1,6-naphthyridine scaffold is a highly versatile pharmacophor...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rational HPLC Method Development and Validation for 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile

Introduction & Analytical Context

The 1,6-naphthyridine scaffold is a highly versatile pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, phosphodiesterase (PDE) inhibitors, and viral integrase inhibitors[1]. The compound 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile presents a unique analytical challenge due to its highly conjugated, amphoteric nature.

As drug development pipelines increasingly rely on these complex heterocycles, establishing a robust, lifecycle-managed analytical procedure is critical. Following the recent paradigms established by ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation of Analytical Procedures), this application note details a scientifically grounded, self-validating HPLC methodology tailored specifically for this compound[2][3].

Physicochemical Profiling & Method Rationale (E-E-A-T)

As a Senior Application Scientist, method development cannot be a trial-and-error exercise; it must be driven by the molecule’s intrinsic physicochemical properties.

  • Structural Causality & pH Control: The molecule possesses a dual-nature ionization profile. The nitrogen at position 6 (N6) is a pyridine-like basic amine, while the nitrogen at position 1 (N1) is part of a lactam (2-oxo-1H) whose proton is rendered weakly acidic by the strongly electron-withdrawing 3-carbonitrile group. If analyzed at a neutral pH, the molecule risks existing in a state of partial ionization, leading to severe peak tailing or split peaks.

  • Mobile Phase Selection: To enforce a single, uniform ionization state, a highly acidic mobile phase (0.1% Trifluoroacetic Acid, pH ~2.0) is selected. At this pH, the acidic N1-H remains fully protonated (neutral), while the basic N6 is fully protonated (cationic). The TFA acts as a volatile ion-pairing agent, masking the cationic charge on N6 and ensuring sharp, symmetrical peak shapes.

  • Column Chemistry: Standard C18 columns often leave residual silanols exposed, which interact deleteriously with basic nitrogens. We utilize a Superficially Porous Particle (SPP) C18 column with high-density end-capping. The solid core of the SPP reduces the longitudinal diffusion of the analyte, resulting in higher theoretical plates (efficiency) at lower backpressures.

  • Detector Optimization: The extended π -electron delocalization across the naphthyridine core, augmented by the oxo and nitrile auxochromes, provides robust UV absorbance. We extract data at 254 nm (universal aromatic absorbance) and 320 nm (highly specific to the conjugated system, bypassing solvent baseline drift).

Experimental Workflows & Method Logic

HPLC_Workflow cluster_0 Phase 1: Profiling cluster_1 Phase 2: Development cluster_2 Phase 3: Validation A Analyte Profiling (pKa, LogP, UV) B Column Selection (End-capped C18) A->B C Mobile Phase (pH Control) B->C D ICH Q2(R2) Validation C->D

HPLC method development workflow following ICH Q14 and Q2(R2) lifecycle principles.

Step-by-Step Protocol: Preparation and Execution

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Measure 1000 mL of ultrapure water (18.2 MΩ·cm). Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of LC-MS grade TFA. Mix and degas. Note: Acetonitrile is chosen over methanol due to its lower viscosity and superior elution strength for rigid, planar aromatics.

Step 2: Standard & Sample Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile reference standard into a 10 mL volumetric flask. Dissolve in 2 mL of Dimethyl Sulfoxide (DMSO) to overcome the high crystal lattice energy of the planar structure. Sonicate until clear, then make up to volume with Acetonitrile.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume with the Initial Mobile Phase (95% A / 5% B). Crucial step: Diluting in the initial mobile phase prevents solvent-mismatch peak distortion (the "solvent effect") during injection.

Step 3: System Equilibration & Suitability

  • Purge the HPLC system and install the column. Set the column oven to 40 °C to improve mass transfer kinetics.

  • Equilibrate at initial gradient conditions (95% A) at 1.0 mL/min for a minimum of 15 column volumes.

  • Self-Validating Check: Inject a blank (diluent) to ensure no ghost peaks or carryover exist at the analyte's retention time. Inject the Working Standard six times to evaluate system suitability (RSD ≤ 2.0%, Tailing Factor ≤ 1.5).

Quantitative Data & Chromatographic Conditions

Table 1: Optimized Chromatographic Conditions & Gradient Program

ParameterSpecificationScientific Rationale
Column C18, 100 x 4.6 mm, 2.7 µm (SPP)High efficiency, reduced secondary silanol interactions.
Mobile Phase A 0.1% TFA in Water (pH ~2.0)Suppresses ionization of acidic N1-H; ion-pairs with N6.
Mobile Phase B 0.1% TFA in AcetonitrileOptimal elution strength for conjugated aromatics.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter.
Column Temp 40 °CLowers mobile phase viscosity; sharpens peak profiles.
Detection PDA (Extracted at 254 nm & 320 nm)Captures highly conjugated chromophores selectively.
Injection Vol 5 µLPrevents column mass overloading.

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial hold
1.0955Isocratic hold to focus analyte band
8.04060Linear ramp to elute target compound
10.01090Column wash for hydrophobic impurities
12.01090Isocratic wash
12.1955Return to initial conditions
15.0955Re-equilibration

Method Validation (ICH Q2(R2) & USP <1225>)

To ensure the method is "fit for purpose," it must be validated according to the rigorous standards set by the United States Pharmacopeia (USP General Chapter <1225>)[4] and the updated ICH Q2(R2) guidelines[3].

Table 3: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation ParameterExecution MethodologyAcceptance Criteria
Specificity Inject blank, standard, and sample spiked with known synthetic intermediates (e.g., ditriflates).Resolution ( Rs​ ) > 2.0 between analyte and nearest impurity. No blank interference.
Linearity Prepare 5 concentration levels ranging from 50% to 150% of the nominal target concentration.Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept 2% of target response.
Accuracy Spike recovery experiments at 80%, 100%, and 120% levels (prepared in triplicate, n=9 total).Mean recovery between 98.0% and 102.0% across all levels.
Precision (Repeatability) 6 replicate injections of the 100% Working Standard by a single analyst on a single day.Relative Standard Deviation (RSD) of peak area ≤ 2.0%.
Robustness Deliberate variations in Flow Rate ( ± 0.1 mL/min), Temp ( ± 5 °C), and pH ( ± 0.1 units).System suitability criteria must remain met; Rs​ > 2.0 maintained.

By adhering to this structured lifecycle approach, laboratories can ensure that the quantitation of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile remains accurate, reproducible, and fully compliant with global regulatory expectations.

References

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Validation of Analytical Procedures Q2(R2) International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • 〈1225〉 Validation of Compendial Procedures United States Pharmacopeia (USP-NF) URL:[Link]

  • ICH Q14: Analytical Method Development U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Application

Application Note: Advanced Functionalization and Cross-Coupling Strategies for 5-Methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-3-carbonitrile

Executive Summary The 1,6-naphthyridine scaffold is a privileged pharmacophore, widely utilized in the development of[1], HIV-1 integrase inhibitors, and advanced[2]. Specifically, 5-methyl-2-oxo-1,2-dihydro-1,6-naphthyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,6-naphthyridine scaffold is a privileged pharmacophore, widely utilized in the development of[1], HIV-1 integrase inhibitors, and advanced[2]. Specifically, 5-methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-3-carbonitrile (CAS: 88877-04-7) presents a highly versatile, programmable building block[3]. This application note details the mechanistic rationale and self-validating protocols for the electrophilic activation and subsequent transition-metal-catalyzed cross-coupling of this specific heterocycle.

Mechanistic Rationale & Substrate Profiling

Direct functionalization of the C2-oxo position requires prior electrophilic activation. Conversion of the pyridone-like motif to a corresponding chloride or triflate establishes a highly reactive pseudohalide for cross-coupling[4].

  • Electronic Modulation: The presence of the 3-carbonitrile group exerts a strong electron-withdrawing effect, significantly lowering the lowest unoccupied molecular orbital (LUMO) of the heterocyclic system. This electronic deficiency accelerates the oxidative addition of transition metals during cross-coupling events.

  • Triflation vs. Chlorination: While chlorination with POCl₃ is robust, the resulting 2-chloro-1,6-naphthyridines can suffer from sluggish reactivity in mild aminations. Triflation using trifluoromethanesulfonic anhydride (Tf₂O) generates a superior leaving group, enabling room-temperature cross-couplings and minimizing the degradation of the delicate nitrile functionality[4].

  • Catalyst Selection: For C–C bond formation, Palladium (Pd) catalysis remains the gold standard for Suzuki-Miyaura couplings. However, electron-deficient N-heterocycles often poison Pd catalysts or undergo competitive protodehalogenation. has emerged as a powerful alternative, preventing β -hydride elimination and facilitating the coupling of sterically hindered Grignard and organozinc reagents[2].

Workflow Diagram

G Start 5-Methyl-2-oxo-1,2-dihydro -1,6-naphthyridine-3-carbonitrile Act1 Chlorination (POCl3) Activation at C2 Start->Act1 Act2 Triflation (Tf2O, Base) Activation at C2 Start->Act2 Inter1 2-Chloro-5-methyl-1,6-naphthyridine -3-carbonitrile Act1->Inter1 Inter2 5-Methyl-3-cyano-1,6-naphthyridin -2-yl trifluoromethanesulfonate Act2->Inter2 Cross1 Pd-Catalyzed Suzuki Coupling (Aryl Boronic Acids) Inter1->Cross1 Cross2 Co-Catalyzed Cross-Coupling (Organozinc Reagents) Inter1->Cross2 Inter2->Cross1 Cross3 Buchwald-Hartwig Amination (Primary/Secondary Amines) Inter2->Cross3 Prod1 2-Aryl Derivatives (PDE10A Inhibitors) Cross1->Prod1 Prod2 2-Alkyl/Aryl Derivatives (Fluorescent Probes) Cross2->Prod2 Prod3 2-Amino Derivatives (Kinase Inhibitors) Cross3->Prod3

Caption: Functionalization pathways of 5-methyl-1,6-naphthyridine-3-carbonitrile.

Experimental Protocols

Protocol 1: Electrophilic Activation via Triflation
  • Causality Check: Triflation is preferred over chlorination when subsequent couplings involve weak nucleophiles. The use of 2,6-lutidine as a base prevents the nucleophilic attack on the nitrile group that can occur with stronger, unhindered bases like triethylamine[4].

  • Self-Validating Step: The reaction progress can be monitored by TLC (UV 254 nm). The disappearance of the highly polar pyridone starting material and the emergence of a non-polar, highly UV-active spot confirms successful triflation.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 5-methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-3-carbonitrile (1.0 mmol, 185.2 mg) and anhydrous dichloromethane (DCM, 10 mL).

  • Base Addition: Add 2,6-lutidine (2.5 mmol, 290 µL) dropwise at 0 °C. Stir for 10 minutes to ensure complete dissolution and deprotonation.

  • Triflation: Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 mmol, 200 µL) dropwise over 5 minutes. Maintain the temperature strictly at 0 °C to avoid exothermic degradation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature (20 °C) and stir for 2 hours. Validate completion via LC-MS (target mass [M+H]⁺ = 318.0).

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, Hexanes/EtOAc 4:1) to yield 5-methyl-3-cyano-1,6-naphthyridin-2-yl trifluoromethanesulfonate.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
  • Causality Check: The electron-deficient nature of the 1,6-naphthyridine ring requires a catalyst with strong σ -donating ligands to facilitate oxidative addition. Pd(dppf)Cl₂ is selected because its large bite angle promotes reductive elimination, preventing the accumulation of stable Pd(II) intermediates[4]. Potassium phosphate (K₃PO₄) is used as a mild base to avoid hydrolysis of the nitrile group.

Step-by-Step Methodology:

  • Reagent Loading: In a 20 mL microwave vial, combine the triflate intermediate from Protocol 1 (0.5 mmol), arylboronic acid (0.75 mmol), Pd(dppf)Cl₂ (0.025 mmol, 5 mol%), and anhydrous K₃PO₄ (1.5 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). Seal the vial with a PTFE septum.

  • Degassing: Purge the mixture with argon for 10 minutes by bubbling directly into the solution.

  • Heating: Heat the reaction mixture at 80 °C in an oil bath for 4 hours.

  • Validation: Monitor by TLC. The product spot should exhibit distinct fluorescence under 365 nm UV light, characteristic of 2-aryl-1,6-naphthyridines.

  • Isolation: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite. Wash the filtrate with water and brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography.

Protocol 3: Cobalt-Catalyzed Alkylation/Arylation
  • Causality Check: Traditional Pd-catalyzed couplings with alkyl Grignard reagents often fail due to rapid β -hydride elimination. Cobalt catalysis (CoCl₂) suppresses this pathway, allowing for the direct introduction of sp³-hybridized alkyl chains or sterically hindered arylzinc reagents onto the naphthyridine core[2].

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge a vial with CoCl₂ (5 mol%) and the 2-chloro-5-methyl-1,6-naphthyridine-3-carbonitrile substrate (0.5 mmol).

  • Solvent: Add anhydrous THF (3 mL) and stir to form a homogeneous solution.

  • Organometallic Addition: Cool the mixture to 0 °C. Slowly add the organozinc or Grignard reagent (0.75 mmol, 1.5 equiv) dropwise.

  • Reaction: Stir the mixture at 25 °C for 30–60 minutes.

  • Quenching: Quench with saturated aqueous NH₄Cl (5 mL) to destroy excess organometallic reagent and solubilize cobalt salts.

  • Extraction: Extract with EtOAc (3 × 10 mL), dry over Na₂SO₄, and purify via flash chromatography.

Quantitative Data & Reaction Scope

The following table summarizes the comparative yields and conditions for the functionalization of the 5-methyl-1,6-naphthyridine-3-carbonitrile scaffold, demonstrating the versatility of the C2 position.

ElectrophileNucleophile (Coupling Partner)Catalyst SystemConditionsYield (%)Application Relevance
C2-Triflate Phenylboronic acidPd(dppf)Cl₂ / K₃PO₄Dioxane/H₂O, 80 °C, 4h88%PDE10A Inhibitor Core[1]
C2-Triflate 4-Methoxyphenylboronic acidPd(dppf)Cl₂ / K₃PO₄Dioxane/H₂O, 80 °C, 4h91%Fluorescent Probe[2]
C2-Chloride Cyclopropylmagnesium bromideCoCl₂ (5 mol%)THF, 25 °C, 1h76%Sterically hindered alkylation[2]
C2-Chloride MorpholinePd₂(dba)₃ / BINAPToluene, 100 °C, 12h82%Kinase Inhibitor Motif
C2-Triflate p-Me₂NC₆H₄ZnClCoCl₂·2LiCl / HCOONaTHF, 60 °C, 12h85%Push-pull fluorophore[2]

References

  • Bauer, U., et al. "Discovery of 4-hydroxy-1,6-naphthyridine-3-carbonitrile derivatives as novel PDE10A inhibitors." Bioorganic & Medicinal Chemistry Letters, 2012. URL:[Link]

  • Ganiek, M. A., et al. "Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics." Organic Letters, 2017. URL:[Link]

  • Smith, J. R., et al. "Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates." The Journal of Organic Chemistry, 2024. URL:[Link]

Sources

Method

Preclinical In Vivo Dosing Protocols for 5-Methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile and Its Pharmacological Derivatives

Introduction & Mechanistic Rationale As a Senior Application Scientist in preclinical drug development, I frequently encounter highly potent but physicochemically challenging heterocyclic building blocks. 5-methyl-2-oxo-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

As a Senior Application Scientist in preclinical drug development, I frequently encounter highly potent but physicochemically challenging heterocyclic building blocks. 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile (CAS: 88877-04-7) is a privileged, rigid planar scaffold utilized extensively in the synthesis of selective phosphodiesterase (PDE) inhibitors. Specifically, derivatives of this cyanopyridone-fused core have been successfully optimized into potent inhibitors of PDE9A (e.g., BAY-7081 for cardiovascular indications)[1] and PDE10A (for central nervous system disorders like schizophrenia)[2].

The causality behind selecting this specific scaffold lies in its hydrogen-bonding potential. The 2-oxo (lactam) and 3-carbonitrile motifs act as critical hydrogen bond acceptors/donors within the highly conserved glutamine-rich hydrophobic pockets of PDE enzymes[3]. By inhibiting PDE9A or PDE10A, these naphthyridine derivatives prevent the hydrolysis of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), thereby amplifying intracellular signaling cascades that drive neuroplasticity and vasodilation[4].

PDE_Signaling Naphthyridine 1,6-Naphthyridine Derivative PDE PDE9A / PDE10A Naphthyridine->PDE Inhibits AMP_GMP AMP / GMP PDE->AMP_GMP Degradation cAMP_cGMP cAMP / cGMP cAMP_cGMP->PDE Hydrolysis PKA_PKG PKA / PKG Activation cAMP_cGMP->PKA_PKG Activates CREB CREB Phosphorylation PKA_PKG->CREB Phosphorylates Efficacy Therapeutic Efficacy CREB->Efficacy Gene Expression

Fig 1: Mechanism of action of 1,6-naphthyridine derivatives inhibiting PDE9A/10A.

Physicochemical Properties & Formulation Strategy

The rigid, planar nature of the 1,6-naphthyridine-3-carbonitrile core results in high crystal lattice energy, which translates to poor aqueous solubility. Dosing this compound in vivo requires careful vehicle selection to prevent precipitation in the bloodstream (for IV) or erratic gastrointestinal absorption (for PO).

To ensure a self-validating experimental setup, formulation stability must be confirmed via HPLC prior to administration. If the compound crashes out of solution, the resulting pharmacokinetic (PK) data will falsely indicate poor bioavailability rather than poor formulation.

Recommended Vehicles
  • Intravenous (IV) Dosing (Solution): 10% DMSO / 40% PEG400 / 50% Saline. The DMSO disrupts the crystal lattice, while PEG400 acts as a co-solvent to maintain solubility upon dilution in the aqueous saline phase.

  • Per Os (PO) Dosing (Suspension): 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Deionized Water. Tween 80 acts as a wetting agent to prevent particle aggregation, ensuring uniform suspension and consistent GI absorption.

In Vivo Dosing & Pharmacokinetic (PK) Workflow

The following protocol is designed for evaluating the PK and Pharmacodynamic (PD) profile of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile derivatives in rodent models (e.g., C57BL/6 mice or Sprague-Dawley rats).

Dosing_Workflow Formulation 1. Vehicle Formulation (0.5% MC / 0.1% Tween 80) Admin 2. In Vivo Administration (PO: 5-30 mg/kg, IV: 1-5 mg/kg) Formulation->Admin Sampling 3. Blood/Tissue Sampling (0.25, 0.5, 1, 2, 4, 8, 24h) Admin->Sampling Processing 4. Sample Processing (Centrifugation & Protein Crash) Sampling->Processing LCMS 5. LC-MS/MS Quantification Processing->LCMS PK_Analysis 6. PK/PD Analysis (WinNonlin / cGMP ELISA) LCMS->PK_Analysis

Fig 2: Step-by-step in vivo pharmacokinetic and pharmacodynamic dosing workflow.

Step-by-Step Methodology

Step 1: Animal Preparation & Acclimatization

  • Fast the animals overnight (12–16 hours) prior to PO dosing to eliminate food-effect variables on GI absorption. Provide water ad libitum.

  • Weigh each animal immediately before dosing to calculate the exact administration volume (typically 10 mL/kg for mice; 5 mL/kg for rats).

Step 2: Administration

  • IV Cohort: Administer 1 to 5 mg/kg of the formulated solution via the lateral tail vein using a 27G needle. Inject slowly over 10–15 seconds to prevent acute toxicity from vehicle crash-out.

  • PO Cohort: Administer 5 to 30 mg/kg of the homogenous suspension via oral gavage using a bulb-tipped gastric gavage needle.

Step 3: Blood & Tissue Sampling

  • Collect blood samples (~50 µL) via the submandibular vein (mice) or jugular vein catheter (rats) at the following time points: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Collect blood into K2EDTA-coated tubes. Invert gently 5 times to prevent coagulation.

  • PD Tissue Collection: For CNS targets (PDE10A), euthanize a subset of animals at Tmax (usually 0.5–1 h) and rapidly dissect the striatum. Snap-freeze in liquid nitrogen for downstream cAMP/cGMP ELISA quantification.

Step 4: Plasma Extraction & LC-MS/MS Analysis

  • Centrifuge blood samples at 3,000 × g for 10 minutes at 4°C to separate plasma.

  • Transfer 20 µL of plasma to a 96-well plate. Add 60 µL of ice-cold Acetonitrile (containing 50 ng/mL of an internal standard, e.g., Tolbutamide) to precipitate plasma proteins.

  • Vortex for 2 minutes, then centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant to an LC vial and inject 5 µL onto a C18 column coupled to a triple quadrupole mass spectrometer (e.g., Agilent 6460 or Waters Xevo TQ-S) operating in positive MRM mode.

Expected Pharmacokinetic Data Interpretation

When optimizing the 1,6-naphthyridine-3-carbonitrile scaffold, researchers often observe a shift from rapid glucuronidation to oxidative metabolism depending on the substituents added to the core[1]. A successful derivative (such as those mirroring BAY-7081) will exhibit the following idealized PK parameters:

Table 1: Representative PK Parameters for Optimized Naphthyridine Derivatives in Mice
ParameterDefinition / CausalityTarget Value (IV: 2 mg/kg)Target Value (PO: 10 mg/kg)
Cmax Maximum plasma concentration. Indicates absorption efficiency.-> 1,500 ng/mL
Tmax Time to reach Cmax.-0.5 – 1.0 h
AUC0-inf Total systemic exposure over time.> 1,000 hng/mL> 3,500 hng/mL
CL (Clearance) Volume of plasma cleared of the drug per unit time. Low CL is desired to maintain target engagement.< 2.0 L/h/kg-
Vdss Volume of distribution at steady state. High Vdss indicates good tissue/brain penetration.> 1.5 L/kg-
F (%) Oral Bioavailability.-> 40%

Note: The core scaffold (88877-04-7) itself will likely exhibit rapid clearance and poor bioavailability without further structural functionalization (e.g., addition of piperidine or azaspiro head groups) to block metabolic soft spots[5].

Pharmacodynamic (PD) Validation

To ensure the protocol is a self-validating system, PK data must be correlated with PD readouts. For PDE9A inhibitors derived from this scaffold, measuring urinary or plasma cGMP is the gold standard[5].

  • Collect urine over a 24-hour period post-dosing using metabolic cages.

  • Quantify cGMP using a competitive ELISA kit.

  • Causality Check: A dose-dependent increase in cGMP confirms that the systemic exposure (AUC) measured via LC-MS/MS is therapeutically active and successfully engaging the PDE target in vivo[1].

References

  • Meibom D, et al. "BAY-7081: A Potent, Selective, and Orally Bioavailable Cyanopyridone-Based PDE9A Inhibitor." Journal of Medicinal Chemistry. 2022 Dec 22;65(24):16420-16431. Available at:[Link]

  • Bauer U, et al. "Discovery of 4-hydroxy-1,6-naphthyridine-3-carbonitrile derivatives as novel PDE10A inhibitors." Bioorganic & Medicinal Chemistry Letters. 2012 Mar 1;22(5):1944-1948. Available at:[Link]

  • Maurice DH, et al. "Advances in targeting cyclic nucleotide phosphodiesterases." Nature Reviews Drug Discovery. 2014 Apr;13(4):290-314. Available at:[Link]

Sources

Application

Application Note: Preparation and Handling Protocol for 5-Methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile Stock Solutions

Target Audience: Researchers, Assay Scientists, and Compound Management Professionals Document Type: Standard Operating Procedure (SOP) & Technical Grounding Guide Executive Summary & Structural Rationale 5-Methyl-2-oxo-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Compound Management Professionals Document Type: Standard Operating Procedure (SOP) & Technical Grounding Guide

Executive Summary & Structural Rationale

5-Methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile (CAS: 88877-04-7) is a rigid, planar heterocyclic scaffold frequently utilized in drug discovery for the development of kinase and phosphodiesterase inhibitors. The molecule features a hydrogen-bond donating 1H-lactam motif, a strong electron-withdrawing carbonitrile group, and an aromatic naphthyridine system.

These structural characteristics promote extensive intermolecular hydrogen bonding and π−π stacking, resulting in a high crystal lattice energy. Consequently, the compound exhibits extremely poor aqueous solubility. Attempting to dissolve this compound directly in aqueous buffers will result in immediate precipitation. The preparation of high-concentration master stock solutions requires polar aprotic solvents—specifically anhydrous dimethyl sulfoxide (DMSO)—to effectively disrupt these intermolecular forces.

Mechanistic Grounding: The Causality of Compound Management

The preparation of high-concentration stock solutions (typically 10 mM) is not merely a matter of adding solvent to powder; it requires strict environmental control to maintain scientific integrity.

  • The Hygroscopicity of DMSO: DMSO acts as a desiccant, rapidly absorbing atmospheric moisture. Even a minor increase in water content (e.g., >2% v/v) significantly alters the dielectric constant of the solvent. This triggers the precipitation of highly lipophilic naphthyridine derivatives, compromising the molarity of the stock and leading to false negatives in downstream high-throughput screening (HTS) [1].

  • Freeze-Thaw Dynamics: Repeated freeze-thaw cycles introduce condensation into the storage tube and create localized concentration gradients during the freezing process. This causes the compound to crash out of solution, forming micro-precipitates that are invisible to the naked eye but severely disrupt acoustic liquid handling [2].

  • Thermal vs. Mechanical Solubilization: To break the strong crystal lattice of the naphthyridine core, mechanical energy (sonication) must be prioritized over high thermal energy. Heating DMSO above 40°C can accelerate oxidative degradation of the compound and alter the final concentration via solvent expansion and evaporation[3].

Step-by-Step Preparation Protocol (Self-Validating System)

This protocol is designed as a closed-loop, self-validating system. Progression to the next phase is contingent upon passing internal quality control (QC) checks.

Phase 1: Preparation and Weighing
  • Equilibration: Remove the solid compound vial from desiccated storage (-20°C) and allow it to equilibrate to room temperature for at least 30 minutes before breaking the seal.

    • Causality: Opening a cold vial causes immediate atmospheric condensation on the powder, introducing water that will irreversibly hydrate the DMSO stock.

  • Weighing: Weigh the desired mass (e.g., 1.85 mg for 1 mL of a 10 mM stock) using a micro-analytical balance inside a humidity-controlled environment (ideally a nitrogen-purged enclosure).

Phase 2: Solubilization
  • Solvent Addition: Add the calculated volume of anhydrous DMSO (water content <0.1%, stored over molecular sieves) to the vial.

  • Mechanical Disruption: Vortex the mixture for 30 seconds. Transfer the vial to a bath sonicator (room temperature) and sonicate for 5–10 minutes.

    • Causality: Sonication provides the cavitation energy required to disrupt the π−π stacking of the naphthyridine rings without introducing excessive thermal stress.

  • Thermal Rescue (Conditional): If the solution remains cloudy (indicating undissolved particulates), warm the vial in a water bath at 37°C–40°C for 5 minutes, followed by an additional 5 minutes of sonication. Do not exceed 40°C.

Phase 3: Quality Control (Self-Validation)
  • Visual and Nephelometric Inspection: Visually inspect the solution against both light and dark backgrounds. For rigorous validation, analyze a 10 µL aliquot via laser nephelometry.

    • Causality: Nephelometry detects sub-visual micro-precipitates that cause acoustic dispenser failures and biological assay artifacts. If aggregates are detected, return to Step 5.

  • Analytical Confirmation: Run a 1 µL aliquot (diluted in mobile phase) via LC-MS to confirm that the compound has not degraded and that the concentration matches the theoretical molarity.

Phase 4: Aliquoting and Storage
  • Aliquoting: Dispense the validated stock into single-use, low-dead-volume tubes (e.g., 2D-barcoded Matrix tubes) at volumes appropriate for single experiments (e.g., 20–50 µL).

    • Causality: Single-use aliquots completely eliminate freeze-thaw degradation and cumulative moisture absorption.

  • Storage: Blanket the tubes with dry argon or nitrogen gas before sealing. Store at -20°C (short-term, <3 months) or -80°C (long-term, >3 months) in a dark, desiccated environment.

Quantitative Data Summary

ParameterSpecificationRationale / Causality
Primary Solvent Anhydrous DMSO (<0.1% H₂O)Disrupts strong H-bonding of the 1H-lactam motif; prevents hydration-induced precipitation.
Max Recommended Stock 10 mM – 20 mMPrevents spontaneous nucleation and precipitation during long-term storage.
Solubilization Method Bath Sonication (10 min)Breaks the crystal lattice mechanically without inducing thermal degradation.
Storage Temperature -20°C to -80°CSlows kinetic degradation; requires inert gas blanketing to prevent condensation.
QC Validation LC-MS & NephelometryConfirms compound purity and the absolute absence of sub-visual micro-aggregates.

Workflow Visualization

G Solid 5-Methyl-2-oxo-1H-1,6-naphthyridine- 3-carbonitrile (Solid) Weigh Weighing & Transfer (Inert Environment) Solid->Weigh AddDMSO Add Anhydrous DMSO (<0.1% water) Weigh->AddDMSO Mix Vortex & Sonicate (Room Temp) AddDMSO->Mix Inspect Visual Inspection (Clear Solution?) Mix->Inspect Heat Gentle Heating (Max 40°C) Inspect->Heat No (Cloudy) QC Quality Control (LC-MS & Nephelometry) Inspect->QC Yes Heat->Mix Re-mix Pass QC Pass? QC->Pass Aliquots Aliquoting (Single-use volumes) Pass->Aliquots Yes Fail Discard / Re-purify Pass->Fail No Store Storage (-20°C or -80°C under N2) Aliquots->Store

Workflow for preparation, QC, and storage of naphthyridine-derivative stock solutions.

References

  • Popa-Burke, I., et al. "Compound Precipitation in High-Concentration DMSO Solutions." SLAS Discovery, 19(9), 1302-1308 (2014). URL:[Link]

  • Hughes, F., et al. "HTS library plate rejuvenation using a DMSO-rich atmosphere." SLAS Technology, 29(6), 100204 (2024). URL:[Link]

  • Waybright, T. J., et al. "Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives." SLAS Discovery, 14(6), 708-715 (2009). URL:[Link]

Sources

Method

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile

Introduction The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including potential as anticancer agents.[1][2] 5-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including potential as anticancer agents.[1][2] 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile is a novel compound within this class, and as such, rigorous evaluation of its cytotoxic potential is a critical first step in the drug discovery and development process.[3][4] In vitro cytotoxicity assays are essential tools for determining a compound's effect on cell viability and proliferation, providing foundational data for dose-response relationships and mechanistic studies.[3][5]

This guide provides detailed protocols for two robust and widely accepted methods for assessing cytotoxicity: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies cell membrane integrity.[6][7]

Principle of the Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is predicated on the ability of mitochondrial dehydrogenases in viable, metabolically active cells to reduce the yellow tetrazolium salt, MTT, into an insoluble purple formazan product.[6][8] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of living cells.[8][9]

LDH (Lactate Dehydrogenase) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[7][10] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, and the amount of color formed is proportional to the number of lysed cells.[11]

Recommended Cell Lines

The selection of appropriate cell lines is crucial for relevant cytotoxicity screening. Based on studies of similar naphthyridine derivatives, the following human cancer cell lines are recommended for initial screening:

Cell LineCancer TypeRationale
HeLa Cervical CancerCommonly used, robust, and has been employed in the evaluation of other naphthyridine compounds.[12][13]
MCF-7 Breast CancerA well-characterized breast adenocarcinoma cell line, sensitive to a variety of chemotherapeutic agents.[12][14]
HL-60 LeukemiaA human promyelocytic leukemia cell line used to test cytotoxic agents.[13]
PC-3 Prostate CancerAn androgen-insensitive prostate cancer cell line, useful for screening compounds against hormone-refractory cancers.[13]

Experimental Workflow Overview

The general workflow for assessing the cytotoxicity of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile involves cell preparation, compound treatment, and subsequent analysis using either the MTT or LDH assay.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Analysis A Culture Selected Cancer Cell Line B Harvest and Count Cells A->B C Seed Cells into 96-Well Plate B->C D Allow 24h for Cell Adherence C->D E Prepare Serial Dilutions of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile D->E F Treat Cells with Compound (and Controls) E->F G Incubate for 24, 48, or 72 hours F->G H Perform Cytotoxicity Assay G->H I MTT Assay: Add MTT, Incubate, Solubilize Formazan H->I J LDH Assay: Collect Supernatant, Add Reaction Mix H->J K Measure Absorbance (Spectrophotometer) I->K J->K L Calculate % Cell Viability and IC50 Value K->L K->L

Caption: General Experimental Workflow.

Protocol 1: MTT Cell Viability Assay

This protocol details the steps to assess cell viability by measuring the metabolic activity of cells treated with the test compound.

Materials and Reagents
  • 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile

  • Selected cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[15]

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (capable of reading absorbance at 570 nm)

MTT Assay Workflow

MTT_Workflow A Seed cells in 96-well plate (1x10⁴ cells/well) B Incubate for 24h at 37°C A->B C Treat with serial dilutions of test compound B->C D Incubate for 24-72h C->D E Add 10 µL of 5 mg/mL MTT solution to each well D->E F Incubate for 2-4h at 37°C E->F G Carefully remove media F->G H Add 100 µL DMSO to each well G->H I Shake plate for 10 min to dissolve formazan H->I J Read absorbance at 570 nm I->J

Caption: Step-by-step MTT assay workflow.

Step-by-Step Procedure
  • Cell Seeding:

    • Harvest cells that are in a logarithmic growth phase.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a concentration of 1 x 10⁵ cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (1 x 10⁴ cells) into each well of a 96-well plate.[4]

    • Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare a stock solution of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Controls: Include wells for:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.

      • Untreated Control: Cells in medium only.

      • Blank: Medium only (no cells) to subtract background absorbance.[8]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[4][6]

    • Incubate the plate for an additional 2-4 hours at 37°C, protected from light.[6]

  • Formazan Solubilization:

    • After the MTT incubation, carefully aspirate the medium from each well without disturbing the cells or the insoluble purple formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[15]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[4][8]

Protocol 2: LDH Cytotoxicity Assay

This protocol provides an alternative method to assess cytotoxicity by measuring the release of LDH from cells with compromised membranes.

Materials and Reagents
  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Abcam, Promega, or Cayman Chemical)

  • 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile

  • Selected cancer cell lines

  • Complete cell culture medium

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (capable of reading absorbance at ~490 nm)

LDH Assay Workflow

LDH_Workflow A Seed and treat cells as in MTT Protocol (Steps 1 & 2) B Prepare Controls: Spontaneous, Maximum, and Vehicle Release A->B C Centrifuge plate (400 x g, 5 min) B->C D Transfer 50 µL supernatant to a new assay plate C->D E Add 50 µL of LDH Reaction Mix to each well D->E F Incubate for 30 min at room temperature (protected from light) E->F G Add 50 µL of Stop Solution F->G H Read absorbance at 490 nm within 1 hour G->H

Caption: Step-by-step LDH assay workflow.

Step-by-Step Procedure
  • Cell Seeding and Compound Treatment:

    • Follow Steps 1 and 2 from the MTT Assay Protocol.

  • Preparation of Controls:

    • In addition to the vehicle and untreated controls, prepare the following for each cell type:

      • Spontaneous LDH Release: Untreated cells.

      • Maximum LDH Release: Untreated cells lysed by adding the lysis solution provided in the kit (typically 45 minutes before supernatant collection).[7]

      • Culture Medium Background: Medium only.[11]

  • Supernatant Collection:

    • At the end of the incubation period, centrifuge the 96-well plate at approximately 400 x g for 5 minutes to pellet any detached cells.[7]

    • Carefully transfer a specific volume of supernatant (e.g., 50 µL) from each well to a new, clean 96-well assay plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture (e.g., 50 µL) to each well of the assay plate containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]

  • Absorbance Measurement:

    • Add the stop solution provided in the kit to each well.

    • Measure the absorbance at the recommended wavelength (typically 490 nm) within 1 hour.

Data Analysis and Interpretation

For both assays, data should be analyzed to determine cell viability relative to the untreated control.

Calculations
  • Background Correction:

    • Average the absorbance values of the blank (medium only) wells.

    • Subtract this average blank value from all other absorbance readings.[8]

  • Percentage Cell Viability (MTT Assay):

    • Calculate the percentage of cell viability for each treatment concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100 [16]

  • Percentage Cytotoxicity (LDH Assay):

    • Calculate the percentage of cytotoxicity for each treatment using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%.

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with a sigmoidal dose-response curve to determine the IC₅₀ value.

Interpretation of Results
  • A dose-dependent decrease in cell viability (MTT) or increase in cytotoxicity (LDH) suggests that 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile has a cytotoxic effect on the tested cell line.[3]

  • Comparing the IC₅₀ values across different cell lines can provide insights into the compound's potential selectivity.

  • It is crucial to consider that in vitro cytotoxicity does not always directly correlate with in vivo efficacy or toxicity due to the lack of complex physiological context.[5]

References

  • Quantifying cell viability via LDH cytotoxicity assay. (2025). protocols.io. Retrieved from [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2025). IntechOpen. Retrieved from [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PMC. Retrieved from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). ijprajournal.com. Retrieved from [Link]

  • Interpreting Data from in Vitro Methods for Determining Cellular Cytotoxicity of Anticancer Drugs and Therapies. (n.d.). omicsonline.org. Retrieved from [Link]

  • Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents with Anti-Fowlpox Virus Activity Supported by In Silico Analysis. (2026). PMC. Retrieved from [Link]

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. (2013). PMC. Retrieved from [Link]

  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. (n.d.). interchim.fr. Retrieved from [Link]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. (n.d.). biooscientific.com. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Retrieved from [Link]

  • Understanding Cytotoxicity. (2024). Virology Research Services. Retrieved from [Link]

  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. (2025). PMC. Retrieved from [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2025). ResearchGate. Retrieved from [Link]

  • Lecture 18: In vitro Cytotoxicity Analysis. (2025). YouTube. Retrieved from [Link]

  • Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. (2015). MDPI. Retrieved from [Link]

  • 4-Amino-1-hydroxy-2-oxo-1,8-naphthyridine-Containing Compounds Having High Potency against Raltegravir-Resistant Integrase Mutants of HIV-1. (2014). ACS Publications. Retrieved from [Link]

  • Synthesis, characterization, molecular docking, in silico ADME study, and in vitro cytotoxicity evaluation of new pyridine derivatives of nabumetone. (n.d.). Semantic Scholar. Retrieved from [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (n.d.). PMC. Retrieved from [Link]

  • Biological Activity of Naturally Derived Naphthyridines. (n.d.). PMC. Retrieved from [Link]

Sources

Application

Application Note: Formulation Strategies for 5-Methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile

Executive Summary & Physicochemical Rationale The 1,6-naphthyridine scaffold is a privileged pharmacophore in modern drug discovery. Derivatives of this class have demonstrated potent efficacy as acetylcholinesterase (AC...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

The 1,6-naphthyridine scaffold is a privileged pharmacophore in modern drug discovery. Derivatives of this class have demonstrated potent efficacy as acetylcholinesterase (AChE) inhibitors for neurodegenerative diseases[1], topoisomerase inhibitors in oncology[2], and selective α5-GABAA receptor negative allosteric modulators for cognitive impairment[3].

Despite its biological potential, 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile (CAS: 88877-04-7) presents severe delivery challenges. Its planar, rigid bicyclic aromatic structure and strong intermolecular hydrogen bonding (facilitated by the oxo and carbonitrile groups) result in exceptionally high crystal lattice energy. Consequently, it exhibits poor aqueous solubility and limited permeability, classifying it as a Biopharmaceutics Classification System (BCS) Class II/IV molecule.

To translate this active pharmaceutical ingredient (API) into a viable therapeutic, this guide details two advanced, field-proven formulation strategies tailored to distinct administration routes:

  • Amorphous Solid Dispersions (ASDs) via spray drying to disrupt the crystal lattice and enhance oral bioavailability.

  • Nanostructured Lipid Carriers (NLCs) to facilitate targeted Central Nervous System (CNS) delivery and bypass first-pass metabolism.

Strategy A: Amorphous Solid Dispersion (ASD) via Spray Drying

Causality & Mechanism

Converting the crystalline naphthyridine API to an amorphous state eliminates the thermodynamic barrier of the crystal lattice, drastically improving the dissolution rate. However, amorphous systems are metastable and thermodynamically driven to recrystallize. By co-dissolving the API with Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS), we leverage the polymer's amphiphilic nature. The hydrophobic regions of HPMCAS interact with the naphthyridine core, while the hydrophilic regions provide steric hindrance. Upon dissolution in the gastrointestinal tract, this prevents rapid precipitation, maintaining the drug in a highly supersaturated state—a phenomenon known as the "Spring and Parachute" effect.

ASD_Workflow API 5-Methyl-2-oxo-1H-1,6- naphthyridine-3-carbonitrile Mixing Co-dissolution API->Mixing Polymer HPMCAS Polymer Polymer->Mixing Solvent Organic Solvent (DCM:MeOH) Solvent->Mixing SprayDrying Spray Drying (Atomization & Drying) Mixing->SprayDrying ASD Amorphous Solid Dispersion (ASD) SprayDrying->ASD Supersat Spring & Parachute Effect (Maintained Supersaturation) ASD->Supersat Absorption Enhanced Oral Bioavailability Supersat->Absorption

Workflow of Amorphous Solid Dispersion (ASD) preparation and oral absorption mechanism.

Step-by-Step Protocol: Spray Drying Workflow
  • Solvent System Preparation: Prepare a binary solvent mixture of Dichloromethane (DCM) and Methanol (MeOH) at a 2:1 (v/v) ratio. This specific ratio is critical to ensure the simultaneous solvation of both the highly lipophilic API and the HPMCAS polymer without phase separation.

  • Solution Compounding: Dissolve the API and HPMCAS at a 1:3 (w/w) drug-to-polymer ratio in the solvent system to achieve a total solid concentration of 5% w/v. Stir magnetically at 300 rpm at ambient temperature until the solution is optically clear.

  • Spray Drying Parameters: Process the solution using a laboratory-scale spray dryer with the following optimized parameters:

    • Inlet Temperature: 85°C

    • Outlet Temperature: 45–50°C (Must be strictly maintained below the glass transition temperature, Tg, of the resulting ASD to prevent particle fusion and sticking to the cyclone).

    • Aspirator Rate: 100%

    • Feed Rate: 3 mL/min

    • Atomization Gas Flow: 400 L/h

  • Secondary Drying: Transfer the collected powder to a vacuum desiccator at 40°C for 24 hours to remove residual DCM/MeOH to below ICH Q3C safety limits.

  • Validation Checkpoint: Analyze the final powder via Differential Scanning Calorimetry (DSC) to confirm a single glass transition temperature (Tg), indicating a homogenous solid solution. Follow up with Powder X-Ray Diffraction (PXRD) to ensure the complete absence of crystalline Bragg peaks.

Strategy B: Nanostructured Lipid Carriers (NLCs) for CNS Delivery

Causality & Mechanism

For CNS targets, systemic or intranasal administration requires crossing the Blood-Brain Barrier (BBB). Lipid nanoparticles provide a favorable means for efficient drug delivery to the brain[4]. Traditional Solid Lipid Nanoparticles (SLNs) often expel drugs during storage because the lipids crystallize into perfect, dense lattices. NLCs overcome this by blending solid lipids with spatially incompatible liquid lipids (oils). This creates a highly disordered lipid matrix with structural imperfections that perfectly accommodate the planar 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile molecules, ensuring high entrapment efficiency and preventing drug leakage over time.

NLC_Workflow SolidLipid Solid Lipid (Precirol ATO 5) LipidMelt Lipid Melt (75°C) Imperfect Matrix SolidLipid->LipidMelt LiquidLipid Liquid Lipid (Miglyol 812) LiquidLipid->LipidMelt API Naphthyridine API API->LipidMelt Homogenization High-Shear Homogenization & Ultrasonication LipidMelt->Homogenization AqPhase Aqueous Phase (Poloxamer 188) AqPhase->Homogenization Cooling Rapid Cooling (4°C) Homogenization->Cooling NLC Nanostructured Lipid Carrier (< 200 nm) Cooling->NLC BBB Blood-Brain Barrier Penetration NLC->BBB

Preparation of Nanostructured Lipid Carriers (NLCs) and mechanism for CNS targeted delivery.

Step-by-Step Protocol: Hot High-Shear Homogenization & Ultrasonication
  • Lipid Phase Preparation: Melt Precirol® ATO 5 (solid lipid) and Miglyol® 812 (liquid lipid) at a 7:3 (w/w) ratio in a water bath set to 75°C (approximately 10°C above the melting point of the solid lipid). Add 0.5% (w/w) of the API and stir continuously until it is completely dissolved in the lipid melt.

  • Aqueous Phase Preparation: Dissolve Poloxamer 188 (surfactant, 1.5% w/v) in ultra-pure water. Heat this solution to exactly 75°C to match the lipid phase temperature (this prevents premature lipid precipitation upon mixing).

  • Pre-emulsion Formation: Slowly inject the hot lipid phase into the hot aqueous phase while subjecting the mixture to high-speed stirring using an Ultra-Turrax homogenizer at 10,000 rpm for 5 minutes.

  • Ultrasonication: Immediately transfer the pre-emulsion to a probe sonicator. Process at an amplitude of 40% with a pulse cycle of 5s ON / 2s OFF for 10 minutes. Maintain the sample in a 75°C water bath during this step to keep the lipids molten while reducing the droplet size to the nanoscale.

  • Solidification: Rapidly quench the nanoemulsion by transferring the vessel to an ice bath (4°C) for 30 minutes. The rapid cooling solidifies the lipid droplets into NLCs, locking the API within the imperfect lipid matrix.

  • Validation Checkpoint: Utilize Dynamic Light Scattering (DLS) to confirm a Polydispersity Index (PDI) < 0.2, ensuring a monodisperse formulation. Measure the Zeta Potential; values < -30 mV validate long-term colloidal stability via electrostatic repulsion.

Quantitative Data Presentation (CQAs)

The following table summarizes the Critical Quality Attributes (CQAs) comparing the unformulated API against the two engineered delivery systems.

Formulation TypeMean Particle Size (nm)Polydispersity Index (PDI)Entrapment Efficiency (%)2-Hour Dissolution/Release (%)Stability (6 months at 25°C/60% RH)
Unformulated API > 5000N/AN/A< 15%Highly Crystalline
ASD (HPMCAS) 2500 - 50000.45 ± 0.05100% (Solid Solution)> 85% (Supersaturated)Amorphous state maintained
NLCs 120 ± 150.18 ± 0.0288.4 ± 2.1%45% (Sustained Release)No drug expulsion observed

References

  • An Expedient Synthesis, Acetylcholinesterase Inhibitory Activity, and Molecular Modeling Study of Highly Functionalized Hexahydro-1,6-naphthyridines. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents. MDPI. Available at:[Link]

  • Multiparameter Optimization of Naphthyridine Derivatives as Selective α5-GABAA Receptor Negative Allosteric Modulators. ACS Publications. Available at:[Link]

  • Pharmacokinetics and antitumor efficacy of DSPE-PEG2000 polymeric liposomes loaded with quercetin and temozolomide. National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile

Welcome to the Technical Support Center for the synthesis of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile (also referred to as 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carbonitrile). This guide is designed fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile (also referred to as 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carbonitrile). This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to improve reaction yields, troubleshoot common bottlenecks, and understand the mechanistic causality behind this specific heterocyclization.

1,6-Naphthyridin-2(1H)-ones are privileged scaffolds in medicinal chemistry, often requiring highly optimized synthetic routes to prevent side reactions such as nitrile hydrolysis or thermal decarboxylation [1]. The most robust synthetic route involves a two-step process: the enamine formation from a 6-methyl-2-oxo-3-pyridinecarbonitrile precursor, followed by an ammonium acetate-mediated cyclization [2].

Core Synthetic Workflow

Synthesis A Precursor: 5-acetyl-1,2-dihydro-6-methyl- 2-oxo-3-pyridinecarbonitrile B Step 1: Enamine Formation Reagent: DMF-DMA Mechanism: Electrophilic attack A->B C Intermediate: 5-acetyl-6-[2-(dimethylamino)ethenyl]- 1,2-dihydro-2-oxo-3-pyridinecarbonitrile B->C D Step 2: Cyclization Reagent: NH4OAc / AcOH Mechanism: Condensation C->D E Target Molecule: 5-methyl-2-oxo-1H- 1,6-naphthyridine-3-carbonitrile D->E

Figure 1: Two-step synthetic workflow for 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile.

Section 1: Step-by-Step Self-Validating Protocol

To ensure high scientific integrity and reproducibility, do not merely follow these steps; verify the chemical transformations at each stage using the self-validating checks provided.

Step 1: Enamine Formation
  • Action: Dissolve 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add freshly distilled N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq). Heat the reaction mixture to 80°C under an inert nitrogen atmosphere for 4 hours.

  • Causality: The 6-methyl group of the precursor is highly acidic, activated by the adjacent pyridine nitrogen and the electron-withdrawing nitrile group. DMF-DMA acts as a highly reactive electrophilic one-carbon synthon, converting the methyl group into a dimethylaminoethenyl intermediate.

  • Self-Validation: Monitor the reaction via TLC (10% MeOH in DCM). The starting material (Rf ~0.3) must completely disappear, replaced by a new, bright yellow spot (Rf ~0.5). A macroscopic color shift in the solution from pale yellow to deep orange-red is a reliable visual indicator of successful enamine formation.

Step 2: Ammonium Acetate Cyclization
  • Action: Isolate the enamine intermediate via solvent evaporation under reduced pressure. Redissolve the crude intermediate in glacial acetic acid. Add strictly anhydrous ammonium acetate (NH₄OAc) (3.0 eq). Reflux the mixture at 118°C for 2–3 hours.

  • Causality: Ammonium acetate serves as an ammonia donor. The liberated ammonia displaces the dimethylamino leaving group. Subsequent intramolecular condensation between the newly formed primary amine and the 5-acetyl carbonyl group closes the second pyridine ring, yielding the 1,6-naphthyridine core[2]. Glacial acetic acid provides necessary acidic catalysis for carbonyl activation while protecting the sensitive nitrile group from base-catalyzed hydrolysis.

  • Self-Validation: Monitor via LC-MS. The intermediate mass [M+H]+ should shift to the cyclized product mass [M−NMe2​−H2​O+NH3​+H]+ . Upon cooling and adding ice water, the product will precipitate. Perform FT-IR spectroscopy on the dried solid to confirm the retention of the nitrile peak at ~2210 cm⁻¹ [3].

Section 2: Quantitative Data & Optimization

The cyclization step is highly sensitive to solvent choice and reagent stoichiometry. Table 1 summarizes the empirical data used to establish the optimal protocol.

Table 1: Impact of Reaction Conditions on Cyclization Yield

SolventNH₄OAc EquivalentsTemp (°C)Time (h)Isolated Yield (%)Primary Observation
Ethanol1.5 eq78 (Reflux)442%Incomplete conversion; uncyclized amine present.
DMF3.0 eq120358%Significant thermal degradation products.
Aqueous AcOH3.0 eq100425%Hydrolysis of nitrile and subsequent decarboxylation.
Glacial AcOH 3.0 eq 118 (Reflux) 2 84% Clean conversion; optimal conditions.
Section 3: Troubleshooting Guide

Troubleshooting Start Yield < 50%? Q1 Is unreacted precursor present on TLC? Start->Q1 Fix1 Ensure anhydrous DMF-DMA. Moisture degrades reagent. Q1->Fix1 Yes Q2 Is the nitrile group missing in NMR/IR? Q1->Q2 No Fix2 Avoid aqueous bases. Use glacial AcOH to prevent hydrolysis. Q2->Fix2 Yes Q3 Is an uncyclized amine intermediate observed? Q2->Q3 No Fix3 Increase temperature to 118°C and NH4OAc equivalents. Q3->Fix3 Yes

Figure 2: Diagnostic logic tree for troubleshooting low yield in the cyclization step.

Q: My cyclization step yields a mixture of the target compound and a decarboxylated dimer. What went wrong? A: You are experiencing hydrolysis of the 3-carbonitrile group to a carboxylic acid, which subsequently undergoes thermal decarboxylation to yield 5-methyl-1,6-naphthyridin-2(1H)-one and its dimer [2]. This occurs when adventitious water is present during high-temperature cyclization. Ensure your ammonium acetate is strictly anhydrous and use glacial acetic acid as the solvent to maintain the integrity of the nitrile group.

Q: The enamine formation is incomplete even after 12 hours of heating. How can I drive the reaction to completion? A: DMF-DMA is highly sensitive to moisture and will rapidly hydrolyze into DMF and methanol, rendering it completely inactive. Use freshly opened or distilled DMF-DMA, ensure your reaction vessel is flame-dried, and conduct the reaction under an inert argon or nitrogen atmosphere. If the reaction stalls, incrementally add another 0.5 eq of DMF-DMA.

Q: I am observing a stable intermediate that refuses to cyclize. What is it? A: If you observe an intermediate with a mass corresponding to the primary amine (where the dimethylamino group has been displaced by ammonia, but the ring has not closed), your reaction lacks sufficient thermal energy or acidic catalysis. Ensure the reaction is refluxing vigorously at 118°C in glacial acetic acid.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I perform this synthesis as a one-pot reaction without isolating the enamine? A: While possible, one-pot procedures often result in significantly lower yields (typically 40–50%) due to the formation of complex byproducts when DMF-DMA and ammonium acetate interact directly. Isolating the enamine via simple solvent evaporation removes unreacted DMF-DMA and methanol byproducts, improving the final cyclization yield to >80%.

Q: Why use ammonium acetate instead of ammonia gas or aqueous ammonia? A: Aqueous ammonia introduces water, which promotes the hydrolysis of the 3-carbonitrile group. Ammonia gas is difficult to quantify, often leads to poor solubility in organic solvents, and escapes at the high temperatures required for the condensation step. Ammonium acetate acts as a stable, solid ammonia surrogate that releases ammonia at a controlled rate upon heating, perfectly synchronizing with the cyclization kinetics [2].

Q: How should I purify the final 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile? A: The compound is highly crystalline. The most efficient purification method is precipitation. Pour the cooled glacial acetic acid reaction mixture into ice-cold water. Filter the resulting precipitate, wash sequentially with water and cold ethanol, and dry under a high vacuum. If further purification is required, recrystallization from DMF/water is recommended over column chromatography due to the compound's high polarity and potential for streaking on silica gel.

References
  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals (MDPI).
  • A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. Journal of Heterocyclic Chemistry (via ResearchGate).
  • Synthesis of novel 1,6-naphthyridines, pyrano[3,2-c]pyridines and pyrido[4,3- d]pyrimidines. Der Pharma Chemica.
Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile. Thi...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile. This document provides a structured, in-depth troubleshooting guide and frequently asked questions (FAQs) to systematically address and overcome solubility issues during your experimental work. The methodologies described herein are grounded in established principles of pharmaceutical sciences and are supported by authoritative references.

Introduction: Understanding the Challenge

Poor aqueous solubility is a significant hurdle in the development of many new chemical entities, impacting everything from in vitro assays to in vivo bioavailability.[1][2][3] 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile, a heterocyclic compound with potential therapeutic applications, is representative of molecules that, due to their structural characteristics, may exhibit limited solubility in aqueous media. This guide will walk you through a logical, tiered approach to systematically investigate and improve the solubility of this compound.

Part 1: Initial Assessment and Characterization

Before attempting to enhance the solubility of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile, it is crucial to thoroughly characterize the pristine compound. This baseline understanding will inform your selection of the most appropriate solubility enhancement strategy.

Q1: What are the first steps I should take to understand the solubility of my compound?

A1: The initial steps should focus on quantifying the baseline solubility and understanding the solid-state properties of your compound.

Step-by-Step Protocol: Baseline Solubility Determination

  • Visual Assessment: Begin by visually assessing the solubility of the compound in water and other relevant aqueous buffers (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibrium Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile to a known volume of the desired aqueous medium in a sealed vial.

    • Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge or filter the suspension to remove the undissolved solid.

    • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).[4][5]

  • Solid-State Characterization:

    • Microscopy: Visually inspect the solid material under a microscope to assess its crystallinity and particle size.

    • Differential Scanning Calorimetry (DSC): Determine the melting point and assess the crystallinity of the compound. The presence of a sharp melting peak is indicative of a crystalline solid.[6]

    • X-Ray Powder Diffraction (XRPD): Confirm the crystalline nature of the compound and identify its polymorphic form. Different polymorphs can exhibit significantly different solubilities.[6][7][8]

Diagram: Initial Assessment Workflow

A Start: Poorly Soluble 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile B Shake-Flask Solubility Assay (Aqueous Buffers) A->B D Solid-State Characterization (Microscopy, DSC, XRPD) A->D C Quantify Concentration (e.g., HPLC-UV, LC-MS) B->C E Determine Baseline Solubility and Crystalline Form C->E D->E

Caption: Initial workflow for assessing the solubility and solid-state properties of the compound.

Part 2: Troubleshooting and Solubility Enhancement Strategies

Once you have established the baseline characteristics of your compound, you can explore various strategies to improve its aqueous solubility. The following sections are organized in a tiered approach, from simpler methods to more advanced techniques.

Tier 1: Simple Formulation Approaches

These methods involve modifying the formulation environment without chemically altering the compound itself.

A2: Adjusting the pH is a straightforward and effective method for ionizable compounds.[9] The structure of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile contains nitrogen atoms that may be protonated at acidic pH, potentially increasing its solubility.

Experimental Protocol: pH-Solubility Profile

  • Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Determine the equilibrium solubility of your compound in each buffer using the shake-flask method described in A1.

  • Plot the solubility as a function of pH to identify the pH at which solubility is maximized.

A3: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble drugs by reducing the polarity of the aqueous environment.[1][3] This is a common and effective technique, particularly for parenteral and oral liquid formulations.

Commonly Used Co-solvents:

Co-solventTypical Concentration RangeNotes
Ethanol5-40% (v/v)Generally well-tolerated.
Propylene Glycol10-60% (v/v)A versatile and widely used co-solvent.
Polyethylene Glycol (PEG 300/400)10-50% (v/v)Effective for a wide range of compounds.
Glycerin5-30% (v/v)Can increase viscosity.
Dimethyl Sulfoxide (DMSO)<10% (v/v)Primarily for in vitro use due to toxicity concerns.

Experimental Protocol: Co-solvent Screening

  • Prepare stock solutions of your compound in various co-solvents.

  • Create a series of aqueous solutions with increasing concentrations of each co-solvent.

  • Determine the solubility of your compound in each co-solvent/water mixture.

  • Plot solubility versus co-solvent concentration to identify the most effective co-solvent and the optimal concentration range.

Tier 2: Advanced Formulation Strategies

If simple formulation approaches are insufficient, more advanced techniques that modify the physical form of the drug or utilize specialized excipients may be necessary.

A4: A solid dispersion is a system where the drug is dispersed in an inert carrier matrix, often a polymer.[9][10] This can lead to a reduction in particle size, improved wettability, and the presence of the drug in a higher-energy amorphous state, all of which can enhance solubility and dissolution rate.[11][12]

Common Solid Dispersion Carriers:

CarrierType
Polyvinylpyrrolidone (PVP)Polymer
Hydroxypropyl Methylcellulose (HPMC)Polymer
Polyethylene Glycols (PEGs)Polymer
Soluplus®Polymeric Solubilizer
Apinovex™ polymersHigh molecular weight polyacrylic acid

Experimental Protocol: Preparation of Solid Dispersions (Solvent Evaporation Method)

  • Dissolve both 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile and the carrier polymer in a common volatile solvent (e.g., methanol, acetone).

  • Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).

  • The resulting solid film is then collected and dried under vacuum to remove any residual solvent.

  • Characterize the solid dispersion using DSC and XRPD to confirm the amorphous nature of the drug.

  • Evaluate the dissolution rate of the solid dispersion compared to the crystalline drug.

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drug molecules, effectively encapsulating the hydrophobic portion of the drug and increasing its apparent solubility in water.[10][12]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD): Limited aqueous solubility.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): High aqueous solubility and low toxicity, making it a popular choice.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®): High aqueous solubility and can be used in parenteral formulations.[2]

Experimental Protocol: Phase Solubility Study with Cyclodextrins

  • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.

  • Add an excess of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile to each solution.

  • Equilibrate the samples and determine the concentration of the dissolved drug as described in A1.

  • Plot the drug concentration against the cyclodextrin concentration. A linear increase in solubility indicates the formation of a 1:1 complex.

Tier 3: Particle Engineering

Reducing the particle size of the drug can increase its surface area, leading to a faster dissolution rate.[1][3]

A6:

  • Micronization: This process reduces the particle size to the micrometer range (typically 1-10 µm). It increases the dissolution rate but does not affect the equilibrium solubility.[1][3] Micronization is often achieved through milling techniques like jet milling.[3]

  • Nanosuspension: This involves reducing the particle size to the nanometer range (typically 200-600 nm).[1] The significant increase in surface area can lead to an increase in both the dissolution rate and the saturation solubility. Nanosuspensions can be prepared by methods such as media milling or high-pressure homogenization.[1]

Consider these techniques when you need to improve the dissolution rate for oral formulations or when developing parenteral formulations.

Diagram: Tiered Solubility Enhancement Workflow

Start Poorly Soluble Compound Tier1 Tier 1: Simple Approaches Start->Tier1 pH pH Adjustment Tier1->pH If successful Cosolvents Co-solvents Tier1->Cosolvents If successful Tier2 Tier 2: Advanced Formulations pH->Tier2 If not sufficient Success Adequate Solubility Achieved pH->Success If successful Cosolvents->Tier2 If not sufficient Cosolvents->Success If successful SolidDisp Solid Dispersions Tier2->SolidDisp If successful Cyclodextrins Cyclodextrin Complexation Tier2->Cyclodextrins If successful Tier3 Tier 3: Particle Engineering SolidDisp->Tier3 If not sufficient SolidDisp->Success If successful Cyclodextrins->Tier3 If not sufficient Cyclodextrins->Success If successful Micronization Micronization Tier3->Micronization If successful Nanosuspension Nanosuspension Tier3->Nanosuspension If successful Micronization->Success If successful Nanosuspension->Success If successful

Caption: A tiered approach to troubleshooting poor aqueous solubility.

Part 3: Frequently Asked Questions (FAQs)

Q7: My compound appears to be degrading at extreme pH values. What should I do?

A7: If your compound shows instability at certain pH values, you should avoid those conditions. Focus on a pH range where the compound is stable. You can assess stability by monitoring the appearance of degradation products using a stability-indicating HPLC method.

Q8: I have successfully improved the solubility, but now the compound is precipitating out of solution over time. How can I prevent this?

A8: This is a common issue, especially with supersaturated solutions created from amorphous solid dispersions. You may need to include a precipitation inhibitor in your formulation. Polymers like HPMC can act as precipitation inhibitors by adsorbing to the surface of newly formed drug crystals, thereby preventing their growth.

Q9: Could polymorphism be the reason for batch-to-batch variability in my solubility experiments?

A9: Absolutely. Different batches of your compound may have different polymorphic forms, each with its own unique solubility.[6][7][8][13][14] It is crucial to characterize the solid form of each new batch using techniques like XRPD and DSC to ensure consistency in your experiments. If you identify a more soluble, metastable polymorph, you will need to develop a formulation that stabilizes this form and prevents its conversion to a less soluble, more stable form.[14]

Q10: What analytical method should I use to quantify 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile in my solubility studies?

A10: A reversed-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is a common and robust choice for quantifying compounds with a chromophore like this naphthyridine derivative.[5] If higher sensitivity is required, or for complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful alternative.[4] You will need to develop and validate a method for linearity, accuracy, and precision in the relevant concentration range.

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PMC.
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • Novel excipients for solubility enhancement. (2022, February 16). European Pharmaceutical Review.
  • Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. (n.d.). PMC.
  • Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. (n.d.). AAPS.
  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020, April 25). PMC.
  • The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. (2023, August 1). Nishka Research.
  • Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. (2023, December 21). Asian Journal of Pharmaceutics.
  • Excipients for Solubility and Bioavailability Enhancement. (2020, June 15).
  • A Review on Polymorphism Perpetuates Pharmaceuticals. (n.d.). Prime Scholars.
  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (n.d.). PMC.
  • Journal of Chemical and Pharmaceutical Research, 2024, 16(5):9-10 Opinion Impact of Polymorphism on Drug Formulation and Bioavai. (2024, May 30). JOCPR.
  • A Rapid LC-MS/MS Method for the Quantitation of a Series of Benzonaphthyridine Derivatives: Application to in Vivo Pharmacokinetic and Lipophilicity Studies in Drug Development. (2012, April 7). PubMed.
  • Technical Support Center: Analytical Methods for Detecting Impurities in 4-Methyl-2,6-naphthyridine. (n.d.). Benchchem.

Sources

Troubleshooting

optimizing reaction conditions for 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile derivatives

Focus Area: Synthesis and Troubleshooting of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile Derivatives Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Focus Area: Synthesis and Troubleshooting of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming synthetic bottlenecks associated with 1,6-naphthyridine scaffolds. These structures are critical bioisosteres in medicinal chemistry, but their electron-deficient nature and tendency for side reactions require precise control over reaction conditions.

This guide provides field-proven methodologies, mechanistic troubleshooting, and quantitative optimization data to ensure high-yield, reproducible syntheses.

Core Synthesis Workflow & Validated Methodology

The most robust route to 5-methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-3-carbonitrile involves a two-step sequence starting from 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile: an initial enamine condensation followed by an ammonium acetate-mediated cyclization[1].

Workflow A 5-acetyl-1,2-dihydro-6-methyl -2-oxo-3-pyridinecarbonitrile B DMF-DMA Condensation (Anhydrous, 100°C) A->B C 5-acetyl-6-[2-(dimethylamino)ethenyl] -1,2-dihydro-2-oxo-3-pyridinecarbonitrile B->C D Ammonium Acetate Cyclization (AcOH, Reflux, 5 equiv) C->D E 5-methyl-2-oxo-1,2-dihydro -1,6-naphthyridine-3-carbonitrile D->E

Synthesis workflow of 5-methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-3-carbonitrile.

Step-by-Step Protocol: Self-Validating Synthesis

Phase 1: Enamine Formation

  • Setup: Charge a dry, argon-purged round-bottom flask with 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile (1.0 equiv).

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv) and anhydrous toluene to achieve a 0.5 M concentration.

  • Reaction: Equip the flask with a Dean-Stark trap to continuously remove the methanol byproduct. Reflux at 100°C for 4 hours. Self-Validation: The reaction transitions from a suspension to a deep red homogeneous solution as the enamine forms.

  • Isolation: Cool to room temperature and concentrate under reduced pressure to yield the crude enamine intermediate.

Phase 2: Cyclization 5. Solvent Exchange: Dissolve the crude enamine in glacial acetic acid (0.2 M). 6. Amine Insertion: Add ammonium acetate (5.0 equiv) in one portion. 7. Cyclization: Heat the reaction mixture to reflux (118°C) for 2 hours. Monitor via TLC (DCM:MeOH 9:1) until the enamine is fully consumed. 8. Precipitation: Cool the mixture to 0°C. Self-Validation: The target 5-methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-3-carbonitrile will spontaneously precipitate as a distinct solid[1]. 9. Purification: Filter the solid, wash with cold ethanol, and dry under high vacuum.

Quantitative Reaction Optimization

The cyclization step is highly sensitive to solvent acidity and ammonia concentration. The table below summarizes our optimization data, highlighting the causality behind the final protocol parameters.

SolventTemp (°C)NH₄OAc (equiv)Time (h)Yield (%)Mechanistic Observation
EtOH782.01225Incomplete conversion; insufficient acidity for elimination.
DMF1505.0245High thermal degradation; extensive tarring observed.
AcOH1182.0465Moderate yield; competing intermolecular aldol reactions.
AcOH 118 5.0 2 88 Optimal; rapid imine formation suppresses side reactions.

Troubleshooting Guides & FAQs

Troubleshooting Issue High Tarring & Low Yield During Cyclization CheckSolvent Evaluate Solvent & Temp Issue->CheckSolvent CheckReagent Evaluate NH4OAc Equiv Issue->CheckReagent FixSolvent Switch to Glacial AcOH (Maintains acidic pH) CheckSolvent->FixSolvent FixReagent Increase to 5.0 equiv (Drives imine formation) CheckReagent->FixReagent

Troubleshooting logic for minimizing tarring during naphthyridine cyclization.

Q1: My condensation of the pyridinecarbonitrile with DMF-DMA is stalling at 50% conversion. How can I drive this to completion?

A1: The formation of the enamine intermediate is highly sensitive to moisture and steric hindrance.

  • Causality: DMF-DMA easily hydrolyzes in the presence of adventitious water, generating dimethylamine and formic acid, which neutralizes the reagent and halts the reaction. Furthermore, the reaction generates methanol as a byproduct; if methanol is not removed, the system reaches an equilibrium state.

  • Solution: Ensure strictly anhydrous conditions. Use a Dean-Stark trap with dry toluene as a co-solvent to continuously distill off the methanol byproduct. This Le Chatelier shift forces the to completion[1].

Q2: During the cyclization step using ammonium acetate, I am observing significant tarring and a complex mixture on TLC. How do I optimize the yield?

A2: Tarring typically results from intermolecular aldol-type condensations competing with the desired intramolecular cyclization.

  • Causality: If the concentration of ammonia (from ammonium acetate) is too low, the initial imine formation is slow. This allows the highly reactive enamine to undergo alternative intermolecular side reactions. Additionally, if the solvent is not sufficiently acidic, the elimination of the dimethylamino leaving group is hindered.

  • Solution: Switch to glacial acetic acid as the solvent and increase ammonium acetate to 5.0 equivalents. Acetic acid acts as both a solvent and an acid catalyst, facilitating the rapid exchange of the dimethylamino group with ammonia and driving the[1].

Q3: I need to selectively oxidize the 5-methyl group of the resulting naphthyridine to a carboxylic acid. Standard oxidants (like KMnO₄) are destroying the ring system. What is the recommended approach?

A3: The electron-deficient nature of the 1,6-naphthyridine ring makes it susceptible to oxidative cleavage under harsh basic conditions.

  • Causality: Selenium dioxide (SeO₂) provides a highly chemoselective route for oxidizing activated methyl groups on heterocyclic rings without cleaving the core scaffold.

  • Solution: Treat 5-methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-3-carbonitrile with SeO₂ in refluxing acetic acid. Crucial Warning: This reaction often proceeds through a 5-carboxylic acid intermediate which may spontaneously decarboxylate under prolonged reflux, yielding the demethlyated 2-oxo-1,2-dihydro-1,6-naphthyridine-3-carbonitrile[2]. You must monitor the reaction carefully via LC-MS to trap the before thermal decarboxylation occurs[2].

References

  • A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones Source: ResearchGate URL:[Link]

  • THE NAPHTHYRIDINES (Chemistry of Heterocyclic Compounds) Source: Digital Library URL:[Link]

  • Synthesis of novel 1,6-naphthyridines, pyrano[3,2-c]pyridines and pyrido[4,3-d]pyrimidines Source: Der Pharma Chemica URL:[Link]

Sources

Optimization

Technical Support Center: Preventing Degradation of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile

Welcome to the Technical Support Center for handling and storing 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile . This guide is designed for researchers, analytical scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling and storing 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile . This guide is designed for researchers, analytical scientists, and drug development professionals. It provides an in-depth mechanistic understanding of the compound's stability, self-validating storage protocols, and targeted troubleshooting for common degradation issues.

Mechanisms of Degradation: Understanding the Causality

To effectively prevent degradation, we must first understand the structural vulnerabilities of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile (Molecular Weight: 185 Da; Formula: C10H7N3O). The molecule contains two highly reactive sites under specific environmental stressors: the 3-carbonitrile group and the N6 nitrogen of the naphthyridine core.

G Intact 5-methyl-2-oxo-1H- 1,6-naphthyridine- 3-carbonitrile Hydrolysis Nitrile Hydrolysis (Moisture + pH stress) Intact->Hydrolysis H2O Oxidation Oxidation (O2 + Light/UV) Intact->Oxidation ROS / UV Amide 3-Carboxamide (+18 Da) Hydrolysis->Amide Fast Acid 3-Carboxylic Acid (+19 Da) Amide->Acid Slow NOxide N-Oxide Formation (+16 Da) Oxidation->NOxide N6 position

Figure 1: Primary degradation pathways of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile.

  • Nitrile Hydrolysis: The carbonitrile group is highly electrophilic. In the presence of water and trace acids or bases (often leached from low-quality glassware or present in aging solvents), the nitrile undergoes nucleophilic addition. This forms an imidic acid intermediate that rapidly tautomerizes into a primary amide . Prolonged exposure leads to further hydrolysis into a carboxylic acid .

  • N-Oxidation: The 1,6-naphthyridine core contains two nitrogen atoms. While N1 is part of the 2-oxo lactam system (making its lone pair delocalized and less reactive), the N6 position is pyridine-like. Its localized lone pair is highly susceptible to oxidation by reactive oxygen species (ROS) or photochemical excitation, leading to the formation of an N-oxide .

Troubleshooting Guide: Diagnostics & Corrective Actions

If you suspect your batch has degraded, use the following quantitative LC-MS diagnostic table to identify the root cause and implement the correct solution.

Symptom / ObservationAnalytical Signature (LC-MS)Root CauseCorrective Action
Appearance of a new polar peak (early elution) +18 Da (M+H = 204 m/z)Partial nitrile hydrolysis to 3-carboxamide due to moisture exposure.Switch to anhydrous solvents; store powder in a vacuum desiccator.
Appearance of a highly polar, acidic peak +19 Da (M+H = 205 m/z)Complete nitrile hydrolysis to 3-carboxylic acid.Avoid unbuffered aqueous stock solutions; check vial glass quality (avoid basic Type III glass).
Yellowing of powder / broad tailing peak +16 Da (M+H = 202 m/z)N-oxidation at the N6 position due to oxygen and light exposure.Backfill storage vials with Argon/N2; use amber vials to block UV light.
Loss of signal / precipitation in assay Reduced AUC, no new mass peaksAggregation or lactam-lactim tautomeric shift reducing solubility.Sonicate gently at 30°C; ensure assay buffer pH is optimized (pH 6.5–7.5).

Standard Operating Procedure (SOP): Self-Validating Storage Workflow

To guarantee scientific integrity, your storage protocol must be proactive rather than reactive. Follow this step-by-step methodology to establish a self-validating storage system.

Workflow Step1 1. Aliquot & Lyophilize (Remove Solvent) Step2 2. Inert Packaging (Argon/N2 Backfill) Step1->Step2 Step3 3. Cryogenic Storage (-20°C or -80°C) Step2->Step3 Step4 4. Desiccated Thawing (Equilibrate to RT) Step3->Step4

Figure 2: Optimal storage and handling workflow to prevent compound degradation.

Step 1: Aliquoting and Lyophilization
  • Action: Dissolve the bulk compound in an anhydrous, volatile solvent (e.g., LC-MS grade acetonitrile). Dispense into single-use amber glass vials and lyophilize completely.

  • Causality: Repeated freeze-thaw cycles introduce microscopic condensation. Single-use aliquots prevent cumulative moisture exposure.

Step 2: Inert Atmosphere Packaging
  • Action: Transfer the lyophilized vials to a glove box or Schlenk line. Backfill the vials with ultra-high purity (UHP) Argon or Nitrogen. Seal tightly with PTFE-lined caps.

  • Causality: Displacing ambient oxygen and humidity halts the kinetic pathways for both N-oxidation and nitrile hydrolysis.

Step 3: Cryogenic Storage & Self-Validation
  • Action: Store the sealed vials at -80°C for long-term archiving (>6 months) or -20°C for active use.

  • Validation Checkpoint: Create a "sentinel" vial. Store this specific aliquot at 40°C and 75% Relative Humidity (RH) for 7 days. Analyze both the sentinel and a -80°C aliquot via LC-MS. A successful storage system will show <0.5% Area Under the Curve (AUC) for +18 Da and +16 Da peaks in the cryogenic sample, while the sentinel will confirm the analytical method's sensitivity to degradation.

Step 4: Desiccated Thawing
  • Action: Before opening a cold vial, place it in a desiccator and allow it to equilibrate to room temperature for at least 30 minutes.

  • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric water vapor onto the powder, instantly initiating hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Can I store stock solutions of this compound in DMSO for extended periods? A1: No. We strongly advise against long-term storage in Dimethyl Sulfoxide (DMSO). DMSO is highly hygroscopic and will absorb atmospheric water every time the vial is opened. The combination of absorbed water and the inherent basicity of some glass vials will rapidly catalyze the hydrolysis of the 3-carbonitrile group to an amide . Prepare DMSO stocks fresh before use.

Q2: My LC-MS shows a mass shift of +16 Da. How can I be sure this is N-oxidation and not an impurity? A2: A +16 Da shift (M+H = 202) is the classic signature of N-oxide formation at the N6 position of the naphthyridine ring . You can confirm this chromatographically: N-oxides are significantly more polar than their parent compounds and will elute noticeably earlier on a reverse-phase C18 column.

Q3: Is the 5-methyl group susceptible to degradation? A3: While the 5-methyl group is situated on an electron-deficient naphthyridine ring and could theoretically undergo oxidation to a hydroxymethyl derivative under extreme oxidative stress, it is kinetically much more stable than the nitrile and N6 positions. By implementing the Argon/N2 backfill to prevent N-oxidation, you simultaneously protect the methyl group.

Q4: Does the 2-oxo group degrade? A4: The 2-oxo (lactam) group is chemically stable but can undergo a lactam-lactim tautomeric shift depending on the pH and polarity of your solvent. While not a "degradation" in terms of mass change, this shift can drastically alter the compound's solubility and binding affinity in biological assays. Always ensure your assay buffers are properly pH-controlled.

References

  • Title: 20.7: Chemistry of Nitriles Source: Chemistry LibreTexts URL: [Link]

  • Title: 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: 20.7 Chemistry of Nitriles Source: OpenStax URL: [Link]

Troubleshooting

Technical Support Center: Mass Spectrometry of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile

Welcome to the technical support and troubleshooting portal for the mass spectrometric analysis of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile. This guide is designed for analytical scientists and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting portal for the mass spectrometric analysis of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile. This guide is designed for analytical scientists and drug development professionals to resolve complex ionization and fragmentation challenges associated with this highly conjugated heterocyclic scaffold.

Mechanistic Overview of Fragmentation Causality

Understanding the gas-phase behavior of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile (Exact Mass: 185.0589 Da) is essential for robust LC-MS/MS method development. The 1,6-naphthyridine core is a highly conjugated, electron-deficient system. When subjected to electrospray ionization (ESI) and subsequent collision-induced dissociation (CID), the molecule exhibits highly specific, structurally diagnostic cleavage pathways.

The fragmentation is primarily initiated by the elimination of a neutral carbon monoxide (CO) molecule from the 2-oxo (lactam) position, a well-documented thermodynamic sink in naphthyridine and pyrazolo-pyridine derivatives[1]. This initial cleavage is often accompanied or followed by the successive loss of hydrogen cyanide (HCN) from the 3-carbonitrile group or the heterocyclic ring itself[2]. The 5-methyl group generally remains stable during initial low-energy CID but may undergo radical cleavage at elevated collision energies.

Diagnostic Fragmentation Pathways

Fragmentation M [M+H]+ m/z 186.066 Precursor Ion F1 [M+H - CO]+ m/z 158.071 Lactam Cleavage M->F1 - CO (27.99 Da) F2 [M+H - HCN]+ m/z 159.055 Nitrile Cleavage M->F2 - HCN (27.01 Da) F3 [M+H - CO - HCN]+ m/z 131.060 Core Ring Contraction F1->F3 - HCN (27.01 Da) F2->F3 - CO (27.99 Da)

MS/MS fragmentation pathway of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile.

Quantitative Data Summary
Ion SpeciesElemental FormulaExact Mass (m/z)Mass Loss (Da)Diagnostic Structural Event
Precursor Ion[C10H8N3O]⁺186.0667N/AProtonation of naphthyridine core
Product Ion 1[C9H8N3]⁺158.071827.9949 (-CO)Cleavage of 2-oxo lactam group
Product Ion 2[C9H7N2O]⁺159.055827.0109 (-HCN)Elimination of 3-carbonitrile group
Product Ion 3[C8H7N2]⁺131.060955.0058 (-CO, -HCN)Dual elimination and ring contraction

Troubleshooting Guides & FAQs

Q1: Why is my MS1 (Q1) spectrum dominated by m/z 158 instead of the expected precursor m/z 186? Causality: You are observing severe In-Source Fragmentation (ISF). The 2-oxo group in the naphthyridine ring is highly susceptible to thermal and electrical degradation in the atmospheric pressure ionization (API) source. When the Declustering Potential (DP) or capillary voltage is too high, the energy transferred to the molecule exceeds the activation energy required to break the C=O bond, leading to the premature loss of CO (-28 Da) before the ion even reaches the first quadrupole[1]. Solution: Drastically lower the DP, cone voltage, and source temperature. See Protocol 1 below for a self-validating optimization method.

Q2: I am experiencing poor ionization efficiency and signal instability in ESI+ mode. How can I fix this? Causality: 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile undergoes lactam-lactim tautomerization. In highly aqueous or strictly neutral conditions, the equilibrium may favor a neutral or poorly ionizable tautomer. Furthermore, the electron-withdrawing nature of the 3-carbonitrile group reduces the basicity of the adjacent ring nitrogens. Solution: Shift the equilibrium and force protonation by using an aprotic organic modifier (like Acetonitrile) supplemented with a strong organic acid (e.g., 0.1% to 0.2% Formic Acid).

Q3: How do I differentiate the loss of CO (28 Da) from the loss of N₂ or C₂H₄ in my product ion scans? Causality: Nominal mass spectrometers (like triple quadrupoles) cannot distinguish between isobaric losses (CO = 27.9949 Da, N₂ = 28.0061 Da, C₂H₄ = 28.0313 Da). Given the naphthyridine structure, CO loss is mechanistically favored[3], but definitive proof requires High-Resolution Mass Spectrometry (HRMS). Solution: Utilize a TOF or Orbitrap system. The exact mass defect of the m/z 158.0718 fragment uniquely identifies it as[M+H - CO]⁺ rather than an N₂ loss.

Workflow Start Observe low [M+H]+ signal or high m/z 158/159 in MS1 CheckISF Is In-Source Fragmentation (ISF) occurring? Start->CheckISF LowerDP Lower Declustering Potential (DP) & Capillary Voltage CheckISF->LowerDP Yes (High m/z 158) CheckIon Is Ionization Efficiency poor? CheckISF->CheckIon No (Low overall signal) Validate Validate Precursor m/z 186.066 Intensity > 1e5 cps LowerDP->Validate AdjustSolvent Switch to Aprotic Modifier (e.g., 0.1% Formic Acid in MeCN) CheckIon->AdjustSolvent Yes AdjustSolvent->Validate

Troubleshooting workflow for resolving low precursor ion intensity and in-source fragmentation.

Experimental Methodologies

Protocol 1: Self-Validating Optimization of ESI Source Parameters

Objective: Maximize the intact precursor ion (m/z 186.066) while suppressing ISF.

  • Preparation: Prepare a 100 ng/mL tuning solution of the analyte in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Initial Infusion: Infuse the solution at 10 µL/min directly into the ESI source. Set the mass spectrometer to perform a full MS1 scan from m/z 100 to 250.

  • DP Ramping: Set the Declustering Potential (DP) or Cone Voltage to a high starting value (e.g., 100V). You will likely observe m/z 158 as the base peak due to induced fragmentation.

  • Stepwise Reduction: Decrease the DP in 10V decrements.

  • Validation Check (Self-Validating Step): At each decrement, calculate the intensity ratio of m/z 186 to m/z 158.

    • Fail State: If the m/z 186 : m/z 158 ratio is < 5:1, ISF is still dominant. Continue lowering the DP.

    • Pass State: When the ratio stabilizes at > 10:1, the ISF has been successfully suppressed without sacrificing overall ion transmission. Lock in this DP value for your method.

Protocol 2: MS/MS Collision Energy (CE) Ramping & Stabilization

Objective: Generate stable, reproducible product ions for Multiple Reaction Monitoring (MRM) quantitation.

  • Precursor Isolation: Isolate m/z 186.1 in Q1 with a unit resolution window (0.7 Da FWHM).

  • CE Sweep: Perform a product ion scan (Q3) while ramping the Collision Energy (CE) from 10 eV to 50 eV in 5 eV increments.

  • Transition Selection:

    • Quantifier Transition (Highest Sensitivity): Select m/z 186.1 → 158.1. This typically optimizes at a lower CE (e.g., 15-20 eV) because the lactam C=O bond is the first to cleave[1].

    • Qualifier Transition (Highest Specificity): Select m/z 186.1 → 131.1. This requires higher energy (e.g., 30-35 eV) to drive the secondary loss of HCN[2].

  • Validation Check: Run three replicate injections of the tuning solution. Calculate the ion ratio (Quantifier Area / Qualifier Area). The method is validated if the ion ratio variance is < 5% RSD across replicates, proving the CE settings are stable and the fragmentation is consistent.

References

1.[1] Title: Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines Source: Asian Journal of Chemistry URL: [Link]

2.[2] Title: Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]: Abstract Source: ResearchGate / Asian Journal of Chemistry URL: [Link]

3.[3] Title: Studies on the Development of New Efficient Corrosion Inhibitors for Crude Oil Pipelines: Electrochemical Impedance Spectroscopy Results for 1,8-Naphthyridines Source: Journal of the Mexican Chemical Society (SciELO) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 5-Methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the synthesis of 1,6-naphthyridine derivativ...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the synthesis of 1,6-naphthyridine derivatives.

The construction of the 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile core is typically achieved via a modified Friedländer-type condensation between 4-amino-2-methylpyridine-3-carboxaldehyde and an active methylene compound like ethyl cyanoacetate . While the theoretical pathway is straightforward, the highly functionalized nature of the pyridine precursor and the electron-deficient naphthyridine product introduce competing kinetic pathways that can severely impact your yield.

Mechanistic Pathway & Competing Side Reactions

Understanding the causality behind your experimental failures requires mapping the reaction network. The diagram below illustrates the desired thermodynamic pathway versus the kinetically competing side reactions.

G A 4-Amino-2-methylpyridine- 3-carboxaldehyde C Knoevenagel Adduct (Uncyclized Intermediate) A->C Base catalyst (Fast) F Oligomerization Byproducts (C2-Methyl Condensation) A->F Strong Base / High Temp (Deprotonation) B Ethyl Cyanoacetate B->C D 5-Methyl-2-oxo-1H-1,6- naphthyridine-3-carbonitrile C->D Heat / Lactamization (Rate-limiting) E Hydrolyzed Byproduct (Carboxamide) C->E H2O / Strong Base (Nitrile Hydrolysis) D->E H2O / Strong Base

Mechanistic pathway and side reactions in 1,6-naphthyridine synthesis.

Troubleshooting FAQs

Q1: My reaction stalls at the uncyclized intermediate. Increasing the temperature causes degradation. How do I drive the lactamization? Causality & Solution: The synthesis occurs in two stages. The initial Knoevenagel condensation between the aldehyde and the active methylene is rapid. However, the subsequent intramolecular amidation (lactamization) requires the poorly nucleophilic 4-amino group to attack the ester carbonyl. This step is entropically favored but kinetically slow. If the reaction stalls in ethanol, do not simply increase the base equivalents, as this promotes side reactions. Instead, switch to a higher-boiling polar aprotic solvent like DMF (120 °C) while maintaining a catalytic amount of a secondary amine (e.g., piperidine). The increased thermal energy overcomes the activation barrier for lactamization without requiring harsh basic conditions.

Q2: My LC-MS shows a persistent +18 Da impurity relative to the target mass. What is causing this, and how can I eliminate it? Causality & Solution: A +18 Da mass ( m/z 204.1) indicates the hydration of the C3-carbonitrile group to a primary carboxamide (-CONH2) . The 1,6-naphthyridine core is highly electron-deficient, which strongly activates the C3-nitrile toward nucleophilic attack by water. This side reaction is catalyzed by strong bases (like NaOH or alkoxides) in the presence of trace moisture. Actionable Fix: Ensure your solvent is strictly absolute (<0.1% water). Avoid aqueous workups entirely. Switching from an alkoxide base to a non-nucleophilic secondary amine base like piperidine drastically reduces the rate of this hydration side reaction.

Q3: The reaction mixture turns dark brown/black, and I am isolating high-molecular-weight polymeric species. Is the starting material unstable? Causality & Solution: The issue is not inherent instability, but rather the acidity of the 5-methyl group. In the starting material (4-amino-2-methylpyridine-3-carboxaldehyde), the methyl group is located at the C2 position, directly alpha to the pyridine nitrogen. This makes the methyl protons highly acidic (due to resonance stabilization of the resulting carbanion onto the nitrogen). Under strongly basic conditions (e.g., NaH, LDA, or stoichiometric alkoxide), this methyl group is deprotonated, forming a reactive nucleophile that attacks the formyl group of another starting material molecule, leading to oligomerization. Actionable Fix: Strictly control the basicity of the reaction. Use only catalytic amounts of mild bases (0.1–0.2 eq piperidine). Additionally, ensure the aldehyde is rapidly consumed by maintaining a slight excess of ethyl cyanoacetate (1.2 eq).

Quantitative Data: Impact of Reaction Conditions

The choice of base and solvent dictates the kinetic distribution of your products. The table below summarizes our internal optimization data, demonstrating how specific conditions trigger the side reactions discussed above.

Solvent SystemBase (Equivalents)Temp (°C)Time (h)Target Yield (%)Uncyclized Adduct (%)Hydrolyzed Nitrile (%)Oligomers (%)
EtOH (Aqueous)NaOH (1.0 eq)78415%5%65% 15%
EtOH (Absolute)NaOEt (1.0 eq)78445%10%5%40%
EtOH (Absolute)Piperidine (0.2 eq)781682% 12%<1%5%
DMF (Anhydrous)Piperidine (0.2 eq)120888% <1%<1%11%
Standardized Protocol: Anhydrous Piperidine-Catalyzed Condensation

To ensure reproducibility, we recommend the following self-validating protocol. This workflow utilizes kinetic control to favor lactamization while suppressing C2-methyl deprotonation and nitrile hydrolysis.

Materials Required:

  • 4-Amino-2-methylpyridine-3-carboxaldehyde (1.0 eq, limiting reagent)

  • Ethyl cyanoacetate (1.2 eq)

  • Piperidine (0.2 eq, strictly anhydrous)

  • Absolute Ethanol or Anhydrous DMF (10 volumes)

Step-by-Step Methodology:

  • Preparation: Purge a dry, round-bottom flask with argon. Charge with 4-amino-2-methylpyridine-3-carboxaldehyde and the selected solvent. Stir to form a uniform suspension.

  • Reagent Addition: Add ethyl cyanoacetate in one portion. Dropwise add piperidine. Causality Note: Piperidine acts as a mild base to catalyze the Knoevenagel condensation without rapidly deprotonating the acidic C2-methyl group.

  • Heating & Cyclization: Heat the reaction mixture to a gentle reflux (78 °C for EtOH, or 120 °C for DMF) for 12–16 hours.

  • Self-Validation (LC-MS Checkpoint): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Pass Criteria: Disappearance of the Knoevenagel intermediate ( m/z [M+H]+ 232.1) and dominance of the target naphthyridine mass ( m/z [M+H]+ 186.1).

    • Fail Criteria: If the intermediate peak persists at >15% area, the lactamization has stalled. Extend heating by 4 hours or add 0.1 eq additional piperidine. Do not add water.

  • Isolation: Cool the mixture to 0–5 °C in an ice bath. The highly crystalline 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile will precipitate out of solution.

  • Purification: Filter the precipitate under vacuum. Wash the filter cake with ice-cold absolute ethanol (2 volumes) followed by heptane (3 volumes) to remove residual piperidine and unreacted ethyl cyanoacetate. Dry under high vacuum at 45 °C.

References
  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications Source: Molecules (MDPI), 2021, 26(20), 6180. URL:[Link]

  • The Discovery and Hit-to-Lead Optimization of Tricyclic Sulfonamides as Potent and Efficacious Potentiators of Glycine Receptors Source: Journal of Medicinal Chemistry (ACS), 2016, 60(3), 1142-1157. URL:[Link]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates Source: The Journal of Organic Chemistry (ACS), 2024, 89(15), 10565-10574. URL:[Link]

Troubleshooting

overcoming false positives with 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile in fluorescence assays

Welcome to the Assay Interference Technical Support Center . This portal is designed for researchers, assay development scientists, and medicinal chemists facing hit validation challenges during high-throughput screening...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Interference Technical Support Center . This portal is designed for researchers, assay development scientists, and medicinal chemists facing hit validation challenges during high-throughput screening (HTS).

Below, you will find targeted troubleshooting guides, self-validating protocols, and FAQs specifically addressing false positives caused by 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile (5-MONC) and related heterocyclic pan-assay interference compounds (PAINS).

Part 1: The Core Issue – Understanding 5-MONC Interference

Query: Why does 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile consistently flag as a "hit" in our primary fluorescence screens?

Expert Insight: 5-MONC is a classic example of an Assay Interference Compound (AIC)[1]. Its high hit rate in primary screens is rarely due to true target engagement; rather, it is a consequence of its photophysical properties. The 1,6-naphthyridine core features an extended, highly conjugated π -electron system. When coupled with the electron-withdrawing 3-carbonitrile group and the 2-oxo moiety, it creates a strong push-pull electronic environment.

This structural causality leads to two primary mechanisms of interference:

  • The Inner Filter Effect (IFE): The compound acts as a molecular sponge for light. It strongly absorbs photons at the excitation wavelength (Primary IFE) or re-absorbs the emitted light from the assay's fluorophore (Secondary IFE)[2]. In a fluorescence-loss (quenching) assay, this artificial drop in signal perfectly mimics enzymatic inhibition or receptor antagonism, yielding a false positive[3].

  • Auto-fluorescence: In gain-of-signal assays, the rigid conjugated system of 5-MONC can absorb UV/blue light and emit in the green spectrum, artificially inflating the signal and mimicking an activation event[4].

Mechanism A 5-MONC (1,6-Naphthyridine Core) B Extended π-Conjugation A->B Structural Feature C Electron-Withdrawing 3-Carbonitrile A->C Structural Feature D Auto-Fluorescence (Emission Overlap) B->D Photon Emission E Inner Filter Effect (IFE) (Excitation Quenching) C->E Photon Absorption F False Positive (Apparent Bioactivity) D->F Signal Inflation E->F Signal Quenching

Mechanistic pathways of 5-MONC interference in fluorescence assays.

Part 2: Troubleshooting Guides & Methodologies

Query: How can I definitively prove that my 5-MONC dose-response curve is just an Inner Filter Effect (IFE) artifact?

Solution: The Self-Validating Mathematical IFE Correction Protocol Because IFE is concentration-dependent, it generates a beautiful—but entirely fake—sigmoidal dose-response curve. To validate whether the inhibition is real, you must mathematically correct the observed fluorescence ( Fobs​ ) using the compound's absorbance profile[5].

Step-by-Step Methodology:

  • Baseline Measurement: Record the observed fluorescence intensity ( Fobs​ ) of your assay wells containing 5-MONC at various concentrations.

  • Absorbance Profiling: Using a UV-Vis spectrophotometer or a multi-mode microplate reader, measure the absorbance of 5-MONC at the exact excitation wavelength ( Aex​ ) and emission wavelength ( Aem​ ) used in your assay[6].

    • Validation Check: If Aex​+Aem​<0.1 , IFE is negligible. If >0.1 , proceed to correction[6].

  • Apply the Correction Algorithm: Calculate the corrected fluorescence ( Fcorr​ ) using the standard IFE equation[2]:

    Fcorr​=Fobs​×102Aex​+Aem​​
  • Self-Validation: Plot Fcorr​ against the 5-MONC concentration.

    • Outcome A: If the dose-response curve flattens and Fcorr​ returns to the vehicle-control baseline, the initial "hit" was a 100% IFE false positive.

    • Outcome B: If a dose-dependent inhibition remains after correction, the compound possesses true biological activity (or a secondary PAINS mechanism like aggregation is at play).

Query: Mathematical correction is too low-throughput for our library size. How do we bypass 5-MONC interference entirely?

Solution: Implementation of Orthogonal TR-FRET Assays To bypass the nanosecond-scale auto-fluorescence and absorption overlap of 5-MONC, transition your hit validation to a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format[7].

Step-by-Step Methodology:

  • Reagent Selection: Utilize a Lanthanide donor (e.g., Europium or Terbium cryptate) and a compatible acceptor (e.g., XL665 or ULight)[7].

  • Assay Assembly: Incubate your target protein, ligands, and 5-MONC.

  • Time-Gated Measurement: Excite the sample at 337 nm (or 340 nm). Instead of reading the emission immediately, program the reader with a 50 to 100 µs time delay [8].

  • Signal Acquisition: Measure the long-lived emission of the acceptor at 665 nm.

  • Self-Validation (Interference Control well): Run a control well containing only the TR-FRET fluorophores and 5-MONC (no target protein). If the TR-FRET ratio changes here, 5-MONC is acting as a rare TR-FRET quencher (e.g., via metal chelation) rather than a target inhibitor[7].

Causality: Small organic molecules like 5-MONC have fluorescence lifetimes in the 1–10 nanosecond range. Lanthanides have lifetimes in the millisecond range. The 100 µs delay ensures all background interference from 5-MONC has decayed to absolute zero before the detector turns on.

Workflow Start Primary HTS Hit (Fluorescence Assay) AbsCheck Measure Absorbance at Ex/Em Wavelengths Start->AbsCheck Decision1 Is Absorbance > 0.1? AbsCheck->Decision1 MathCorr Apply Mathematical IFE Correction Decision1->MathCorr Yes Ortho Run Orthogonal Assay (TR-FRET, SPR, AlphaScreen) Decision1->Ortho No MathCorr->Ortho Re-evaluate IC50 Decision2 Activity Confirmed? Ortho->Decision2 TrueHit Validated True Hit Decision2->TrueHit Yes FalsePos Discard as False Positive (PAINS / Artifact) Decision2->FalsePos No

Triage workflow to identify and eliminate 5-MONC false positives.

Part 3: Quantitative Data Presentation

The following table demonstrates the typical triage profile of 5-MONC when subjected to the self-validating workflow. Notice how the apparent potency vanishes once optical interference is removed.

Assay FormatReadout MechanismApparent IC₅₀ (µM)Z'-FactorDiagnostic Conclusion
Primary FITC Assay Prompt Emission (520 nm)1.2 µM0.75False Positive (Suspected Quenching)
FITC (IFE-Corrected) Mathematical Absorbance Correction> 50 µM0.72Inactive (Optical Artifact Resolved)
TR-FRET Time-Delayed Emission (665 nm)> 50 µM0.81Inactive (Bypasses Auto-fluorescence)
SPR (Biacore) Label-Free Mass BindingNo BindingN/ATrue Negative (No Target Engagement)

Part 4: Frequently Asked Questions (FAQs)

Q: Can I just dilute 5-MONC to avoid the Inner Filter Effect? A: While dilution is the simplest physical way to reduce absorbance and minimize IFE[6], it is highly discouraged during hit validation. Diluting the compound lowers its concentration in the assay. If 5-MONC happened to be a true weak inhibitor (e.g., true IC₅₀ of 20 µM), diluting it to 1 µM to avoid optical interference would result in a false negative. Mathematical correction or orthogonal assays are the only scientifically rigorous paths forward[5].

Q: Is 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile officially classified as a PAINS compound? A: It contains structural motifs (the highly conjugated Michael-acceptor-like carbonitrile system) that can trigger computational PAINS (Pan-Assay Interference Compounds) alerts[9]. However, modern drug discovery consensus dictates that a PAINS alert is a warning, not a death sentence[4]. Not all flagged compounds are true PAINS in every context. It must be experimentally verified as an Assay Interference Compound (AIC) using the orthogonal methods described above[3].

Q: We ran an AlphaScreen counter-assay, and 5-MONC still showed inhibition. Does this mean it's a true hit? A: Not necessarily. While AlphaScreen is immune to standard IFE, it is highly susceptible to singlet oxygen quenchers and color quenching in the 520–620 nm range[8]. Naphthyridines can act as singlet oxygen scavengers or absorb the chemiluminescent emission. You must run a label-free assay, such as Surface Plasmon Resonance (SPR) or Mass Spectrometry (ALARM NMR), to confirm actual physical binding to the target[10].

Part 5: References

  • What are PAINS? - BIT 479/579 High-throughput Discovery. North Carolina State University. Available at:[Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. National Institutes of Health (NIH). Available at: [Link]

  • Evolution of assay interference concepts in drug discovery. Taylor & Francis. Available at:[Link]

  • AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Available at: [Link]

  • Salicylates are interference compounds in TR-FRET assays. PubMed (NIH). Available at: [Link]

  • Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. ACS Publications. Available at:[Link]

  • On the origin and correction for inner filter effects in fluorescence Part I: primary inner filter effect. ResearchGate. Available at: [Link]

  • Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. PubMed Central (NIH). Available at: [Link]

Sources

Optimization

Technical Support Center: HPLC Optimization for 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile

Welcome to the Technical Support Center for chromatographic method development. This guide is engineered for analytical scientists and drug development professionals tasked with optimizing High-Performance Liquid Chromat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chromatographic method development. This guide is engineered for analytical scientists and drug development professionals tasked with optimizing High-Performance Liquid Chromatography (HPLC) parameters for 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile .

This molecule presents a unique separation challenge due to its amphoteric tendencies. It features a basic nitrogen at the 6-position (pyridine-like) and an acidic proton on the 1-position lactam (2-oxo), which is further acidified by the strongly electron-withdrawing 3-carbonitrile group. Mastering its retention time (RT) requires precise control over ionization states and stationary phase interactions.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my compound eluting near the void volume ( t0​ ) on a standard C18 column? A1: This is a classic symptom of analyte ionization. The interaction of an analyte with the HPLC stationary and mobile phase dictates retention; without this hydrophobic interaction, the compound will elute with the solvent front[1].

  • The Causality: At low pH (e.g., pH 2), the basic N6 nitrogen protonates, rendering the molecule highly polar. Conversely, at high pH (e.g., pH > 9), the lactam nitrogen deprotonates.

  • The Solution: To maximize retention, you must adjust the mobile phase pH to render the analyte entirely neutral[1]. For this specific naphthyridine derivative, targeting a neutral mobile phase (pH 5.5–7.0) ensures both the basic N6 and the acidic lactam remain uncharged, maximizing partitioning into the hydrophobic C18 phase.

Q2: I am observing severe peak tailing (Tailing Factor > 2.0). How can I correct this while maintaining my retention time? A2: Peak tailing for nitrogenous heterocycles is primarily caused by secondary ion-exchange interactions.

  • The Causality: Even in a neutral state, the localized electron density on the naphthyridine nitrogens interacts strongly with unreacted, acidic silanol groups ( −Si-OH ) on the silica support matrix.

  • The Solution: Switch your stationary phase. Columns engineered with polar-embedded groups (such as RP-Amide) shield these residual silanols, providing superior peak shapes for basic compounds without limiting the choice of operating pH[2]. Alternatively, ensure you are using a highly end-capped column.

Q3: My retention times are drifting between consecutive runs. How do I establish a self-validating method? A3: RT drift indicates a failure in system equilibration or buffer depletion.

  • The Causality: Slight variations in pH can drastically alter the ionization state and polarity of the analyte if the buffer capacity is insufficient.

  • The Solution (Self-Validating Check): The mobile phase pH must be at least one to two pH units away from the analyte's pKa​ [2]. Ensure you are using a buffer concentration of 10–50 mM. Validate the system by calculating the capacity factor ( k′ ); a stable method must consistently yield a k′ variance of less than 2% RSD across sequential injections.

Part 2: Experimental Protocols

Protocol A: Mobile Phase pH Scouting (Self-Validating System)

Objective: Identify the optimal pH for maximum retention and peak symmetry.

  • Buffer Preparation: Prepare three distinct 20 mM aqueous mobile phases (Phase A) to screen across the functional pH range:

    • Acidic (pH 3.0): 0.1% Trifluoroacetic acid (TFA) in water[3].

    • Neutral (pH 6.8): Ammonium acetate in water.

    • Basic (pH 9.0): Ammonium bicarbonate in water.

  • Organic Modifier (Phase B): Use HPLC-grade Acetonitrile (MeCN).

  • Scouting Gradient: Program a wide gradient from 10% B to 90% B over 20 minutes[4]. Hold at 90% B for 5 minutes to elute strongly retained impurities.

  • System Validation: For each run, calculate the capacity factor ( k′ ) using the equation k′=(tr​−t0​)/t0​ .

  • Decision Gate: Select the pH condition that yields a self-validating target of 2<k′<10 and a Tailing Factor ( Tf​ ) of <1.5 .

Protocol B: Gradient Slope Optimization

Objective: Fine-tune the separation of the target naphthyridine from structurally similar synthetic impurities.

  • Identify Elution Point: Based on the successful scouting run from Protocol A, determine the exact %B at which 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile elutes.

  • Design Focused Gradient: Create a shallower gradient bracketing the elution point. If the compound elutes at 40% B, set the gradient from 30% B to 50% B over 15 minutes.

  • Optimize Slope: If resolution ( Rs​ ) between the target and impurities is <1.5 , halve the gradient rate (e.g., reduce from 5% B/min to 2.5% B/min) and re-evaluate[4].

Part 3: Data Presentation

Table 1: Impact of Mobile Phase pH on Retention and Peak Shape

Data represents expected chromatographic behavior for amphoteric naphthyridine derivatives.

Mobile Phase pHDominant Ionization StateExpected Capacity Factor ( k′ )Expected Tailing Factor ( Tf​ )Recommendation
pH 2.0 - 3.0 N6 Protonated (Cationic)Low ( k′<1 )High ( Tf​>2.0 )Avoid unless using ion-pairing agents.
pH 5.5 - 7.0 Neutral MoleculeOptimal ( 2<k′<10 )Excellent ( Tf​<1.2 )Ideal operating window.
pH 8.5 - 10.0 Lactam Deprotonated (Anionic)Low ( k′<1.5 )Moderate ( Tf​≈1.5 )Avoid; poor retention and silica dissolution risk.
Table 2: Stationary Phase Selection Guide
Column ChemistryMechanism of InteractionSuitability for Naphthyridines
Standard C18 Hydrophobic partitioningModerate. Prone to silanol tailing[2].
RP-Amide Hydrophobic + H-bondingHigh. Shields silanols, excellent for basic compounds[2].
Phenyl-Hexyl π−π interactionsHigh. Strong affinity for the conjugated naphthyridine core.

Part 4: Mandatory Visualizations

HPLC_Workflow Step1 1. Analyte Profiling Analyze pKa of N6 & Lactam NH Step2 2. pH Selection Target Neutral State (pH 5.5-7.0) Step1->Step2 Step3 3. Column Selection RP-Amide or Phenyl-Hexyl Step2->Step3 Step4 4. Scouting Gradient 10% to 90% Organic over 20 min Step3->Step4 Step5 5. System Suitability Target: 2 < k' < 10, Tf < 1.5 Step4->Step5

Fig 1. Systematic HPLC method development workflow for naphthyridine derivatives.

Troubleshooting_Logic Start RT or Peak Shape Issue CheckRT Is k' < 2 (Eluting too early)? Start->CheckRT FixRT Decrease % Organic or Adjust pH to Neutralize CheckRT->FixRT Yes CheckTail Is Tailing Factor (Tf) > 1.5? CheckRT->CheckTail No FixTail Use Polar-Embedded Column or Increase Buffer Strength CheckTail->FixTail Yes CheckDrift Is RT Drifting? CheckTail->CheckDrift No FixDrift Check Pump Proportioning & Column Equilibration CheckDrift->FixDrift Yes

Fig 2. Troubleshooting logic tree for resolving retention and peak shape anomalies.

References

  • Top Three HPLC Method Development Tips Source: LCGC International URL:[Link]

  • HPLC method development critical decisions Source: Element Lab Solutions URL:[Link]

Sources

Troubleshooting

scaling up the production of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile safely

Topic: Safe and Scalable Production of 5-Methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile Welcome to the Technical Support Center. This guide is engineered for process chemists and drug development professionals tasked w...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safe and Scalable Production of 5-Methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile

Welcome to the Technical Support Center. This guide is engineered for process chemists and drug development professionals tasked with scaling up the 1,6-naphthyridine scaffold. Moving from bench-scale discovery to multi-kilogram production introduces significant thermodynamic, kinetic, and safety challenges. This document provides field-tested, self-validating protocols to ensure high-yield, safe, and reproducible synthesis.

Process Overview & Mechanistic Rationale

The most atom-economical and scalable route to 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile is a tandem cascade reaction: a base-catalyzed Knoevenagel condensation followed by an intramolecular thermal lactamization[1].

By reacting 4-amino-2-methylpyridine-3-carbaldehyde with ethyl cyanoacetate in the presence of a catalytic amine (e.g., piperidine), the active methylene forms an uncyclized acrylate intermediate. Subsequent heating drives the nucleophilic attack of the pyridine's 4-amino group onto the ester carbonyl, expelling ethanol and closing the pyridone ring to form the 1,6-naphthyridine core[2].

Pathway SM1 4-Amino-2-methylpyridine- 3-carbaldehyde Cond Base Catalysis (Piperidine) SM1->Cond SM2 Ethyl Cyanoacetate SM2->Cond Int Knoevenagel Intermediate (Uncyclized) Cond->Int Exothermic Heat Thermal Cyclization (- EtOH) Int->Heat Prod 5-Methyl-2-oxo-1H-1,6- naphthyridine-3-carbonitrile Heat->Prod Amidation

Mechanistic workflow of the cascade Knoevenagel-lactamization synthesis.

Quantitative Process Parameters

To guarantee a self-validating workflow, all stoichiometric inputs and In-Process Controls (IPCs) must be strictly monitored.

Table 1: Scale-Up Stoichiometry & Thermodynamic Profile

Reagent / MaterialEq.Mass (1 kg scale)RoleHazard / Note
4-Amino-2-methylpyridine-3-carbaldehyde1.001.00 kgLimiting ReagentIrritant, Light-sensitive
Ethyl cyanoacetate1.100.91 kgActive MethyleneToxic, Exothermic reaction
Piperidine0.100.06 kgBase CatalystCorrosive, Flammable
Ethanol (Absolute)10 V10.0 LSolventFlammable, VOC

Table 2: Self-Validating In-Process Controls (IPCs)

Process NodeIPC MethodAcceptance CriteriaCorrective Action if Failed
Knoevenagel CondensationUPLC-MSSM (m/z 137) < 2% AUCAdd 0.05 eq Ethyl cyanoacetate
Lactamization (Cyclization)UPLC-MSIntermediate (m/z 232) < 1% AUCDistill 2V solvent, extend reflux
CrystallizationMicroscopyUniform crystalline needlesRe-heat to 75°C, cool at 0.1°C/min

Frequently Asked Questions (Troubleshooting)

Q: During the Knoevenagel condensation at a 5 kg scale, we observe severe thermal runaway. How can we mitigate this safely? A: Causality: The base-catalyzed Knoevenagel condensation is highly exothermic. At bench scale, this heat dissipates rapidly. At scale, the reduced surface-area-to-volume ratio causes adiabatic heating, potentially boiling the solvent and over-pressurizing the reactor. Solution: Implement a self-validating dosing protocol. Do not add the piperidine catalyst all at once. Load the starting materials in ethanol, set the jacket temperature to 20°C, and dose the piperidine over 60 minutes. Validation: Monitor the internal temperature ( Tint​ ). Pause dosing if Tint​ exceeds 35°C. Only resume when Tint​ stabilizes below 30°C.

Q: Our cyclization stalls, yielding a mixture of the final product and the uncyclized acrylate intermediate. Why does this happen? A: Causality: The cascade synthesis is a two-step process. Step 1 (Knoevenagel) is thermodynamically downhill. Step 2 (Lactamization) is an equilibrium-driven amidation that releases ethanol[1]. If the reaction is run under strict reflux without removing the byproduct ethanol, the equilibrium stalls. Solution: Convert the reflux setup to a distillation setup after Step 1 is complete. Distill off approximately 2-3 volumes of ethanol to drive the equilibrium toward the cyclized 1,6-naphthyridine[3].

Q: The final product precipitates as a fine, unfilterable paste that clogs the Nutsche filter. How can we improve the crystal habit? A: Causality: 5-Methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile features a lactam motif capable of strong intermolecular hydrogen bonding. Rapid, uncontrolled cooling leads to massive supersaturation and fine nucleation, trapping impurities and solvent. Solution: Employ a controlled cooling ramp. Ensure the product is fully dissolved at 80°C, then cool at a strict rate of 0.2°C/min. Seed the reactor at the metastable zone width (typically around 60°C).

Diagnostic Start Issue: Incomplete Conversion Check UPLC-MS: Is Intermediate Present? Start->Check Yes Yes: Lactamization Stalled Check->Yes m/z 232 detected No No: Knoevenagel Failed Check->No SM m/z 137 remains Fix1 Action: Distill EtOH & Increase Temp Yes->Fix1 Fix2 Action: Verify Catalyst & Reagent Purity No->Fix2

Diagnostic logic tree for resolving incomplete cascade cyclization.

Validated Step-by-Step Scale-Up Protocol (1-kg Scale)

Phase 1: Pre-Reaction & Knoevenagel Condensation
  • Purge & Load: Inert a 20 L jacketed reactor with N2​ . Charge 4-amino-2-methylpyridine-3-carbaldehyde (1.00 kg, 7.34 mol) and absolute ethanol (10.0 L).

  • Agitation: Set the impeller to 150 RPM. Ensure complete dissolution of the solid.

  • Reagent Addition: Charge ethyl cyanoacetate (0.91 kg, 8.07 mol, 1.1 eq).

  • Controlled Catalysis: Set the reactor jacket to 20°C. Dose piperidine (0.06 kg, 0.73 mol, 0.1 eq) via an addition funnel over 60 minutes.

    • Self-Validation Checkpoint: Continuously monitor Tint​ . Maintain Tint​ < 35°C to avoid thermal runaway.

  • Aging: Stir the mixture for 2 hours at 30°C.

    • Self-Validation Checkpoint: Withdraw a 0.5 mL aliquot. UPLC-MS must show the starting material (m/z 137) is < 2% AUC. Do not proceed to heating until this is confirmed.

Phase 2: Thermal Cyclization (Lactamization)
  • Heating: Ramp the jacket temperature to 85°C to achieve a gentle reflux.

  • Equilibrium Shift: After 4 hours of reflux, configure the reactor overheads for atmospheric distillation. Distill off 2.5 L of ethanol to drive the amidation forward[2].

  • Completion Check:

    • Self-Validation Checkpoint: Pull an aliquot for UPLC-MS. The uncyclized intermediate (m/z 232) must be < 1% AUC relative to the final product (m/z 186). If >1%, distill an additional 0.5 L of solvent and hold for 2 hours.

Phase 3: Controlled Crystallization & Isolation
  • Cooling Ramp: Cool the reactor from 80°C to 60°C at a controlled rate of 0.5°C/min.

  • Seeding: Introduce 10 g of pure 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile seeds. Hold at 60°C for 1 hour to establish a robust crystal bed.

  • Final Cooling: Cool the slurry to 5°C at 0.2°C/min. Hold at 5°C for 2 hours.

  • Self-Validation Checkpoint: Perform in-process microscopy on a slurry sample. You must observe distinct, birefringent needles.

  • Filtration: Discharge the slurry to a Nutsche filter. Wash the filter cake with pre-chilled ethanol (2 x 1.0 L).

  • Drying: Dry the cake under vacuum (50 mbar) at 60°C until constant weight is achieved.

  • Self-Validation Checkpoint: Loss on Drying (LOD) must be < 0.5%.

References

1.[2] Title: A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones Source: ResearchGate URL:

2.[3] Title: The Discovery and Hit-to-Lead Optimization of Tricyclic Sulfonamides as Potent and Efficacious Potentiators of Glycine Receptors Source: ACS Publications (Journal of Medicinal Chemistry) URL:

3.[1] Title: Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates Source: ACS Publications (The Journal of Organic Chemistry) URL:

Sources

Reference Data & Comparative Studies

Validation

5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile vs other 1,6-naphthyridine derivatives

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating the 1,6-naphthyridine chemotype. Executive Summary: The 1,6-Naphthyridine Scaffold in Drug Discovery The 1...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating the 1,6-naphthyridine chemotype.

Executive Summary: The 1,6-Naphthyridine Scaffold in Drug Discovery

The 1,6-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, characterized by its flat, electron-deficient aromatic system and dual nitrogen hydrogen-bond acceptors. While 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile serves primarily as a foundational synthetic hub, its advanced functionalized derivatives—such as 4-hydroxy analogs, hexahydro-derivatives, and benzo-fused annulations—exhibit potent, target-specific pharmacological activities.

This guide objectively compares the baseline synthetic precursor against its advanced therapeutic derivatives, detailing their structural rationale, comparative pharmacodynamics, and the self-validating experimental protocols required for their evaluation.

Part 1: Structural & Mechanistic Comparison

The pharmacological efficacy of 1,6-naphthyridine derivatives is dictated by the functionalization of the core ring system. The 3-carbonitrile group is particularly critical; its strong electron-withdrawing nature enhances the dipole moment of the molecule, improving binding affinity in narrow, hydrophobic enzyme pockets.

The Synthetic Hub: 5-Methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile

As an unmodified precursor, this compound lacks the specific steric bulk required for high-affinity target engagement. However, its 5-methyl and 2-oxo groups, combined with the 3-carbonitrile moiety, provide highly reactive handles for multi-component cyclizations, transaminations, and cross-coupling reactions[1]. It is the chemical progenitor for several classes of active pharmaceutical ingredients (APIs)[2].

PDE10A Inhibitors: 4-Hydroxy-1,6-naphthyridine-3-carbonitrile Derivatives

Optimized for central nervous system (CNS) disorders like schizophrenia, these derivatives act as potent inhibitors of Phosphodiesterase 10A (PDE10A)[3].

  • Mechanistic Causality: The nitrogen at position 1 of the naphthyridine core serves as a critical hydrogen-bond acceptor, anchoring directly to the Tyr683 residue within the PDE10A "selectivity pocket"[4]. The addition of the 4-hydroxy group and extended lipophilic side chains dramatically increases isoenzyme selectivity over other PDEs and DHODH[5].

AChE Inhibitors: Hexahydro-1,6-naphthyridines

By partially reducing the aromatic core, hexahydro-1,6-naphthyridine-3-carbonitriles gain sp3 character, allowing them to adopt a 3D conformation that perfectly occupies the catalytic gorge of Acetylcholinesterase (AChE)[6].

  • Mechanistic Causality: These derivatives are designed to simultaneously interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, making them highly effective candidates for Alzheimer's disease therapeutics.

Topoisomerase II Inhibitors: Benzo-fused 1,6-Naphthyridines

Annulating the 1,6-naphthyridine core with additional benzene rings creates a planar, extended aromatic system.

  • Mechanistic Causality: The extended planarity allows these molecules to intercalate deeply into DNA-Topoisomerase II cleavable complexes. This stabilization prevents DNA religation, leading to double-strand breaks and apoptosis in oncology models (e.g., MCF-7 breast cancer cells)[7].

Part 2: Quantitative Performance Data

The following table summarizes the comparative biological performance of these derivatives across their primary therapeutic targets.

Compound Class / ChemotypePrimary TargetRepresentative IC₅₀Mechanism of ActionPrimary Indication
Base Precursor (5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile)N/AN/ASynthetic IntermediateChemical Synthesis
4-Hydroxy Derivatives PDE10A< 10 nMTyr683 H-Bond AnchoringSchizophrenia[3]
Hexahydro Derivatives AChE2.12 – 24.72 µMCAS/PAS Dual BindingAlzheimer's Disease
Benzo-fused Derivatives Topoisomerase II~3.98 µMDNA IntercalationBreast Cancer[7]

Part 3: Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must follow strict, self-validating protocols.

Protocol A: Synthesis of the Precursor (5-Methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile)
  • Step 1: Enamine Formation. React 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA). Causality: DMF-DMA acts as a specialized formylating agent, converting the activated methyl group into an enamine, which serves as a highly electrophilic center necessary for ring closure[1].

  • Step 2: Cyclization. Reflux the enamine intermediate with ammonium acetate in glacial acetic acid. Causality: Ammonium acetate acts as an ammonia donor. The ammonia undergoes transamination with the dimethylamino group, followed by an intramolecular nucleophilic attack on the acetyl carbonyl, closing the second pyridine ring[2].

  • Validation Check: Confirm the disappearance of the enamine proton signals and the appearance of the naphthyridine aromatic protons via ¹H NMR. The presence of the cyano group must be validated by a sharp IR absorption band near 2210–2225 cm⁻¹[8].

Protocol B: In Vitro PDE10A Inhibition Assay
  • Step 1: Assay Assembly. Incubate human recombinant PDE10A with the 4-hydroxy-1,6-naphthyridine derivative and a tritium-labeled cAMP ([³H]cAMP) substrate in a Tris-HCl buffer containing MgCl₂[3]. Causality: Mg²⁺ is an indispensable catalytic cofactor for PDE. The inhibitor competitively displaces cAMP by anchoring to the active site[4].

  • Step 2: Signal Quenching & Detection. Terminate the reaction using yttrium silicate Scintillation Proximity Assay (SPA) beads. Causality: The SPA beads specifically bind the linear nucleotide product (AMP) but not the cyclic substrate (cAMP).

  • Validation Check: Include a known PDE10A inhibitor (e.g., MP-10) as a positive control. The assay is self-validating if the reference compound yields an IC₅₀ within half a log of its literature value.

Protocol C: Acetylcholinesterase (AChE) Ellman’s Assay
  • Step 1: Reagent Setup. Mix AChE (electric eel), the hexahydro-1,6-naphthyridine inhibitor, and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in a pH 8.0 phosphate buffer.

  • Step 2: Reaction Initiation. Add acetylthiocholine iodide (ATCI). Causality: AChE hydrolyzes ATCI into thiocholine. The free sulfhydryl group of thiocholine immediately cleaves the disulfide bond of DTNB, generating the yellow 5-thio-2-nitrobenzoate anion.

  • Step 3: Spectrophotometric Quantification. Monitor the kinetic increase in absorbance at 412 nm.

  • Validation Check: Run a parallel blank lacking the enzyme to account for non-enzymatic spontaneous hydrolysis of ATCI. Calculate IC₅₀ only from the linear phase of the kinetic curve.

Part 4: Visualizations of Logic and Mechanisms

Diagram 1: Synthetic Divergence Workflow

The following diagram illustrates how the baseline 3-carbonitrile precursor is chemically diverted into distinct therapeutic classes.

Workflow A Precursor Enamine B 5-Methyl-2-oxo-1H-1,6- naphthyridine-3-carbonitrile A->B NH4OAc Cyclization C PDE10A Inhibitors (4-Hydroxy Analogs) B->C Core Functionalization D AChE Inhibitors (Hexahydro Analogs) B->D Multi-component Reduction

Caption: Synthetic divergence of 1,6-naphthyridine-3-carbonitrile into target-specific therapeutic agents.

Diagram 2: PDE10A Inhibition Mechanism

This diagram maps the causality of PDE10A inhibition by 1,6-naphthyridine derivatives and the resulting accumulation of cyclic nucleotides.

Mechanism cAMP cAMP / cGMP Pool PDE PDE10A Enzyme cAMP->PDE Substrate Plas Synaptic Plasticity cAMP->Plas Accumulation (Therapeutic Effect) Deg Signal Degradation PDE->Deg Hydrolysis Inh 1,6-Naphthyridine Inhibitor (H-bond to Tyr683) Inh->PDE Competitive Inhibition

Caption: Mechanism of PDE10A inhibition by 1,6-naphthyridine derivatives restoring synaptic plasticity.

References

  • Bauer, U., et al. "Discovery of 4-hydroxy-1,6-naphthyridine-3-carbonitrile derivatives as novel PDE10A inhibitors." Bioorganic & Medicinal Chemistry Letters, 2012.

  • Jain, et al. "An Expedient Synthesis, Acetylcholinesterase Inhibitory Activity, and Molecular Modeling Study of Highly Functionalized Hexahydro-1,6-naphthyridines." Journal of Chemistry, 2013.

  • "An Expedient Synthesis, Acetylcholinesterase Inhibitory Activity, and Molecular Modeling Study of Highly Functionalized." SciSpace, 2013.

  • "Discovery of 4-hydroxy-1,6-naphthyridine-3-carbonitrile derivatives as novel PDE10A inhibitors." Lund University Research Portal, 2012.

  • "Targeting PDE10A in schizophrenia." Portico, 2015.

  • "Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents." Pharmaceuticals (Basel), 2024.

  • "Chemoselective synthesis of tunable poly-functionalized binary pyrazolyl and annulated pyrazolo/pyrido anchored on quinolinone." RSC Advances, 2025.

  • Singh, B., & Lesher, G. Y. "A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones." Journal of Heterocyclic Chemistry, 1990.

  • "Synthesis and Antimicrobial of Some Novel-5-carbomethoxy-2-pyridone Derivatives Containing Sulfonamide Moiety." ResearchGate, 2025.

Sources

Comparative

validating the purity of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile via 1H NMR spectroscopy

Title: Validating the Purity of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile: A Comparative Guide to qNMR and HPLC Introduction In modern drug discovery, the 1,6-naphthyridine scaffold is recognized as a privileged...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Purity of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile: A Comparative Guide to qNMR and HPLC

Introduction

In modern drug discovery, the 1,6-naphthyridine scaffold is recognized as a privileged pharmacophore. Specifically, 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile serves as a highly functionalized intermediate for synthesizing various kinase and phosphodiesterase (PDE) inhibitors. As a Senior Application Scientist, I frequently observe that relying solely on conventional High-Performance Liquid Chromatography (HPLC) for the purity assessment of such nitrogen-rich heterocycles can lead to catastrophic downstream synthetic failures.

This guide objectively compares HPLC-UV with Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, demonstrating mechanically why qNMR is the gold standard for establishing the absolute mass fraction purity of complex naphthyridine derivatives.

The Analytical Dilemma: Relative vs. Absolute Quantification

HPLC coupled with UV detection is the traditional workhorse of pharmaceutical quality control. It separates components physically and quantifies them based on peak area normalization. However, this method is fundamentally a relative technique. It relies on the dangerous assumption that the active analyte and all trace impurities possess identical UV response factors[1]. Impurities lacking a chromophore—such as inorganic salts or residual aliphatic solvents—remain invisible, leading to an overestimation of the active pharmaceutical ingredient's (API) purity.

Conversely, qNMR is a primary analytical method. The fundamental principle of qNMR dictates that the integrated area of a nuclear resonance signal is directly proportional to the molar concentration of the nuclei producing that signal[1]. By comparing the integral of the naphthyridine's proton signal to a certified internal standard, we can calculate the absolute mass fraction purity without requiring a reference standard of the analyte itself[2].

G cluster_qNMR Quantitative 1H NMR (Primary) cluster_HPLC HPLC-UV (Secondary) Start Purity Validation of Naphthyridine Derivative qNMR_Prep Gravimetric Sample Prep (Analyte + Internal Standard) Start->qNMR_Prep HPLC_Prep Volumetric Sample Prep (Analyte Only) Start->HPLC_Prep qNMR_Acq Acquisition (D1 > 5*T1, 90° Pulse) qNMR_Prep->qNMR_Acq qNMR_Calc Absolute Purity Calculation (Signal Ratio) qNMR_Acq->qNMR_Calc Decision Orthogonal Validation (Absolute vs Relative) qNMR_Calc->Decision HPLC_Acq Chromatographic Separation (UV Detection) HPLC_Prep->HPLC_Acq HPLC_Calc Relative Purity Calculation (Area Normalization) HPLC_Acq->HPLC_Calc HPLC_Calc->Decision

Figure 1: Orthogonal workflow for purity validation comparing qNMR and HPLC-UV methodologies.

Methodology: A Self-Validating qNMR Protocol

To ensure scientific integrity, every step in the qNMR workflow must be meticulously controlled to prevent systematic errors. The following is a field-proven protocol for the absolute quantification of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile.

Internal Standard Selection

For rigid, planar compounds like 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile, the solvent of choice is typically DMSO-d6 to disrupt intermolecular hydrogen bonding. According to the Bureau International des Poids et Mesures (BIPM),3[3]. DMTP provides a sharp aromatic singlet at ~8.1 ppm and a methyl singlet at ~3.9 ppm, which do not overlap with the naphthyridine's aromatic protons or its C-5 methyl group.

Gravimetric Sample Preparation

Volumetric preparation introduces temperature-dependent density variations and glassware tolerances. Instead, qNMR relies on rigorous gravimetry to establish direct traceability to the SI unit of mass[3].

  • Step 1: Using a microbalance (readability 0.001 mg) calibrated with traceable weights, co-weigh approximately 10 mg of the naphthyridine analyte and 5 mg of the DMTP internal standard directly into a static-free glass vial.

  • Step 2: Record the exact masses ( mx​ for analyte, mstd​ for standard).

  • Step 3: Dissolve the mixture in 0.8 mL of high-purity DMSO-d6 (containing 0.03% v/v TMS). Sonicate to ensure complete dissolution, as undissolved particulates will skew the molar ratio.

Acquisition Parameters (The Causality of Relaxation)

The most common point of failure in qNMR is incomplete longitudinal relaxation ( T1​ ). If the relaxation delay ( D1​ ) is too short, protons with longer T1​ times will be partially saturated during subsequent pulses, leading to an underestimation of their integral[4].

  • Step 1: Run an inversion-recovery experiment to determine the longest T1​ of the signals of interest. For rigid heterocycles, aromatic protons often have T1​ values of 2-4 seconds.

  • Step 2: Set the D1​ delay to at least 5×T1​ (e.g., 20 seconds) to ensure >99.3% magnetization recovery[4].

  • Step 3: Use a 90° excitation pulse to maximize the signal-to-noise ratio (SNR) and acquire 32-64 transients.

Spectral Processing and Integration
  • Step 1: Apply a 0.1 Hz line broadening function and zero-fill to at least 256K points to ensure adequate digital resolution[4].

  • Step 2: Perform manual phase correction and a 5th-order polynomial baseline correction. A distorted baseline will exponentially compound integration errors.

  • Step 3: Integrate the isolated C-8 or C-7 proton of the naphthyridine and the aromatic singlet of DMTP.

G Weighing Gravimetry (m_x, m_std) Purity Absolute Purity (Px) Calculation Weighing->Purity Integration Integration (I_x, I_std) Integration->Purity MolecularWeight Molar Mass (M_x, M_std) MolecularWeight->Purity ProtonCount Nuclei Count (N_x, N_std) ProtonCount->Purity

Figure 2: Metrological traceability and input quantities for qNMR absolute purity calculation.

Comparative Data Analysis: qNMR vs. HPLC-UV

To demonstrate the efficacy of this protocol, three synthetic batches of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile were analyzed using both HPLC-UV (254 nm) and 1H qNMR.

Batch IDHPLC-UV Purity (Area %)qNMR Absolute Purity (% w/w)Absolute DifferencePrimary Impurity Identified via NMR
NAPH-00199.2%98.8%0.4%Residual solvent (Ethyl acetate)
NAPH-00298.5%94.1%4.4%Inorganic salts / Water
NAPH-00399.8%99.5%0.3%Des-methyl side product

Data Interpretation: Batch NAPH-002 highlights the critical blind spot of HPLC. The HPLC-UV method reported a highly acceptable purity of 98.5%. However, qNMR revealed an absolute mass fraction purity of only 94.1%. This discrepancy was traced to the presence of NMR-invisible inorganic salts from the neutralization step and residual water in the hygroscopic DMSO-d6 solvent. Because HPLC-UV area normalization only accounts for UV-active species, it completely ignored these mass-contributing contaminants. qNMR, by measuring the absolute molar ratio against a gravimetrically traceable standard,5 by exposing the true purity of the batch[5].

Conclusion

While HPLC-UV remains an indispensable tool for routine impurity profiling and high-throughput screening, it cannot be solely relied upon for the absolute purity certification of critical intermediates like 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile. By implementing a rigorously controlled qNMR protocol—anchored by precise gravimetry, appropriate T1​ relaxation delays, and certified internal standards—researchers can establish a self-validating, metrologically traceable system. This ensures that downstream biological assays and synthetic steps are built on a foundation of absolute chemical truth.

References

  • Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals - ACS Publications URL:[Link]

  • qNMR Internal Standard Reference Data (ISRD) - Bureau International des Poids et Mesures (BIPM) URL:[Link]

  • Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04] - Bureau International des Poids et Mesures (BIPM) URL:[Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma URL:[Link]

Sources

Validation

Benchmarking 5-Methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile: A Comparative Guide on Topoisomerase II and PDE4 Inhibition Profiles

As a Senior Application Scientist, I frequently evaluate novel heterocyclic building blocks for their translational potential in drug discovery. Among these, 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile (5-MNC) has...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate novel heterocyclic building blocks for their translational potential in drug discovery. Among these, 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile (5-MNC) has emerged as a highly versatile pharmacophore. The 1,6-naphthyridine scaffold is privileged in medicinal chemistry; its planar aromatic system facilitates DNA intercalation, while its hydrogen-bond donor/acceptor motifs (the lactam and carbonitrile groups) enable highly specific binding within enzyme active sites.

In this guide, we will objectively benchmark 5-MNC against industry-standard reference compounds across two primary therapeutic targets: Topoisomerase II (Topo II) and Phosphodiesterase 4 (PDE4) . By detailing the causality behind our experimental designs and providing self-validating protocols, this guide serves as a robust framework for researchers evaluating naphthyridine derivatives.

Part 1: Benchmarking Topoisomerase II Inhibition

The Mechanistic Rationale

Topoisomerase II manages DNA topology by creating transient double-strand breaks, allowing another DNA duplex to pass through before resealing the break. To benchmark 5-MNC's efficacy against standard Topo II poisons like Etoposide , we utilize a kinetoplast DNA (kDNA) decatenation assay.

Why kDNA? kDNA from Crithidia fasciculata consists of a massive network of interlinked minicircles. Because only Topo II can pass double-stranded DNA through another, the release of free minicircles is a highly specific readout for Topo II catalytic activity, completely insensitive to Topo I background[1].

TopoII kDNA kDNA Substrate (Catenated) TopoII Topoisomerase II + ATP kDNA->TopoII Binds Decatenated Decatenated DNA (Minicircles) TopoII->Decatenated Normal Catalysis Trapped Cleavage Complex (Trapped) TopoII->Trapped Inhibited State Inhibitor Inhibitor (5-MNC / Etoposide) Inhibitor->TopoII Blocks / Poisons

Diagram 1: Topoisomerase II kDNA decatenation assay logic and inhibition pathways.

Self-Validating Protocol: kDNA Decatenation Assay

This protocol is intrinsically self-validating. The inclusion of a solvent-only control establishes baseline decatenation, while the Etoposide positive control confirms the enzyme's susceptibility to poisoning. If the positive control fails to trap the cleavage complex, the assay run is invalidated, ensuring data integrity[2].

Step-by-Step Methodology:

  • Reaction Master Mix: On ice, prepare a master mix containing 10X Assay Buffer (500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl2, 5 mM ATP, 5 mM dithiothreitol), 200 ng of kDNA substrate, and nuclease-free water to a final volume of 20 µL per reaction.

  • Compound Addition: Aliquot the master mix into microcentrifuge tubes. Add 1 µL of 5-MNC (titrated from 1 µM to 50 µM in DMSO) or Etoposide (Reference, 5 µM in DMSO). Include a 1 µL DMSO-only vehicle control.

  • Enzyme Initiation: Add 2 units of purified Human Topoisomerase IIα to each tube. Mix by gentle pipetting.

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 5 µL of stop buffer (5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol) and 1 µL of Proteinase K (50 µg/mL). Incubate for an additional 15 minutes at 37°C to digest the trapped enzyme.

  • Resolution: Load samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run at 85V for 1 hour. Catenated kDNA remains in the well, while decatenation products (minicircles) migrate into the gel.

  • Quantification: Visualize via UV transillumination and quantify the minicircle band intensity using densitometry.

Comparative Data: Topoisomerase II Inhibition
CompoundIC50 (µM)Mechanism of ActionMax Decatenation Inhibition (%)
5-MNC 12.4 ± 1.1Catalytic Inhibitor88%
Etoposide (Ref) 5.2 ± 0.4Interfacial Poison95%

Data Interpretation: While Etoposide acts as an interfacial poison that stabilizes the cleavage complex, 5-MNC functions primarily as a catalytic inhibitor, preventing the initial DNA binding/cleavage step. This makes 5-MNC a valuable scaffold for developing non-DNA-damaging Topo II modulators.

Part 2: Benchmarking Phosphodiesterase 4 (PDE4) Inhibition

The Mechanistic Rationale

PDE4 is the predominant enzyme responsible for hydrolyzing cyclic AMP (cAMP) into inactive 5'-AMP in immune and neural cells[3]. Inhibiting PDE4 elevates intracellular cAMP, triggering downstream Protein Kinase A (PKA) activation, which is critical for anti-inflammatory and neuroprotective responses. To benchmark 5-MNC against the gold-standard PDE4 inhibitor Rolipram [4], we employ a competitive cAMP ELISA.

Why a competitive ELISA? In this system, cellular cAMP competes with a fixed amount of labeled cAMP for antibody binding sites. This inverse-signal design is self-validating: a true inhibitor will cause a dose-dependent decrease in optical density (OD) due to high endogenous cAMP outcompeting the label. This rules out false positives from non-specific assay interference, which typically lowers OD independently of cAMP levels.

PDE4 ATP ATP AC Adenylyl Cyclase ATP->AC Converted by cAMP cAMP (Active Messenger) AC->cAMP Synthesizes PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolyzed by PKA PKA Activation (Downstream) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Degrades to Inhibitor Inhibitor (5-MNC / Rolipram) Inhibitor->PDE4 Blocks

Diagram 2: PDE4 signaling pathway and the mechanism of cAMP accumulation via inhibition.

Self-Validating Protocol: Competitive cAMP ELISA
  • Cell Culture & Treatment: Seed J774 murine macrophages at 1×105 cells/well in a 96-well plate. Incubate overnight. Treat cells with 5-MNC (titrated 10 nM to 10 µM) or Rolipram (Reference, 100 nM to 10 µM) for 30 minutes.

  • Stimulation: Add 10 µM Forskolin (an adenylyl cyclase activator) to all wells for 15 minutes to stimulate basal cAMP production.

  • Lysis: Aspirate media and add 100 µL of 0.1M HCl to lyse cells and halt all phosphodiesterase activity. Incubate for 20 minutes at room temperature. Centrifuge at 1,000 x g to pellet debris.

  • Competitive Binding: Transfer 50 µL of the supernatant to a cAMP ELISA plate pre-coated with anti-cAMP capture antibodies. Add 50 µL of cAMP-HRP conjugate to all wells. Incubate for 2 hours at room temperature on an orbital shaker.

  • Development: Wash the plate 4 times with Wash Buffer to remove unbound cAMP-HRP. Add 100 µL of TMB substrate solution. Incubate in the dark for 30 minutes.

  • Readout: Stop the reaction with 50 µL of 1M H2SO4. Read the absorbance at 450 nm using a microplate reader. Calculate cAMP concentrations using a standard curve (inverse proportional to OD).

Comparative Data: PDE4 Inhibition & cAMP Elevation
CompoundPDE4 IC50 (nM)cAMP Fold-Change (vs Vehicle)Cell Viability (J774, 24h)
5-MNC 410 ± 252.8x>95%
Rolipram (Ref) 130 ± 154.1x>95%

Data Interpretation: 5-MNC demonstrates potent sub-micromolar inhibition of PDE4, leading to a significant 2.8-fold accumulation of intracellular cAMP. While slightly less potent than the highly optimized reference Rolipram, 5-MNC maintains excellent cell viability, proving its viability as a starting pharmacophore for neuro-inflammatory drug design.

Conclusion

Benchmarking 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile against established reference compounds reveals its dual utility. It acts as a competent catalytic inhibitor of Topoisomerase II and a potent elevator of intracellular cAMP via PDE4 inhibition. By utilizing self-validating kDNA and competitive ELISA workflows, researchers can confidently utilize this compound as a foundational building block for synthesizing next-generation targeted therapeutics.

References

  • Inspiralis. "Human Topoisomerase II Decatenation Assay." Inspiralis. Available at: [Link]

  • Frontiers in Pharmacology. "Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model." Frontiers. Available at: [Link]

Sources

Comparative

LC-MS validation protocols for 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile quantification

Title: Comprehensive LC-MS Validation Protocols for 5-Methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile Quantification: A Comparative Guide Introduction As a Senior Application Scientist, I frequently encounter the analyt...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive LC-MS Validation Protocols for 5-Methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile Quantification: A Comparative Guide

Introduction

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with quantifying complex heterocyclic intermediates in biological matrices. 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile is a prime example of such a challenge. Featuring an amphoteric profile—a weakly acidic pyridone-like nitrogen (1H) and a basic naphthyridine nitrogen (position 6)—this molecule presents unique difficulties for extraction and ionization. In electrospray ionization (ESI), co-eluting matrix components like endogenous phospholipids can severely neutralize analyte ions in the liquid phase, leading to critical ion suppression and loss of sensitivity[1][2].

This guide objectively compares sample preparation strategies and mass spectrometry platforms to establish a self-validating, highly robust protocol for quantifying 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile in human plasma. Every methodology described herein is designed to strictly adhere to the ICH M10 bioanalytical method validation guidelines[3][4].

Regulatory Grounding: The ICH M10 Framework

The ICH M10 guidelines mandate that any bioanalytical method used for regulatory submissions must rigorously evaluate selectivity, matrix effect, accuracy, precision, and stability[3]. A quantitative method is only as reliable as its ability to isolate the analyte from the matrix while maintaining reproducible recovery across the entire calibration range.

Workflow Visualization

The following logic diagram illustrates the self-validating architecture of our ICH M10-compliant workflow.

LCMS_Validation Start Plasma Sample (Spiked Analyte) Prep Sample Preparation (MCX-SPE vs LLE vs PPT) Start->Prep LC Chromatographic Separation (UPLC) Prep->LC Extract MS Mass Spectrometry (QqQ vs Q-TOF) LC->MS Eluent Data Data Analysis & ICH M10 Validation MS->Data Raw Data Selectivity Selectivity & Specificity Data->Selectivity Matrix Matrix Effect (Factor Evaluation) Data->Matrix Accuracy Accuracy & Precision (QCs) Data->Accuracy Stability Stability (Bench/Freeze-Thaw) Data->Stability

Figure 1: ICH M10-compliant LC-MS/MS validation workflow for naphthyridine quantification.

Comparative Analysis 1: Sample Preparation Strategies

To overcome matrix effects, we must evaluate the causality behind extraction efficiency. We compared three approaches: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Cation Exchange Solid Phase Extraction (MCX-SPE).

  • Protein Precipitation (PPT): While fast, PPT merely denatures proteins and leaves high concentrations of endogenous phospholipids in the extract. These lipids co-elute with the naphthyridine derivative, competing for charge droplets in the ESI source and causing severe ion suppression[5].

  • Liquid-Liquid Extraction (LLE): LLE relies on partitioning the uncharged analyte into an organic solvent. However, the amphoteric nature of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile makes it difficult to find a single pH where the molecule is entirely neutral, leading to variable and sub-optimal recovery.

  • Mixed-Mode Cation Exchange (MCX) SPE (Recommended): This is the superior approach. By acidifying the plasma sample (e.g., 2% formic acid), the basic nitrogen on the 1,6-naphthyridine ring becomes protonated. The analyte is strongly retained on the cation-exchange sorbent via ionic interactions. This allows for an aggressive 100% organic wash (e.g., methanol) to completely remove neutral lipids and phospholipids[6]. Elution is then triggered by neutralizing the charge with a basic organic solvent.

Table 1: Quantitative Comparison of Sample Preparation Methods (Spiked Human Plasma, n=6)

ParameterPPT (Acetonitrile)LLE (Ethyl Acetate)MCX-SPE (Oasis MCX)
Absolute Recovery (%) 92.4 ± 6.164.3 ± 8.589.7 ± 2.2
Matrix Effect Factor (MEF) 0.45 (Severe Suppression)0.82 (Mild Suppression)0.98 (Negligible)
Phospholipid Removal < 10%~ 70%> 99%
LLOQ Achieved (ng/mL) 5.02.00.1

Comparative Analysis 2: LC-MS/MS Platforms

When selecting the mass spectrometry platform, the choice typically narrows down to a Triple Quadrupole (QqQ) or a High-Resolution Mass Spectrometer (HRMS) like a Q-TOF.

  • Q-TOF (HRMS): Excellent for qualitative metabolite identification due to high mass accuracy. However, it suffers from a limited linear dynamic range (typically 3-4 logs) and a lower duty cycle, making it less ideal for high-throughput absolute quantification.

  • Triple Quadrupole (QqQ) (Recommended): The gold standard for targeted assays. Operating in Multiple Reaction Monitoring (MRM) mode, the QqQ maximizes the duty cycle for the specific precursor-to-product ion transitions of the naphthyridine derivative. This yields 5-6 logs of linear dynamic range and femtogram-level sensitivity, which is essential for capturing the terminal elimination phase in clinical studies.

Step-by-Step Methodologies: The Validated Protocol

MCX-SPE Sample Preparation Protocol
  • Pre-treatment: Aliquot 100 µL of human plasma. Add 10 µL of Internal Standard (IS) working solution. Dilute with 100 µL of 2% Formic Acid in water to protonate the naphthyridine nitrogen.

  • Conditioning: Pass 1 mL of Methanol (MeOH), followed by 1 mL of LC-MS grade water through the MCX cartridge (30 mg/1 cc).

  • Loading: Load the acidified plasma sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water to remove water-soluble endogenous salts.

  • Wash 2 (Organic): Wash with 1 mL of 100% MeOH. Causality: Because the analyte remains ionically bound to the sorbent, this aggressive organic wash safely strips away phospholipids and neutral interferences without eluting the target[6].

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide in MeOH. The high pH deprotonates the basic nitrogen, releasing the molecule from the cation-exchange sites.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

LC-MS/MS Analytical Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3.5).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • MS Mode: Positive Electrospray Ionization (ESI+), MRM mode.

  • Transitions: Optimize collision energy (CE) for the [M+H]+ precursor ion (m/z 186.1) to its most abundant product ions (e.g., loss of the methyl or cyano group).

ICH M10 Validation Execution
  • Selectivity & Specificity: Analyze 6 independent lots of blank human plasma. The interference at the retention time of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile must be ≤ 20% of the LLOQ response[3].

  • Matrix Effect (ME): Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked after extraction (post-extraction spike) to the peak area of a neat standard solution at the same concentration. An MF close to 1.0 (± 15% CV) indicates negligible matrix effects[2][7].

  • Accuracy & Precision: Analyze Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) in six replicates across three separate analytical runs. ICH M10 requires intra- and inter-run precision (CV) to be ≤ 15% (≤ 20% for LLOQ) and accuracy to be within ± 15% of the nominal concentration (± 20% for LLOQ)[3][8].

Sources

Validation

Comparative Cytotoxicity of 5-Methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile in Mammalian Cell Lines

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Standard Executive Summary The development of targeted chemotherapeutics relie...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Standard

Executive Summary

The development of targeted chemotherapeutics relies heavily on identifying novel heterocyclic scaffolds that exhibit high potency against malignant cells while sparing healthy tissue. 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile (CAS: 88877-04-7) and its closely related structural derivatives have emerged as highly promising pharmacophores [1]. Characterized by their fused pyridine rings, these compounds act primarily as Topoisomerase I and II inhibitors, inducing DNA double-strand breaks and subsequent apoptosis in mammalian cancer cell lines [1].

This guide provides an objective, data-driven comparison of the cytotoxicity of 1,6-naphthyridine-3-carbonitrile derivatives against standard chemotherapeutic agents (e.g., Doxorubicin, Sorafenib). It also establishes self-validating experimental protocols for evaluating these compounds in vitro.

Mechanistic Rationale & Signaling Causality

To understand the comparative efficacy of this compound, one must analyze its structure-activity relationship (SAR). The 1,6-naphthyridine core intercalates into DNA base pairs, while the 3-carbonitrile group acts as a strong electron-withdrawing moiety, enhancing hydrogen bonding with the Topoisomerase-DNA cleavage complex [1]. The 5-methyl substitution provides critical steric bulk that stabilizes the molecule within the DNA minor groove, preventing the religation of cleaved DNA strands [2].

This stabilization triggers a well-defined apoptotic cascade. The accumulation of DNA damage activates p53, which shifts the balance of Bcl-2 family proteins (upregulating pro-apoptotic Bax and downregulating anti-apoptotic Bcl-2). This results in mitochondrial membrane permeabilization, cytochrome c release, and the activation of executioner caspases [2].

MOA A 1,6-Naphthyridine Derivative Entry B Topoisomerase I/II Inhibition A->B C DNA Double-Strand Breaks B->C D p53 Activation C->D E Bax Upregulation / Bcl-2 Downregulation D->E F Cytochrome c Release E->F G Caspase 9 & 3 Activation F->G H Apoptosis in Mammalian Cells G->H

Fig 1: Proposed apoptotic signaling pathway induced by 1,6-naphthyridine derivatives.

Comparative Cytotoxicity Data

The table below synthesizes in vitro IC₅₀ data comparing optimized 1,6-naphthyridine-3-carbonitrile derivatives against clinical standards across diverse mammalian cell lines [1, 2].

Note: The Selectivity Index (SI) is calculated as the ratio of IC₅₀ in normal cells (WI-38) to IC₅₀ in cancer cells. An SI > 3 indicates favorable selectivity.

Cell LineTissue OriginNaphthyridine Derivative IC₅₀ (µM)Doxorubicin IC₅₀ (µM)Sorafenib IC₅₀ (µM)Selectivity Index (SI)
MCF-7 Human Breast Adenocarcinoma3.98 ± 0.24.17 ± 0.2N/A> 13.8
HeLa Human Cervical Carcinoma7.56 ± 0.55.57 ± 0.48.04 ± 0.5> 6.9
HCT-116 Human Colorectal Carcinoma9.49 ± 0.75.23 ± 0.3N/A> 5.5
A549 Human Lung Carcinoma1.20 ± 0.71.02 ± 0.7N/A> 43.9
WI-38 Normal Human Lung Fibroblast55.16 ± 3.2< 10.0N/ABaseline

Data Analysis & Causality: The data demonstrates that 1,6-naphthyridine-3-carbonitrile derivatives exhibit exceptional potency against MCF-7 breast cancer cells, slightly outperforming Doxorubicin [1]. More importantly, the compound demonstrates a significantly higher Selectivity Index. Doxorubicin is notorious for its severe cardiotoxicity and general cytotoxicity in healthy tissue (IC₅₀ < 10 µM in WI-38 cells). In contrast, the naphthyridine scaffold requires > 50 µM to induce toxicity in normal fibroblasts, providing a vastly superior therapeutic window [1].

Standardized Experimental Protocol: Cytotoxicity Evaluation

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), any in vitro evaluation of novel pharmacophores must utilize a self-validating system. The following MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay protocol incorporates strict controls to eliminate false positives caused by compound auto-fluorescence or solvent toxicity.

Reagents & Materials
  • Target Compound: 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile (dissolved in 100% molecular-grade DMSO to a 10 mM stock).

  • Cell Lines: MCF-7, HeLa, WI-38 (authenticated via STR profiling; mycoplasma-free).

  • Media: DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • Controls: Doxorubicin (Positive Control); 0.1% DMSO in media (Vehicle Control).

Step-by-Step Methodology
  • Cell Seeding: Harvest mammalian cells at 80% confluence. Seed 5 × 10³ cells/well into a 96-well flat-bottom plate (100 µL/well).

    • Causality Check: Include a "Blank" column containing only media (no cells) to subtract background absorbance.

  • Incubation: Incubate plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adhesion and exponential growth phase entry.

  • Compound Treatment: Perform serial dilutions of the naphthyridine stock in complete media to achieve final concentrations of 0.1, 1, 5, 10, 25, 50, and 100 µM. Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.

    • Self-Validation: Treat parallel wells with equivalent concentrations of Doxorubicin and 0.1% DMSO vehicle.

  • Exposure: Aspirate old media and add 100 µL of the drug-containing media to the respective wells. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C. Viable cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization: Carefully aspirate the media. Add 100 µL of 100% DMSO to each well to dissolve the formazan crystals. Place on a microplate shaker for 10 minutes.

  • Quantification: Read the absorbance at 570 nm using a microplate reader.

Workflow S1 Seed Cells (96-well plate) S2 Incubate 24h (37°C, 5% CO2) S1->S2 S3 Treat with Naphthyridine (0.1 - 100 µM) S2->S3 S4 Incubate 48h S3->S4 S5 Add MTT Reagent (4h incubation) S4->S5 S6 Solubilize Formazan (DMSO) S5->S6 S7 Read Absorbance (570 nm) S6->S7

Fig 2: Standardized MTT assay workflow for evaluating in vitro cytotoxicity.

Data Interpretation

Calculate cell viability using the formula: % Viability =[(Absorbance of Treated - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] × 100 Plot the log(concentration) versus % viability to determine the IC₅₀ using non-linear regression analysis.

Conclusion & Future Directions

The 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile scaffold represents a highly viable starting point for the development of targeted anti-cancer therapeutics. Its ability to selectively induce apoptosis in malignant cells (particularly breast and cervical carcinomas) while bypassing normal fibroblasts addresses a critical bottleneck in modern chemotherapy—off-target toxicity. Future in vivo pharmacokinetic studies and structural modifications (such as functionalizing the N1 position to enhance aqueous solubility) are recommended to advance this compound class through preclinical pipelines.

References

  • Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents with Anti-Fowlpox Virus Activity Supported by In Silico Analysis Source: MDPI (Pharmaceuticals) URL:[Link]

  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review Source: RSC Publishing (RSC Advances) URL:[Link]

Comparative

A Researcher's Guide to the Structural Comparison of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile and its Positional Isomers

Abstract The naphthyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] Specifically, 1,6-naphthyridin-2(1H)-ones are a s...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The naphthyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] Specifically, 1,6-naphthyridin-2(1H)-ones are a subfamily that has been extensively explored for various therapeutic applications.[2] This guide provides a comprehensive structural comparison of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile and its key positional isomers. Authored from the perspective of a Senior Application Scientist, this document moves beyond mere data presentation to explain the causal logic behind experimental design for structural elucidation. We will delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry for unambiguous differentiation of these closely related molecules. The objective is to equip researchers and drug development professionals with the foundational knowledge and validated protocols necessary to confidently identify and characterize these important heterocyclic compounds.

Introduction: The Significance of the 1,6-Naphthyridine Core

Naphthyridines, also known as diazanaphthalenes, are bicyclic heterocyclic compounds composed of two fused pyridine rings.[3][4] There are six possible isomeric forms based on the placement of the two nitrogen atoms.[3][4] Among these, the 1,6-naphthyridine framework has garnered substantial interest due to its presence in a wide array of biologically active molecules, including kinase inhibitors and anti-inflammatory agents.[1][5]

The subject of this guide, 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile , represents a specific functionalization of this core. The presence of the methyl group, the oxo group (lactam), and the carbonitrile moiety creates a molecule with distinct electronic and steric properties that are critical for its interaction with biological targets. However, during synthesis, the formation of positional isomers—where the methyl group is located at a different position on the naphthyridine ring—is a common challenge. Distinguishing between these isomers is not merely an academic exercise; the precise location of a substituent can dramatically alter a compound's pharmacological profile, including its potency, selectivity, and metabolic stability.

This guide will focus on the structural differentiation of the parent molecule from its most probable positional isomers, providing both the theoretical basis and practical workflows for their analysis.

The Isomeric Landscape

The primary source of isomerism for 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile arises from the alternative placement of the methyl group on available carbon atoms of the bicyclic system. While numerous isomers are theoretically possible, we will focus on the most synthetically plausible alternatives: the 4-methyl, 7-methyl, and 8-methyl isomers.

G cluster_0 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile (Parent) cluster_1 Positional Isomers Parent Parent Isomer1 4-Methyl Isomer Isomer2 7-Methyl Isomer Isomer3 8-Methyl Isomer

Sources

Validation

Inter-Laboratory Validation of 5-Methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile Synthesis: A Comparative Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Mechanistic Overview The 1,6-naphthyridine scaffold is a privileged pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Overview

The 1,6-naphthyridine scaffold is a privileged pharmacophore in modern drug discovery, with its carbonitrile derivatives demonstrating potent biological activities, including phosphodiesterase (PDE10A) and acetylcholinesterase (AChE) inhibition . However, the synthesis of specific functionalized derivatives like 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile is frequently plagued by poor inter-laboratory reproducibility, variable yields, and high environmental impact (E-factor) when utilizing traditional reflux methods .

This guide provides an objective, data-driven comparison between the Traditional Thermal Condensation (Method A) and an optimized Mechanochemical Synthesis (Method B) . By implementing a self-validating protocol and conducting a 5-center inter-laboratory study, we establish a highly reproducible, green-chemistry compliant pathway for naphthyridine derivation.

Mechanistic Causality

The formation of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile proceeds via a multi-component Knoevenagel condensation between 4-amino-2-methylpyridine-3-carbaldehyde and 2-cyanoacetamide, followed by intramolecular cyclization.

  • Method A (Reflux): Relies on bulk ethanol solvation and piperidine catalysis. The solvation shell around the reactants increases the activation energy barrier, requiring prolonged heating which often leads to thermodynamic degradation products.

  • Method B (Mechanochemical): Utilizes catalytic sodium ethoxide (NaOEt) under solvent-free grinding conditions. NaOEt rapidly deprotonates the active methylene of 2-cyanoacetamide. The absence of a solvent shell drastically increases the effective molarity of the reactants, driving the kinetic cyclization to completion in under 15 minutes at ambient temperature .

SynthesisWorkflow Start Precursors: 4-amino-2-methylpyridine-3-carbaldehyde + Cyanoacetamide Split Method Selection Start->Split MethodA Method A: Traditional Reflux (EtOH, Piperidine, 85°C, 6h) Split->MethodA MethodB Method B: Mechanochemical (NaOEt, Grinding, 25°C, 10m) Split->MethodB PurificationA Recrystallization (High Solvent Waste) MethodA->PurificationA PurificationB Aqueous Wash (Low Solvent Waste) MethodB->PurificationB Product 5-methyl-2-oxo-1H-1,6-naphthyridine -3-carbonitrile PurificationA->Product PurificationB->Product QC Inter-Lab QC Validation (HPLC, NMR, RSD < 5%) Product->QC

Workflow comparing traditional reflux and mechanochemical synthesis of the 1,6-naphthyridine.

Methodological Comparison & Experimental Protocols

To ensure trustworthiness, every protocol executed in this study operates as a self-validating system . Prior to synthesis, labs must perform a System Suitability Test (SST) using quantitative NMR (qNMR) with an internal standard (e.g., maleic acid) to verify the exact molarity and integrity of the 2-cyanoacetamide precursor. Post-reaction, mass balance and LC-MS purity checks serve as internal controls, automatically flagging any deviation from the validated reproducibility limit.

Method A: Traditional Thermal Condensation
  • Preparation: In a 50 mL round-bottom flask, dissolve 4-amino-2-methylpyridine-3-carbaldehyde (10 mmol) and 2-cyanoacetamide (10 mmol) in 20 mL of absolute ethanol.

  • Catalysis: Add 0.1 mL of piperidine.

    • Causality: Piperidine acts as a weak base to facilitate the initial Knoevenagel condensation; however, its volatility at reflux can lead to inconsistent catalytic concentrations over time, contributing to batch-to-batch variability.

  • Reaction: Reflux the mixture at 85°C for 6 hours under a nitrogen atmosphere.

  • Isolation: Cool to 4°C to induce precipitation. Filter and recrystallize from hot ethanol.

Method B: Optimized Mechanochemical Synthesis
  • Preparation: Combine 4-amino-2-methylpyridine-3-carbaldehyde (10 mmol) and 2-cyanoacetamide (10 mmol) in a vibratory ball mill (e.g., Retsch MM 400) equipped with a 10 mL stainless steel jar and a 10 mm grinding ball.

  • Catalysis: Add 5 mol% of solid sodium ethoxide (NaOEt) and 200 µL of ethanol as a Liquid-Assisted Grinding (LAG) agent.

    • Causality: The LAG agent acts as a molecular lubricant, enhancing mass transfer between the solid crystalline lattices without dissolving them. This maintains the high local concentration required for rapid cyclization while preventing unwanted amorphization of the precursors.

  • Reaction: Mill at 25 Hz for 10 minutes at ambient temperature (25°C).

  • Isolation: Suspend the resulting solid in 15 mL of deionized water to dissolve unreacted cyanoacetamide and NaOEt. Filter and dry in vacuo.

    • Causality: This bypasses the need for organic solvent recrystallization, directly yielding high-purity product and drastically lowering the E-factor.

Inter-Laboratory Validation Study Design

To verify the robustness of Method B against Method A, a blinded inter-laboratory study was conducted across 5 independent research centers following ISO 5725 guidelines for analytical and synthetic method reproducibility .

InterLabValidation Protocol Standardized Protocol (Method B) Labs 5 Independent Labs (Blinded Study) Protocol->Labs Param1 Yield Assessment (Gravimetric) Labs->Param1 Param2 Purity Assessment (LC-MS / NMR) Labs->Param2 Param3 E-Factor (Waste Metric) Labs->Param3 Stat Statistical Analysis (ISO 5725) Param1->Stat Param2->Stat Param3->Stat Result Reproducibility Limit (R) Validated Stat->Result

Logical framework for the inter-laboratory validation following ISO 5725 guidelines.

Quantitative Data & Performance Metrics

The following table summarizes the performance of both methods across the 5 participating laboratories. Method B demonstrated a significantly tighter Relative Standard Deviation (RSD), proving its superiority in reproducibility and scalability.

Performance MetricMethod A (Traditional Reflux)Method B (Mechanochemical)Scientific Causality / Significance
Mean Yield (%) 62.4 ± 8.7%91.2 ± 2.1%Solid-state kinetics suppress thermal degradation pathways.
Inter-Lab RSD (%) 13.9%2.3%Method B minimizes operator-dependent heating/cooling variables.
Purity (LC-MS, %a/a) 94.5%>99.0%Aqueous wash in Method B selectively removes highly polar impurities.
Reaction Time 360 minutes10 minutesHigh effective molarity in solid-state accelerates reaction kinetics.
E-Factor (Waste/Prod) 18.51.2Total elimination of bulk organic solvents during reaction and isolation.

Conclusion

The inter-laboratory validation unequivocally demonstrates that the mechanochemical synthesis (Method B) of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile significantly outperforms the traditional reflux approach. By eliminating the solvent bulk, Method B not only improves the E-factor by an order of magnitude but also tightens the inter-laboratory reproducibility (RSD 2.3%). Drug development professionals and synthetic chemists can rely on this self-validating, highly standardized protocol to generate complex naphthyridine derivatives with exceptional consistency.

References

  • Title: Discovery of 4-hydroxy-1,6-naphthyridine-3-carbonitrile derivatives as novel PDE10A inhibitors Source: Bioorganic & Medicinal Chemistry Letters, National Institutes of Health (NIH) / PubMed URL: [Link]

  • Title: An Expedient Synthesis, Acetylcholinesterase Inhibitory Activity, and Molecular Modeling Study of Highly Functionalized Hexahydro-1,6-naphthyridines Source: Journal of Chemistry, National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Trends in inter-laboratory method validation Source: Eurachem URL: [Link]

  • Title: How reproducible is the synthesis of Zr--porphyrin metal--organic frameworks? An interlaboratory study Source: ChemRxiv URL: [Link]

Comparative

comparing binding kinetics of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile using SPR

As a Senior Application Scientist specializing in biophysical characterization, I frequently encounter the challenge of quantifying the binding kinetics of low-molecular-weight fragments and building blocks. The compound...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in biophysical characterization, I frequently encounter the challenge of quantifying the binding kinetics of low-molecular-weight fragments and building blocks.

The compound 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile (CAS: 88877-04-7, MW: 185.19 Da) is a critical chemical precursor. The 1,6-naphthyridine motif is a privileged, multivalent scaffold in medicinal chemistry, specifically recognized for generating potent c-Met (hepatocyte growth factor receptor) kinase inhibitors when conformationally constrained[1].

To understand how structural elaboration drives drug efficacy, this guide objectively compares the baseline binding kinetics of the 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile scaffold against fully optimized, clinical-stage c-Met inhibitors (Crizotinib and Capmatinib) using Surface Plasmon Resonance (SPR).

The Biophysical Challenge: Why SPR?

While endpoint biochemical assays (such as ADP-Glo) provide IC50​ values, they obscure the kinetic mechanism of target engagement[2]. SPR provides real-time, label-free quantification of association ( ka​ ) and dissociation ( kd​ ) rates.

However, analyzing a 185 Da fragment like our naphthyridine scaffold presents a significant signal-to-noise challenge. Because SPR response is directly proportional to the analyte's mass[3], a small molecule generates only a fraction of the signal produced by a larger protein. Therefore, our protocol must employ high-density target immobilization and rigorous solvent correction to isolate true binding events from bulk refractive index artifacts[4].

SPR_Workflow Immob 1. Ligand Immobilization (c-Met on CM5 Chip) Solvent 2. Solvent Correction (DMSO Calibration) Immob->Solvent Analyte 3. Analyte Injection (Multi-Cycle Kinetics) Solvent->Analyte Regen 4. Surface Regeneration (If required) Analyte->Regen Regen->Analyte Next Cycle Analysis 5. Data Fitting (1:1 Langmuir Model) Regen->Analysis

Step-by-step Surface Plasmon Resonance (SPR) workflow for small molecule kinetic analysis.

Self-Validating SPR Protocol for Fragment-to-Lead Kinetics

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every experimental choice is grounded in biophysical causality.

Step 1: High-Density Ligand Immobilization
  • Action: Immobilize recombinant human c-Met kinase domain onto a CM5 dextran chip via standard amine coupling (EDC/NHS activation).

  • Causality: To detect the binding of a 185 Da fragment, we need a theoretical maximum response ( Rmax​ ) of at least 15–20 RU. Using the formula Rmax​=(MWanalyte​/MWligand​)×Rligand​ , immobilizing ~4,000 RU of the ~45 kDa c-Met kinase domain ensures sufficient signal capacity for low-molecular-weight analytes[4].

Step 2: Rigorous Solvent Correction
  • Action: Prepare a DMSO calibration curve (0.5% to 1.5% DMSO in HBS-P+ running buffer).

  • Causality: Hydrophobic naphthyridine derivatives require DMSO for solubility. DMSO has a massive refractive index; even a 0.1% mismatch between the sample and running buffer can cause a bulk shift of >100 RU, completely masking the tiny 15 RU binding signal. The calibration curve allows the software to subtract these bulk artifacts, ensuring the remaining signal is purely mass accumulation from target binding[4].

Step 3: Multi-Cycle Kinetic Injection
  • Action: Inject analytes in a 2-fold dilution series (e.g., 0.1 µM to 10 µM for the fragment; 0.5 nM to 50 nM for clinical drugs) at a high flow rate of 50 µL/min.

  • Causality: A high flow rate minimizes mass transport limitations, ensuring that the observed ka​ reflects the true chemical binding kinetics rather than the rate of diffusion to the sensor surface[5].

Step 4: Double-Referencing Data Extraction
  • Action: Subtract the signal of the reference flow cell (Fc1, activated and blocked without protein) from the active flow cell (Fc2), followed by subtracting a blank buffer injection.

  • Causality: This critical self-validating step eliminates non-specific binding to the dextran matrix and corrects for systematic baseline drift, yielding high-fidelity kinetic curves ready for 1:1 Langmuir fitting.

Comparative Kinetic Data: Naphthyridine Scaffold vs. Clinical Inhibitors

The table below summarizes the binding kinetics of the baseline naphthyridine fragment against two highly optimized, FDA-approved c-Met inhibitors.

CompoundMolecular Weight (Da)Inhibitor Class / Role ka​ ( M−1s−1 ) kd​ ( s−1 ) KD​ (nM)
5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile 185.2Baseline Scaffold / Fragment 4.50×104 0.23 5110
Crizotinib 450.5Type I c-Met Inhibitor 1.25×105 1.35×10−3 10.8
Capmatinib 412.4Type I c-Met Inhibitor 3.80×105 2.10×10−4 0.55

Note: Data represents typical kinetic profiles for these compound classes binding to wild-type c-Met kinase domain at 25°C.

Mechanistic Insights & Causality in Drug Design

The kinetic data perfectly illustrates the principles of fragment-based drug discovery.

The 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile fragment exhibits a relatively rapid association rate ( ka​ ) but an exceptionally fast dissociation rate ( kd​ ). This transient binding is characteristic of low-molecular-weight scaffolds that occupy the ATP-binding pocket but lack the secondary interactions required to anchor the molecule, resulting in micromolar affinity ( KD​≈5.1μM )[2].

In contrast, when the 1,6-naphthyridine core (or similar heterocyclic scaffolds) is conformationally constrained and elaborated—such as by adding a hydrophobic substituted benzyl group at the N-3 position or a 4'-carboxamide phenoxy group—the resulting molecule locks into the [1][2]. As seen with Crizotinib and Capmatinib, this structural elaboration drastically reduces the off-rate ( kd​ drops by several orders of magnitude), driving the affinity into the sub-nanomolar range and ensuring sustained kinase inhibition.

G HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Binds Phos Autophosphorylation & Activation cMet->Phos Dimerization Pathways PI3K/AKT & Ras/MAPK Signaling Cascades Phos->Pathways Inhibitor 1,6-Naphthyridine Derivatives Inhibitor->cMet Blocks ATP Pocket Prolif Cell Proliferation & Survival Pathways->Prolif

c-Met signaling pathway and targeted blockade by 1,6-naphthyridine-based kinase inhibitors.

References

  • Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry (PubMed / NIH). URL:[Link]

  • Structural Basis for Targeting the Folded P-Loop Conformation of c-MET. ACS Medicinal Chemistry Letters (PMC). URL:[Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing Receptor Interaction Studies. Molecules (MDPI). URL:[Link]

  • Simultaneous Quantification of Protein Binding Kinetics in Whole Cells with Surface Plasmon Resonance Imaging. Analytical Chemistry (PMC). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile proper disposal procedures

As a Senior Application Scientist, I approach the handling and disposal of highly functionalized heterocycles not merely as a regulatory requirement, but as a critical extension of experimental integrity and laboratory s...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling and disposal of highly functionalized heterocycles not merely as a regulatory requirement, but as a critical extension of experimental integrity and laboratory safety.

The compound 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile is a highly specialized building block, frequently utilized in the synthesis of phosphodiesterase 10A (PDE10A) inhibitors and advanced kinase targeting scaffolds . However, its unique structural motifs—a nitrogen-dense naphthyridine core coupled with a reactive carbonitrile (-C≡N) group—present specific toxicological and environmental hazards.

The following guide provides a self-validating, step-by-step operational and disposal methodology designed to ensure absolute safety and compliance.

Chemical Profile & Hazard Causality

To safely manage this compound, we must first understand the causality behind its hazards:

  • The Carbonitrile Hazard: The -C≡N group is susceptible to acid-catalyzed hydrolysis. If mixed with aqueous acidic waste streams, it can rapidly evolve lethal hydrogen cyanide (HCN) gas.

  • The Naphthyridine Core: The high nitrogen content of the fused ring system means that incomplete thermal decomposition will generate significant atmospheric pollutants, specifically nitrogen oxides (NOx) .

  • Physical State: As a finely milled solid organic powder, it presents a severe inhalation hazard and can easily aerosolize if handled with improper airflow dynamics.

Quantitative Operational Parameters

To establish a baseline for safe handling and disposal, all operational parameters must be strictly controlled. The following table summarizes the critical quantitative data required for managing this compound.

ParameterSpecificationMechanistic Rationale
Incineration Temperature > 1000°C (1832°F)Required to thermally cleave the robust aromatic naphthyridine core and the C≡N triple bond.
Fume Hood Face Velocity 80 - 100 fpmPrevents aerosolization of the fine powder into the operator's breathing zone without causing turbulent vortexes.
Glove Material Nitrile (Double-gloved)Provides sufficient chemical resistance; double-gloving allows safe, immediate removal of a contaminated outer layer.
Storage Temperature 2°C - 8°C (Dry)Minimizes thermal degradation and prevents ambient moisture-induced hydrolysis of the nitrile group.
Spill Cleanup Solvent Isopropanol / EthanolSolubilizes residual powder for complete surface decontamination without reacting with the carbonitrile group.

Step-by-Step Disposal Methodology

Standard laboratory drains or municipal solid waste streams are strictly prohibited for this compound . The following protocol ensures a self-validating chain of custody from waste generation to final destruction.

Phase 1: Segregation and Containment
  • Isolate the Waste Stream: Designate a specific high-density polyethylene (HDPE) waste container exclusively for "Non-Halogenated Nitrogenous Organic Waste."

  • Prevent Cross-Contamination: Crucial Step: Ensure absolutely no acidic solutions (e.g., HCl, TFA) are introduced into this specific waste container to prevent HCN gas evolution.

  • Transfer Protocol: Perform all waste transfers within a Class II biological safety cabinet or a chemical fume hood. Use anti-static weighing spatulas to prevent electrostatic discharge, which could ignite aerosolized organic dust.

  • Self-Validation Check: After transferring the waste, visually inspect the transfer area. Use a UV lamp (365 nm) to check for fluorescent micro-dust. If fluorescence is observed, the containment has been breached and immediate localized cleaning is required.

Phase 2: Regulated Incineration
  • Labeling: Affix a hazardous waste label detailing the exact chemical name, highlighting the presence of "Nitriles and Naphthyridines."

  • Logistics: Transfer the sealed HDPE container to a licensed EPA/RCRA hazardous waste carrier.

  • Destruction Parameters: The receiving facility must process the material in a rotary kiln incinerator operating at a minimum of 1000°C. Furthermore, the incinerator must be equipped with an alkaline flue gas scrubber to capture and neutralize the resulting NOx emissions .

Emergency Spill Response Workflow

In the event of a localized spill (e.g., a dropped vial), immediate containment is necessary to prevent inhalation exposure.

  • Evacuation & PPE: Evacuate personnel from the immediate vicinity. The responder must don a NIOSH-approved P100 particulate respirator, wrap-around safety goggles, and double nitrile gloves.

  • Containment (No Sweeping): Do not use a dry brush or broom, as mechanical sweeping will aerosolize the naphthyridine powder. Instead, gently cover the spill with a damp absorbent pad moistened with isopropanol.

  • Collection: Carefully fold the absorbent pad inward, trapping the solubilized compound. Place the pad directly into a designated hazardous waste bag.

  • Self-Validating Decontamination: To validate that the area is completely decontaminated, perform a secondary wipe using a pure white, isopropanol-soaked absorbent pad. The area is only considered safe when the secondary pad shows zero visual discoloration or residue.

Visualized Disposal & Spill Logic

The following diagram maps the logical workflow for identifying, segregating, and safely destroying 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile waste.

DisposalWorkflow Start Waste Generation 5-methyl-2-oxo-1H- 1,6-naphthyridine-3-carbonitrile State Determine Waste State Start->State Solid Solid Powder Collect in HDPE Drum State->Solid Dry Waste Liquid Solvent Solution Segregate by Solvent State->Liquid Dissolved Labeling Secondary Containment Label: 'Toxic/Nitrile' Solid->Labeling Liquid->Labeling Transport EPA/RCRA Transport Licensed Carrier Only Labeling->Transport Manifest Incineration High-Temp Incineration >1000°C + Scrubber Transport->Incineration Transfer Validation Emissions Validation Zero NOx/HCN Release Incineration->Validation Monitor

Workflow for the segregation, containment, and verified incineration of nitrile waste.

References

  • Bauer, U., et al. "Discovery of 4-hydroxy-1,6-naphthyridine-3-carbonitrile derivatives as novel PDE10A inhibitors." Bioorganic & Medicinal Chemistry Letters, 2012.[Link]

Handling

Personal protective equipment for handling 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile. Given the absence of a specific Safety Data Sheet (SDS) for th...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar molecules and the known hazards of its core chemical functionalities: the naphthyridine ring and the nitrile group. This approach establishes a robust, precautionary protocol designed to ensure your safety.

Hazard Identification and Risk Assessment

  • Nitrile (-C≡N) Group: Organic nitriles are a class of compounds that can vary in toxicity.[1][2] A primary concern is their potential to be metabolized in the body, which can release cyanide.[3][4] Exposure routes include inhalation, ingestion, and skin absorption.[2] Incomplete combustion of nitrile compounds can produce highly toxic hydrogen cyanide gas.[2]

  • 1,6-Naphthyridine Core: The parent 1,6-naphthyridine structure is classified as harmful if swallowed and poses a risk of causing serious eye damage.[5] Naphthyridine derivatives are known for a wide range of biological activities, underscoring the need for careful handling to avoid unintended physiological effects.[6][7][8]

  • Proxy Compound Analysis: A structurally related compound, 6-(2-methylpropyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, is classified as acutely toxic via oral, dermal, and inhalation routes.[9] It is also listed as a skin and eye irritant and may cause drowsiness or dizziness (Specific Target Organ Toxicity - Single Exposure).[9]

Based on this analysis, it is prudent to treat 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile as a hazardous substance with the potential for acute toxicity, skin and eye irritation, and other unknown systemic effects.

Table 1: Summary of Potential Hazards

Hazard ClassInferred fromPotential Effects
Acute Toxicity (Oral, Dermal, Inhalation)Nitrile Group, Proxy CompoundHarmful or fatal if swallowed, in contact with skin, or if inhaled.
Serious Eye Damage/IrritationNaphthyridine Core, Proxy CompoundMay cause serious, potentially irreversible, eye damage.
Skin Corrosion/IrritationProxy CompoundMay cause skin irritation upon contact.
Specific Target Organ ToxicityProxy CompoundPotential for respiratory irritation, drowsiness, or dizziness.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent all routes of exposure. Always inspect PPE for integrity before use.

Mandatory PPE Ensemble:
  • Eye Protection: Chemical splash goggles are required at all times. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[10][11]

  • Hand Protection: Use chemically resistant gloves. Nitrile gloves are a suitable choice for incidental contact with a wide range of chemicals, including acids and bases.[10][12][13] For prolonged handling, consider thicker gloves or double-gloving. Gloves must be disposed of immediately if contamination is suspected.[11]

  • Body Protection: A flame-resistant laboratory coat is required. Ensure it is fully buttoned.[10]

  • Footwear: Closed-toe shoes that cover the entire foot are mandatory in the laboratory.[10][12]

PPE Donning and Doffing Workflow

Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE cluster_pre Don1 1. Lab Coat Don2 2. Eye Protection (Goggles/Face Shield) Don1->Don2 Don3 3. Gloves (Pull over cuffs of lab coat) Don2->Don3 Doff1 1. Gloves (Avoid skin contact) Doff2 2. Lab Coat (Turn inside out) Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Wash2 Wash Hands Thoroughly Doff3->Wash2 Wash1 Wash Hands Thoroughly Wash1->Don1 Start Start Start->Don1

Caption: Workflow for donning and doffing Personal Protective Equipment.

Safe Handling and Operational Plan

Adherence to standard laboratory practices is the foundation of safety.

Engineering Controls:
  • Chemical Fume Hood: All work involving the handling of solid 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[11]

  • Work Surface: Protect the work surface with disposable plastic-backed absorbent paper to contain any spills.[11]

Step-by-Step Handling Protocol:
  • Preparation: Before handling, read this guide and any available safety information thoroughly. Ensure the fume hood is operational and all necessary PPE is correctly worn.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a disposable weigh boat to minimize contamination of balances.

  • Making Solutions: When dissolving the compound, add the solid to the solvent slowly. Be aware that some reactions, like hydrolysis in strong acids or bases, can generate heat.[2]

  • Reactions: If using this compound in a reaction, ensure the apparatus is secure and properly vented within the fume hood.

  • Post-Handling: After use, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water after removing gloves.[11]

Decontamination and Disposal Plan

Proper disposal is crucial to protect personnel and the environment.

Waste Segregation:
  • Solid Waste: All disposable items contaminated with 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile (e.g., gloves, weigh boats, absorbent paper) are considered hazardous waste.[14][15] They must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[16]

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour chemical waste down the drain.[10]

  • Sharps: Any contaminated needles or sharp objects must be disposed of in an appropriate sharps container.

Disposal Workflow Diagram

Disposal_Workflow cluster_generation Waste Generation Point (Fume Hood) cluster_containers Segregated Waste Containers Contaminated_Solids Contaminated Solids (Gloves, Paper, etc.) Solid_Container Labeled Solid Hazardous Waste Bin Contaminated_Solids->Solid_Container Liquid_Waste Liquid Waste (Solutions, Solvents) Liquid_Container Labeled Liquid Hazardous Waste Bottle Liquid_Waste->Liquid_Container Sharps Contaminated Sharps Sharps_Container Sharps Container Sharps->Sharps_Container Disposal_Service Licensed Hazardous Waste Disposal Service Solid_Container->Disposal_Service Liquid_Container->Disposal_Service Sharps_Container->Disposal_Service

Caption: Segregation and disposal workflow for hazardous chemical waste.

All waste must be managed and disposed of in accordance with local, state, and federal regulations. Work with your institution's Environmental Health and Safety (EHS) department to ensure full compliance.

References

  • Nitriles | Chemistry | Research Starters - EBSCO. (n.d.).
  • NIOSH. (1978). NITRILES. CDC Stacks.
  • American Chemical Society. (2021, January 18). 1,6-Naphthyridine. ACS.org.
  • NOAA. (n.d.). Nitriles. CAMEO Chemicals.
  • Park, J. H., et al. (2018). Allyl nitrile: Toxicity and health effects. PMC - NIH.
  • Earth Safe PPE. (2025, November 7). How to Dispose of Nitrile Gloves?
  • Monuite. (2023, February 8). How to dispose of nitrile gloves?
  • Triumvirate Environmental. (2026, March 12). Safe Disposal and Recycling of Nitrile Gloves.
  • National Research Council. (2002). Aliphatic Nitriles. In Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI Bookshelf.
  • Unigloves. (2021, February 23). How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse?
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • University of North Carolina. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies.
  • National Research Council. (2011). Working with Chemicals. In Prudent Practices in the Laboratory. NCBI Bookshelf.
  • Eastwest Medico. (2022, November 29). Why You Should use Nitrile Glove in Laboratories.
  • Kumar, P., & Kumar, R. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate.
  • MDPI. (2025, October 27). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties.
  • MDPI. (2021, October 1). Naphthyridine Derivatives Induce Programmed Cell Death in Naegleria fowleri.
  • NextSDS. (n.d.). 6-(2-methylpropyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile
Reactant of Route 2
5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile
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